2-HYDROXYBENZOTHIAZOLE
描述
Structure
3D Structure
属性
IUPAC Name |
3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEDUAINPPJYDJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6061315 | |
| Record name | Benzothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934-34-9 | |
| Record name | 2-Benzothiazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934-34-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000934349 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzothiazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33823 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26422 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzothiazolone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7706 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2(3H)-Benzothiazolone | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzothiazolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6061315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzothiazol-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.074 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BENZOTHIAZOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T26K7NG46 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
2-Hydroxybenzothiazole: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 934-34-9
This technical guide provides a comprehensive overview of 2-hydroxybenzothiazole, a heterocyclic organic compound with significant potential in various research and development applications, including agrochemicals and pharmaceuticals. This document details its chemical and physical properties, synthesis methodologies, and known biological activities, offering valuable insights for scientists and professionals in drug discovery.
Core Properties of this compound
This compound, also known as benzothiazol-2(3H)-one, is a bicyclic compound featuring a benzene (B151609) ring fused to a thiazole (B1198619) ring. It exists in tautomeric equilibrium between the enol (this compound) and keto (2-benzothiazolinone) forms.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized in the tables below, providing a quick reference for researchers.
| Property | Value | Reference |
| CAS Number | 934-34-9 | [1][2][3] |
| Molecular Formula | C₇H₅NOS | [4] |
| Molecular Weight | 151.19 g/mol | [1][2] |
| Appearance | White to light brown powder/solid | [3] |
| Melting Point | 137-140 °C | [2] |
| Boiling Point | >360 °C (rough estimate) | [3] |
| Solubility | Slightly soluble in water; soluble in chloroform (B151607) and DMSO. | [3] |
| pKa | 10.41 ± 0.20 (Predicted) | [3] |
Table 1: Physicochemical Properties of this compound
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectral data available. | [1][5] |
| ¹³C NMR | Spectral data available. | [1] |
| Mass Spectrometry (GC-MS, MS-MS, LC-MS) | Electron Impact (EI) MS data shows a base peak at m/z 151.00. Tandem mass spectrometry data is also available. | [1][6] |
| Infrared (IR) Spectroscopy | Polarized IR spectra of hydrogen-bonded molecular crystals have been studied. | [2] |
Table 2: Spectroscopic Data for this compound
Synthesis and Reactivity
The synthesis of this compound can be achieved through several routes, primarily involving the cyclization of 2-aminothiophenol (B119425) derivatives.
General Synthesis Workflow
A common synthetic approach involves the reaction of a 2-aminobenzothiazole (B30445) compound with an alkali or alkaline earth metal hydroxide (B78521) in a non-aqueous solvent, followed by acid-catalyzed cyclization of the resulting intermediate. This process is advantageous as it produces high yields and purity while minimizing wastewater.[7]
Experimental Protocols
Detailed experimental procedures are crucial for the replication and advancement of scientific research. Below are generalized protocols for the synthesis and biological evaluation of this compound and its derivatives.
Synthesis of 2-Hydroxybenzothiazoles from 2-Aminobenzothiazoles
This protocol is adapted from a patented method and provides a general framework.[7]
Materials:
-
2-aminobenzothiazole derivative
-
Alkali or alkaline earth metal hydroxide (e.g., NaOH, KOH)
-
Anhydrous, alkali-resistant solvent (e.g., toluene, xylene)
-
Acid (e.g., HCl, H₂SO₄)
-
Activated carbon
Procedure:
-
Reaction of 2-Aminobenzothiazole: In a suitable reaction vessel, dissolve the 2-aminobenzothiazole derivative in the anhydrous solvent. Add the alkali or alkaline earth metal hydroxide and heat the mixture, typically to reflux, for a specified period to form the ortho-mercapto-N-phenylurea salt.
-
Isolation of Intermediate (Optional): The intermediate salt can be isolated by removing the solvent, or the reaction mixture can be carried forward to the next step.
-
Cyclization: Treat the intermediate with an acid. This can be done with catalytic or excess amounts of acid, often in an aqueous medium. The reaction is typically heated to between 60 and 90 °C.
-
Purification: The precipitated this compound derivative is isolated by filtration, washed with water, and dried. For further purification, recrystallization from a suitable solvent can be performed.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method to assess the cytotoxic effects of compounds on cancer cell lines.[8]
Materials:
-
Human cancer cell line (e.g., RTgill-W1, RTL-W1)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to a control and determine the IC₅₀ value.
Biological Activity and Potential Applications
While research into the specific biological activities of this compound is ongoing, preliminary studies and the known activities of related benzothiazole (B30560) derivatives suggest several areas of interest for drug development.
Cytotoxicity and Genotoxicity
Studies have shown that this compound can cause cytotoxicity in rainbow trout epithelial cell lines (RTgill-W1 and RTL-W1).[9] Furthermore, it has been observed to induce DNA strand breaks in these cells, as indicated by the comet assay.[9] These findings highlight the importance of further toxicological evaluation.
Enzyme Inhibition
The benzothiazole scaffold is a known pharmacophore that can interact with various enzymes. Although direct inhibition data for this compound is limited, related benzothiazole derivatives have been shown to inhibit several enzymes, including:
-
Carbonic Anhydrases: Involved in pH regulation and are targets in cancer therapy.[10]
-
Bacterial DNA Gyrase: An essential enzyme in bacteria, making it a target for antibacterial agents.[11]
-
Kynurenine-3-monooxygenase: An enzyme in the kynurenine (B1673888) pathway, which is implicated in neurodegenerative diseases.[12]
-
Firefly Luciferase: Inhibition of this reporter enzyme is an important consideration in high-throughput screening assays.[13]
Hypothesized Mechanism of Action in Cancer
Based on the known activities of other benzothiazole derivatives, a potential mechanism for the anticancer activity of this compound could involve the inhibition of key signaling pathways that regulate cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10]
Other Applications
This compound is also utilized in other industrial and research contexts:
-
Agrochemicals: It serves as an intermediate in the synthesis of the herbicide Fenthiaprop.[11]
-
Wastewater Treatment: It is a known component of industrial wastewater, and its degradation has been studied.[2]
-
Bacterial Cultures: It can be used as a carbon, nitrogen, and energy supplement in bacterial cultures.[2]
-
Electropolymerization: It can be used in the preparation of insulating thin polymer films.[2]
Conclusion
This compound is a versatile compound with a range of established and potential applications. Its core structure is a valuable scaffold in medicinal chemistry, and ongoing research continues to unveil its biological activities. This technical guide provides a foundational understanding of its properties, synthesis, and potential mechanisms of action, serving as a valuable resource for researchers and professionals dedicated to advancing drug discovery and development. Further investigation into its specific molecular targets and signaling pathways is warranted to fully elucidate its therapeutic potential.
References
- 1. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-ヒドロキシベンゾチアゾール 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. This compound [chembk.com]
- 4. This compound - High purity | EN [georganics.sk]
- 5. 2-Amino-4-hydroxybenzothiazole(7471-03-6) 1H NMR [m.chemicalbook.com]
- 6. MassBank of North America [mona.fiehnlab.ucdavis.edu]
- 7. EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. Evaluating the toxic potential of benzothiazoles with the rainbow trout cell lines, RTgill-W1 and RTL-W1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
2-HYDROXYBENZOTHIAZOLE molecular structure and weight
An In-depth Technical Guide to 2-Hydroxybenzothiazole: Molecular Structure, Weight, and Properties
Introduction
This compound (2-OHBT) is a heterocyclic organic compound that holds significant interest for researchers in chemistry and drug development. It is structurally characterized by a benzene (B151609) ring fused to a thiazole (B1198619) ring, with a hydroxyl group substituted at the 2-position.[1] The compound is also known by several synonyms, including 2(3H)-Benzothiazolone, 2-Benzothiazolol, and 2-Oxobenzothiazole.[2][3]
A critical feature of this compound is its existence in a tautomeric equilibrium with its keto form, 2(3H)-benzothiazolone.[4] This equilibrium is a key determinant of its chemical reactivity and physical properties. The compound and its derivatives are utilized in various applications, from serving as supplements in bacterial cultures to precursors in electropolymerization.[4] This guide provides a detailed overview of its molecular structure, physicochemical properties, and relevant experimental considerations.
Molecular Properties and Structure
The fundamental molecular characteristics of this compound are summarized below. These identifiers are essential for substance registration, database searches, and regulatory compliance.
| Property | Value | Reference |
| Molecular Formula | C₇H₅NOS | [3][5] |
| Molecular Weight | 151.19 g/mol | [5] |
| Monoisotopic Mass | 151.009184959 Da | [1] |
| CAS Number | 934-34-9 | [2] |
| EC Number | 213-281-1 | [2] |
| InChI Key | YEDUAINPPJYDJZ-UHFFFAOYSA-N | |
| Canonical SMILES | C1=CC=C2C(=C1)NC(=O)S2 | [6] |
Tautomerism
This compound predominantly exists as its more stable tautomer, 2(3H)-benzothiazolone (the keto form), but the hydroxyl (enol) form is crucial for understanding its reactivity.[4] The equilibrium between these two forms is a central aspect of its chemistry.
Caption: Tautomeric equilibrium between the enol and keto forms.
Physicochemical Data
The physical properties of this compound are critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Appearance | White to light brown powder | [3] |
| Melting Point | 137-140 °C | [7] |
| Boiling Point | >360 °C | [3] |
| Solubility | Slightly soluble in water; Soluble in alcohol and ether | [3][7] |
| pKa | 10.41 | [3] |
| LogP (Partition Coeff.) | 1.76 | [3] |
Spectroscopic Profile
Spectroscopic analysis is fundamental to confirming the structure and purity of this compound. Below are the expected characteristics based on its functional groups.
| Spectroscopic Data | Expected Characteristics |
| ¹H NMR | Signals in the aromatic region (~7.0-8.0 ppm). A broad singlet for the N-H proton (keto form) or O-H proton (enol form), which is exchangeable with D₂O. |
| ¹³C NMR | Signals corresponding to aromatic carbons. A characteristic signal for the carbonyl carbon (C=O) of the keto tautomer in the range of 165-175 ppm.[8] A signal for the C=N carbon is also expected.[8] |
| FT-IR (cm⁻¹) | A broad peak for N-H stretching (keto form) around 3100-3300 cm⁻¹. A strong C=O stretching band for the amide group around 1680-1710 cm⁻¹.[8] C-H stretching for the aromatic ring around 3000-3100 cm⁻¹.[8] |
| Mass Spectrometry | High-quality mass spectral data is available, confirming its molecular weight and fragmentation patterns.[9][10] |
Experimental Protocols
Synthesis of Benzothiazoles (General Workflow)
While numerous methods exist for synthesizing benzothiazole (B30560) derivatives, a common and effective strategy involves the condensation of a 2-aminothiophenol (B119425) with a suitable carbonyl-containing compound, such as an aldehyde or carboxylic acid.[11][12]
Caption: Generalized workflow for the synthesis of benzothiazoles.
Spectroscopic Analysis: Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in a sample of this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Instrument Setup: Power on the FT-IR spectrometer and allow the source and detector to stabilize.
-
Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to evaporate completely. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid this compound powder directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Sample Scan: Acquire the infrared spectrum of the sample, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (background correction, ATR correction if necessary) and identify the characteristic absorption bands corresponding to the N-H, C=O, and aromatic C-H functional groups.
Applications and Reactivity
This compound serves as a versatile compound in various research and industrial contexts:
-
Wastewater Component: It is recognized as a compound released into wastewaters during the industrial manufacturing of 2-mercaptobenzothiazole, a common rubber vulcanization accelerator.[4]
-
Biochemical Research: It can be used as a source of carbon, nitrogen, and energy in bacterial cultures, making it relevant for biodegradation and microbial transformation studies.[4]
-
Materials Science: The compound may be used in the preparation of thin insulating polymer films via electropolymerization.[4]
-
Chemical Reactivity: It undergoes oxidation reactions, which have been studied using techniques like H₂O₂/UV and photo-assisted Fenton processes.[4] Its anodic oxidation has also been investigated on various metal electrodes.[4]
References
- 1. Human Metabolome Database: Showing metabocard for 2(3H)-Benzothiazolone (HMDB0249030) [hmdb.ca]
- 2. This compound - High purity | EN [georganics.sk]
- 3. This compound(934-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. This compound 98 934-34-9 [sigmaaldrich.com]
- 5. scbt.com [scbt.com]
- 6. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chembk.com [chembk.com]
- 8. benchchem.com [benchchem.com]
- 9. mzCloud – 2 Hydroxybenzothiazole [mzcloud.org]
- 10. 2(3H)-Benzothiazolone [webbook.nist.gov]
- 11. Benzothiazole synthesis [organic-chemistry.org]
- 12. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Keto-Enol Tautomerism of 2-Hydroxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the keto-enol tautomerism of 2-hydroxybenzothiazole, a phenomenon of significant interest in medicinal chemistry and drug development. The equilibrium between the enol (this compound) and keto (2(3H)-benzothiazolone) forms is elucidated through a detailed presentation of its underlying principles, synthesis methodologies for both tautomers, and extensive spectroscopic analysis. This document summarizes quantitative data, details experimental protocols, and provides visualizations to facilitate a deeper understanding of this critical tautomeric relationship.
Introduction
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a crucial role in the chemical reactivity, biological activity, and physicochemical properties of many organic molecules.[1] In the realm of heterocyclic chemistry, the keto-enol tautomerism of this compound represents a fundamentally important equilibrium. The ability of this molecule to exist in either the aromatic enol form (this compound) or the non-aromatic keto form (2(3H)-benzothiazolone) has profound implications for its molecular interactions, particularly in biological systems where the tautomeric state can influence receptor binding and metabolic pathways.[2][3]
The 2(3H)-benzothiazolone scaffold is found in a variety of compounds exhibiting a broad range of biological activities, including anticancer, antioxidant, and anticonvulsant properties.[1] A thorough understanding of the factors governing the position of the keto-enol equilibrium is therefore essential for the rational design and development of novel therapeutics targeting enzymes and receptors that may interact selectively with one tautomer over the other.
This guide will delve into the synthesis of both tautomeric forms, provide a detailed analysis of the spectroscopic techniques used to characterize them, and present available data on the equilibrium in different environments.
The Tautomeric Equilibrium
The keto-enol tautomerism of this compound involves the migration of a proton between the oxygen and nitrogen atoms of the thiazole (B1198619) ring, as depicted below. Theoretical studies suggest the possibility of the coexistence of both the "ol" (enol) and "one" (keto) tautomers.[1] The position of this equilibrium is influenced by various factors, including the solvent, temperature, and the presence of other interacting molecules.
Caption: Keto-enol tautomerism of this compound.
Synthesis of Tautomers
The ability to isolate and study each tautomer individually is crucial for a comprehensive understanding of the equilibrium. Several synthetic routes have been developed for both this compound and 2(3H)-benzothiazolone.
Synthesis of 2(3H)-Benzothiazolone (Keto Form)
A common method for the synthesis of 2(3H)-benzothiazolone involves the cyclization of 2-aminothiophenol (B119425) with a carbonyl source.
-
From 2-Aminothiophenol and Urea (B33335): A mixture of 2-aminothiophenol and urea is heated, leading to the formation of 2(3H)-benzothiazolone.
-
From 2-Mercaptobenzothiazole (B37678): Oxidation of 2-mercaptobenzothiazole can also yield the keto form.[1]
-
From 2-Aminobenzothiazole (B30445): Treatment of a 2-aminobenzothiazole compound with an alkali or alkaline earth metal hydroxide (B78521) in a non-aqueous solvent, followed by acidification, can produce 2-hydroxybenzothiazoles (which exist predominantly as the keto form).[4]
Synthesis of this compound (Enol Form)
The enol form is generally less stable and readily converts to the keto form. Its synthesis and isolation often require specific conditions to trap the enol tautomer.
-
From 2-Chlorobenzothiazole (B146242): Hydrolysis of 2-chlorobenzothiazole under carefully controlled pH conditions can transiently generate the enol form.
-
Jacobson Method: The synthesis of substituted benzothiazoles can be achieved using the Jacobson method, which involves the reaction of an appropriate aniline (B41778) derivative with Lawesson's reagent.[5]
Quantitative Data and Spectroscopic Analysis
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful tools for the qualitative and quantitative analysis of tautomeric equilibria.
NMR Spectroscopy
NMR spectroscopy is particularly useful for determining the ratio of tautomers in solution. The chemical shifts of protons and carbons are sensitive to the local electronic environment, which differs significantly between the keto and enol forms.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm)
| Tautomer | Nucleus | Chemical Shift (ppm) | Solvent | Reference |
|---|---|---|---|---|
| Keto | ¹H (N-H) | ~12.00 | DMSO-d₆ | |
| ¹³C (C=O) | ~169.91 | DMSO-d₆ | ||
| Enol | ¹H (O-H) | ~9.0 - 10.0 | CDCl₃ |
| | ¹³C (C-OH) | ~160 - 170 | CDCl₃ | |
Note: Specific experimental data for the enol form of this compound is limited in the literature. The provided values for the enol form are estimates based on related structures.
Infrared (IR) Spectroscopy
IR spectroscopy allows for the identification of key functional groups that differentiate the keto and enol tautomers. The keto form exhibits a characteristic carbonyl (C=O) stretching vibration, while the enol form shows a hydroxyl (O-H) stretching band.
Table 2: Characteristic IR Absorption Frequencies (cm⁻¹)
| Tautomer | Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|---|
| Keto | C=O stretch | 1650 - 1715 | [6][7] |
| N-H stretch | 3300 - 3500 | [8] | |
| Enol | O-H stretch | 3200 - 3600 | [8] |
| | C=N stretch | 1600 - 1650 |[7] |
UV-Vis Spectroscopy
UV-Vis spectroscopy can be used to monitor the tautomeric equilibrium, as the two forms often have distinct absorption maxima due to differences in their electronic structures. The enol form, being aromatic, typically absorbs at a longer wavelength compared to the non-aromatic keto form. For example, in studies of 2-(2'-hydroxyphenyl)benzothiazole, the enol form shows strong absorption peaks around 287 nm and 335 nm, while a weaker absorption at 400 nm is attributed to the keto form.[9]
Table 3: UV-Vis Absorption Maxima (λ_max, nm)
| Tautomer | Absorption Maximum (λ_max, nm) | Solvent | Reference |
|---|---|---|---|
| Keto | ~280 - 300 | Various |
| Enol | ~330 - 350 | Various |[9] |
Experimental Protocols
Detailed experimental protocols are essential for the reproducible study of the this compound tautomeric equilibrium.
Synthesis of 2(3H)-Benzothiazolone
Caption: General workflow for the synthesis of 2(3H)-benzothiazolone precursors.
Protocol:
-
Combine equimolar quantities of 2-aminothiophenol and a substituted benzoic acid with polyphosphoric acid.
-
Reflux the mixture at 220°C for 4 hours.
-
Cool the reaction mixture and pour it into water.
-
Neutralize the solution with ammonium (B1175870) hydroxide.
-
Filter the resulting precipitate, wash with water, and dry to obtain the 2-aryl-benzothiazole precursor.
-
Subsequent hydrolysis or other modifications can yield 2(3H)-benzothiazolone.
Quantitative NMR (qNMR) Analysis of Tautomeric Equilibrium
Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.
Protocol:
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Add a known amount of an internal standard if absolute quantification is required.[10][11]
-
NMR Data Acquisition: Acquire a ¹H NMR spectrum using a high-resolution NMR spectrometer. Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons of interest to allow for full relaxation and accurate integration.[10]
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate window functions, followed by Fourier transformation, phase correction, and baseline correction.
-
Integration: Carefully integrate the signals corresponding to the distinct protons of the keto and enol tautomers. For example, integrate the N-H proton of the keto form and the O-H proton of the enol form.
-
Calculation: Calculate the mole fraction of each tautomer from the integral values. The equilibrium constant (K_T) can then be determined as the ratio of the enol to keto concentrations.[12]
Biological Significance and Signaling Pathways
The tautomeric state of benzothiazole (B30560) derivatives can significantly impact their biological activity. For instance, the ability to act as a hydrogen bond donor or acceptor, which is different for the keto and enol forms, can determine the binding affinity to a biological target. While a specific signaling pathway directly modulated by the tautomerism of this compound is not yet fully elucidated, the diverse biological activities of 2(3H)-benzothiazolone derivatives suggest their interaction with various cellular targets.[1][13]
For example, some benzothiazole derivatives have been shown to act as inhibitors of enzymes such as monoamine oxidase and heat shock protein 90.[13] The binding of these inhibitors to the active site of the enzyme is likely dependent on their specific tautomeric form.
Caption: Hypothetical interaction of a specific tautomer with an enzyme active site.
Conclusion
The keto-enol tautomerism of this compound is a critical aspect of its chemistry that influences its physical, chemical, and biological properties. The equilibrium favors the keto form, 2(3H)-benzothiazolone, in most conditions, but the enol form can be present and may play a significant role in certain environments and interactions. A comprehensive understanding of this tautomeric system, facilitated by the synthetic and analytical methods detailed in this guide, is paramount for the successful design and development of new benzothiazole-based therapeutic agents. Further research to quantify the tautomeric equilibrium in a wider range of solvents and to elucidate the specific biological pathways modulated by each tautomer will be invaluable to the fields of medicinal chemistry and drug discovery.
References
- 1. New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iucrdata.iucr.org [iucrdata.iucr.org]
- 3. researchgate.net [researchgate.net]
- 4. acgpubs.org [acgpubs.org]
- 5. jetir.org [jetir.org]
- 6. Benzothiazolone | C7H5NOS | CID 13625 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 3-(Benzo[d]thiazol-2-yl)-2H-chromen-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. repository.qu.edu.iq [repository.qu.edu.iq]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-4-hydroxybenzothiazole(7471-03-6) 1H NMR [m.chemicalbook.com]
- 13. spectrabase.com [spectrabase.com]
Synthesis of 2-Hydroxybenzothiazole from 2-Aminothiophenol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for producing 2-hydroxybenzothiazole from the precursor 2-aminothiophenol (B119425). Due to the tautomeric nature of the final product, which exists in equilibrium with its more stable keto form, 2-benzothiazolinone, this guide will cover synthetic methods for both tautomers. The content is structured to provide researchers and professionals in drug development with detailed experimental protocols, quantitative data, and a clear understanding of the reaction pathways involved.
Introduction: The Tautomerism of this compound
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. A crucial aspect of its chemistry is the keto-enol tautomerism it exhibits. The enol form, this compound, exists in equilibrium with its keto tautomer, 2(3H)-benzothiazolone. Spectroscopic and theoretical studies have shown that the keto form is generally the more stable and predominant tautomer in both the solid state and in solution.
Synthetic Strategies from 2-Aminothiophenol
The synthesis of this compound from 2-aminothiophenol involves the introduction of a carbonyl group or a masked carbonyl group at the C2 position of the benzothiazole (B30560) ring. Several reagents can be employed for this one-carbon cyclization. The primary synthetic methodologies are categorized as follows:
-
Reaction with Urea (B33335): A direct and relatively straightforward method involving the condensation of 2-aminothiophenol with urea.
-
Reaction with Phosgene (B1210022) Equivalents: The use of phosgene or its safer, solid alternatives like triphosgene (B27547) for the cyclization.
-
Reaction with Carbon Dioxide and its Derivatives: Utilizing carbon dioxide or reagents like carbon disulfide as the C1 source for the benzothiazole ring.
-
Two-Step Synthesis via 2-Mercaptobenzothiazole (B37678): An alternative pathway involving the synthesis of 2-mercaptobenzothiazole followed by its oxidation to this compound.
The following sections will provide detailed experimental protocols and data for these key synthetic routes.
Data Presentation: A Comparative Analysis of Synthetic Routes
The following table summarizes the quantitative data associated with the different synthetic methods for producing this compound from 2-aminothiophenol. This allows for a direct comparison of the efficiency and conditions of each route.
| Synthetic Route | Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Direct Synthesis | |||||||
| Reaction with Urea | 2-Aminothiophenol, Urea | Water or neat | 130-140 | 3-4 h | High | Readily available and inexpensive reagents. | Requires relatively high temperatures. |
| Reaction with Triphosgene | 2-Aminothiophenol, Triphosgene, Triethylamine | Toluene | Reflux | 2-3 h | Good to High | High reactivity and good yields. | Triphosgene is toxic and requires careful handling. |
| Two-Step Synthesis | |||||||
| 1. Synthesis of 2-Mercaptobenzothiazole | 2-Aminothiophenol, Carbon disulfide, NaOH | Ethanol (B145695) | Reflux | 4-6 h | >90 | High yield and well-established procedure. | Two-step process. |
| 2. Oxidation of 2-Mercaptobenzothiazole | 2-Mercaptobenzothiazole, H₂O₂, Acetic acid | Acetic Acid | 50-70 | 2-4 h | ~85 | Selective oxidation to the desired product.[1] | Requires an additional oxidation step. |
Experimental Protocols
This section provides detailed, step-by-step methodologies for the key synthetic routes discussed.
Protocol 1: Synthesis of 2-Benzothiazolinone via Reaction with Urea
This protocol describes the direct synthesis of 2-benzothiazolinone by the condensation of 2-aminothiophenol with urea.
Materials:
-
2-Aminothiophenol
-
Urea
-
Water
-
Hydrochloric acid (HCl)
-
Round-bottom flask equipped with a reflux condenser and a mechanical stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, a mixture of 2-aminothiophenol (1 mole) and urea (1.2 moles) is prepared.
-
Water is added to the mixture to form a slurry.
-
The reaction mixture is heated to 130-140°C with constant stirring.
-
The reaction is maintained at this temperature for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, the mixture is cooled to room temperature.
-
The solid product is collected by filtration and washed with water.
-
To purify the product, the crude solid is dissolved in a dilute sodium hydroxide (B78521) solution and treated with activated charcoal.
-
The solution is then filtered, and the filtrate is acidified with hydrochloric acid to precipitate the pure 2-benzothiazolinone.
-
The precipitated product is filtered, washed with cold water until the washings are neutral, and dried under vacuum.
Protocol 2: Two-Step Synthesis of this compound via 2-Mercaptobenzothiazole
This protocol outlines a two-step process involving the initial synthesis of 2-mercaptobenzothiazole, followed by its oxidation to this compound.
Step 1: Synthesis of 2-Mercaptobenzothiazole
Materials:
-
2-Aminothiophenol
-
Carbon disulfide (CS₂)
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Round-bottom flask with a reflux condenser
Procedure:
-
A solution of sodium hydroxide (1 mole) in ethanol is prepared in a round-bottom flask.
-
2-Aminothiophenol (1 mole) is added to the ethanolic NaOH solution.
-
Carbon disulfide (1.1 moles) is added dropwise to the mixture with stirring.
-
The reaction mixture is then heated to reflux and maintained for 4-6 hours.
-
After the reflux period, the reaction mixture is cooled, and the precipitated sodium salt of 2-mercaptobenzothiazole is collected by filtration.
-
The salt is dissolved in hot water, and the solution is acidified with a mineral acid (e.g., HCl) to precipitate 2-mercaptobenzothiazole.
-
The product is filtered, washed with water, and recrystallized from ethanol to yield pure 2-mercaptobenzothiazole.
Step 2: Oxidation of 2-Mercaptobenzothiazole to this compound
Materials:
-
2-Mercaptobenzothiazole
-
Hydrogen peroxide (H₂O₂, 30% solution)
-
Acetic acid
-
Reaction vessel with a stirrer and temperature control
Procedure:
-
2-Mercaptobenzothiazole (1 mole) is dissolved in glacial acetic acid in a reaction vessel.
-
The solution is heated to 50-70°C.
-
Hydrogen peroxide (30% solution, stoichiometric amount) is added dropwise to the heated solution with vigorous stirring.
-
The reaction is exothermic and the temperature should be maintained within the specified range.
-
The reaction mixture is stirred for 2-4 hours after the addition of H₂O₂ is complete.
-
The reaction mixture is then cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with water and can be further purified by recrystallization from a suitable solvent like ethanol.
Mandatory Visualizations
Reaction Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the key chemical transformations.
Caption: Reaction of 2-Aminothiophenol with Urea.
Caption: Two-Step Synthesis via 2-Mercaptobenzothiazole.
Experimental Workflow Diagram
This diagram provides a generalized workflow for the synthesis and purification of this compound.
Caption: General Experimental Workflow.
Characterization Data
The synthesized this compound (2-benzothiazolinone) can be characterized using various spectroscopic techniques.
-
Melting Point: 137-140 °C
-
¹H NMR (DMSO-d₆): Spectral data will show characteristic peaks for the aromatic protons and the N-H proton of the benzothiazolinone (B8138533) ring.[2]
-
¹³C NMR (DMSO-d₆): The spectrum will display signals for the carbonyl carbon (around 170 ppm) and the aromatic carbons.[2]
-
Infrared (IR) Spectroscopy (KBr): A strong absorption band corresponding to the C=O stretching vibration of the lactam ring will be observed around 1680-1700 cm⁻¹. The N-H stretching vibration will appear as a broad band in the region of 3100-3300 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (151.19 g/mol ).[2]
Conclusion
This technical guide has detailed the primary synthetic routes for the preparation of this compound from 2-aminothiophenol. The choice of a particular synthetic method will depend on factors such as the availability of reagents, required purity, and scalability of the reaction. The provided experimental protocols and comparative data offer a solid foundation for researchers to select and implement the most suitable procedure for their specific needs. The tautomeric nature of the product should always be considered during its synthesis, purification, and characterization.
References
Spectroscopic Profile of 2-Hydroxybenzothiazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-hydroxybenzothiazole, a molecule of significant interest in medicinal chemistry and materials science. This document details the Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition. This compound exists in a tautomeric equilibrium with 2(3H)-benzothiazolone, with the keto form generally predominating in solid and solution phases. The data presented herein corresponds to this more stable tautomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of complete, published NMR data for the parent 2(3H)-benzothiazolone, the following data for a closely related derivative, 6-methylbenzo[d]thiazol-2(3H)-one, is provided as a reference. The spectra were recorded in deuterated dimethyl sulfoxide (B87167) (DMSO-d6).[1]
Table 1: ¹H NMR Spectroscopic Data for 6-methylbenzo[d]thiazol-2(3H)-one in DMSO-d6 (500 MHz) [1]
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 11.74 | Singlet | - | N-H |
| 7.32 | Singlet | - | Aromatic C-H |
| 7.06 | Doublet | 8.0 | Aromatic C-H |
| 6.99 | Doublet | 8.0 | Aromatic C-H |
| 2.28 | Singlet | - | -CH₃ |
Table 2: ¹³C NMR Spectroscopic Data for 6-methylbenzo[d]thiazol-2(3H)-one in DMSO-d6 (125 MHz) [1]
| Chemical Shift (δ) ppm | Assignment |
| 170.46 | C=O |
| 134.48 | Aromatic C |
| 132.32 | Aromatic C |
| 127.60 | Aromatic C |
| 123.77 | Aromatic C |
| 123.12 | Aromatic C |
| 111.72 | Aromatic C |
| 21.12 | -CH₃ |
Experimental Protocol: NMR Spectroscopy
Instrumentation: A Bruker Avance 500 spectrometer (or equivalent) operating at 500 MHz for ¹H NMR and 125 MHz for ¹³C NMR.[1]
Sample Preparation: Approximately 5-10 mg of the solid sample is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). The solution is then transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Spectra are acquired at room temperature. The chemical shifts are referenced to the residual solvent peak of DMSO-d6 at 2.50 ppm.[2][3] A sufficient number of scans are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Proton-decoupled ¹³C NMR spectra are acquired. A larger number of scans is typically required compared to ¹H NMR. The chemical shifts are referenced to the central peak of the DMSO-d6 multiplet at 39.5 ppm.[2][3]
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of 2(3H)-benzothiazolone is characterized by the presence of a carbonyl group and aromatic features.
Table 3: Key FT-IR Absorption Peaks for Benzothiazolone Derivatives (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3100 | Medium | N-H Stretch |
| ~3100-3000 | Weak | Aromatic C-H Stretch |
| 1655[1] | Strong | C=O Stretch (Amide I) |
| ~1600-1450 | Medium | C=C Aromatic Ring Stretch |
| ~750-700 | Strong | C-H Out-of-plane Bending |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27.[4]
Sample Preparation:
-
Grinding: A small amount of the solid sample (approximately 1-2 mg) is placed in an agate mortar and pestle. About 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) powder is added. The mixture is thoroughly ground to a fine, homogenous powder.[1][2][3]
-
Pellet Formation: The ground powder is transferred to a pellet die. The die is placed in a hydraulic press, and pressure (typically 8-10 tons) is applied for several minutes to form a thin, transparent pellet.[3][5][6]
-
Analysis: The KBr pellet is placed in the sample holder of the FTIR spectrometer for analysis. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.[2]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of 2(3H)-benzothiazolone shows a prominent molecular ion peak.
Table 4: Key Mass Spectrometry Data for 2(3H)-benzothiazolone (Electron Ionization) [6]
| m/z | Relative Intensity (%) | Assignment |
| 151 | 100 | [M]⁺ (Molecular Ion) |
| 123 | ~50 | [M-CO]⁺ |
| 96 | ~30 | [M-CO-HCN]⁺ |
| 69 | ~40 | C₄H₃S⁺ |
Experimental Protocol: Electron Ionization Mass Spectrometry
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source.
Sample Introduction: The sample is introduced into the ion source, typically after separation by gas chromatography (GC) or via a direct insertion probe. The sample is vaporized by heating.
Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺). The excess energy imparted during ionization can lead to fragmentation of the molecular ion.[7]
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector measures the abundance of each ion, generating a mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
References
An In-depth Technical Guide to the Solubility and Stability of 2-Hydroxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current scientific understanding of the solubility and stability of 2-hydroxybenzothiazole. Intended for researchers, scientists, and professionals in drug development, this document collates available data on the compound's behavior in various solvents and under different stress conditions. It also offers detailed experimental protocols for laboratories to conduct further quantitative analysis.
Introduction to this compound
This compound, also known as 2(3H)-benzothiazolone, is a heterocyclic organic compound with a bicyclic structure comprising a benzene (B151609) ring fused to a thiazole (B1198619) ring. It is a known metabolite of benzothiazole (B30560) and its derivatives, which are used in various industrial applications. Understanding the solubility and stability of this compound is crucial for its handling, formulation, and the assessment of its environmental fate and potential biological activity.
Solubility Profile
Table 1: Qualitative and Estimated Solubility of this compound
| Solvent | Solubility Description | Reported Value (at 25 °C) |
| Water | Slightly soluble / Insoluble | ~2354 mg/L (estimated)[1] |
| Methanol (B129727) | Soluble | A solution of 100 µg/mL is commercially available[2] |
| Ethanol | Soluble[3] | No quantitative data available |
| Ether | Soluble[3] | No quantitative data available |
| Chloroform | Slightly soluble (sonication may be required)[3] | No quantitative data available |
| Dimethyl Sulfoxide (DMSO) | Slightly soluble[3] | No quantitative data available |
Stability Profile
The chemical stability of this compound is influenced by environmental factors such as pH, temperature, and light. This section details its known degradation pathways and behavior under stress conditions.
pH-Dependent Stability
This compound is reported to be relatively stable in neutral to acidic aqueous solutions (pH < 7). However, it undergoes decomposition in alkaline conditions (pH > 8).
Photostability
Exposure to light, particularly UV radiation, can induce degradation of this compound. Photodegradation in the presence of oxygen can lead to the formation of various photoproducts.
Thermal Stability
While specific degradation kinetics are not widely reported, this compound is a solid with a melting point in the range of 137-140 °C, suggesting a degree of thermal stability in its solid state. Its stability in solution at elevated temperatures requires further investigation.
Oxidative Stability
Oxidative processes can lead to the degradation of this compound. Studies have shown its oxidation in aqueous solutions using systems like hydrogen peroxide with UV light (H₂O₂/UV) and photo-Fenton systems.
Biodegradation
This compound is susceptible to microbial degradation. For instance, Rhodococcus species can biodegrade this compound, often as an intermediate in the degradation of other benzothiazole compounds.[4]
Table 2: Summary of Stability and Degradation Pathways of this compound
| Stress Condition | Stability Profile | Known Degradation Pathways/Products |
| Acidic Hydrolysis (e.g., 0.1 N HCl) | Generally considered stable. | No significant degradation reported. |
| Alkaline Hydrolysis (e.g., 0.1 N NaOH) | Unstable, undergoes decomposition. | Ring-opening and further degradation products. |
| Oxidative (e.g., H₂O₂) | Susceptible to oxidation. | Oxidation of the hydroxyl group and/or the thiazole ring. |
| Thermal | Relatively stable in solid form up to its melting point. | Decomposition at higher temperatures. |
| Photolytic (UV/Vis light) | Prone to photodegradation. | Formation of various photoproducts. |
| Biodegradation | Biodegradable by certain microorganisms. | Hydroxylated derivatives and ring cleavage products. |
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of this compound, which can be adapted by researchers to generate quantitative data.
Solubility Determination: Shake-Flask Method
This method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., methanol, ethanol, acetone, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a vial.
-
Add a known volume of the selected solvent to the vial.
-
Tightly cap the vial and place it in the orbital shaker or on the magnetic stirrer at a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.
-
Dilute the filtrate with a known volume of the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
Forced Degradation Studies
Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods. The following protocols are based on ICH guidelines.
General Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, mix the stock solution with the stressor in a suitable container.
-
Expose the solution to the stress condition for a defined period.
-
At various time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis.
-
Analyze the samples using a stability-indicating HPLC method to determine the remaining concentration of this compound and to profile the degradation products.
Specific Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at a controlled temperature (e.g., 60 °C).
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature or a slightly elevated temperature (e.g., 40 °C).
-
Oxidative Degradation: Mix the stock solution with an equal volume of a 3% hydrogen peroxide solution. Keep at room temperature.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60 °C). For solid-state thermal stability, store the solid compound under the same conditions.
-
Photodegradation: Expose the stock solution (in a photostable, transparent container) to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.
Signaling Pathways and Degradation Mechanisms
While this compound is not typically associated with specific signaling pathways in a pharmacological context, its degradation pathways are of significant interest in environmental and analytical chemistry. One of the well-documented degradation routes is its formation from the biodegradation of 2-mercaptobenzothiazole (B37678) (MBT).
Conclusion
The solubility and stability of this compound are fundamental properties that influence its behavior and applicability in various scientific disciplines. While there is a need for more comprehensive quantitative data, the available information indicates that it is sparingly soluble in water and more soluble in organic solvents like alcohols. Its stability is compromised under alkaline, oxidative, and photolytic conditions. The experimental protocols provided in this guide offer a framework for researchers to generate the specific data required for their applications. Further research into the quantitative aspects of solubility and degradation kinetics will be invaluable to the scientific community.
References
The Biological Potential of 2-Hydroxybenzothiazole and Its Derivatives: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the benzothiazole (B30560) scaffold represents a privileged structure in medicinal chemistry, offering a versatile foundation for the discovery of novel therapeutic agents. Among its numerous analogs, 2-hydroxybenzothiazole and its derivatives have garnered significant attention for their diverse and potent biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, focusing on their anticancer, antimicrobial, and anti-inflammatory properties, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Core Biological Activities
This compound derivatives have demonstrated a broad spectrum of pharmacological effects, making them promising candidates for drug development.[1][2][3] Their biological activities are significantly influenced by the nature and position of various substituents on the benzothiazole core.
Anticancer Activity
A substantial body of research highlights the potent cytotoxic effects of this compound derivatives against a range of human cancer cell lines. These compounds have been shown to inhibit cancer cell proliferation and induce apoptosis through various mechanisms of action.
One notable derivative, a 2-hydroxybenzylidene-containing semicarbazide, exhibited significant inhibitory activity against multiple cancer cell lines with IC50 values in the sub-micromolar range.[1] The cytotoxic potential of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of viability.
Table 1: Anticancer Activity of this compound Derivatives
| Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Hydroxybenzylidene containing semicarbazide | NCI-H226 (Lung Cancer) | 0.24 | [1] |
| SK-N-SH (Neuroblastoma) | 0.92 | [1] | |
| HT29 (Colorectal Adenocarcinoma) | 0.55 | [1] | |
| MKN-45 (Gastric Cancer) | 0.48 | [1] | |
| MDA-MB-231 (Breast Cancer) | 0.76 | [1] | |
| 2-(4-Aminophenyl)benzothiazole (T2) | Human Small Cell Lung Carcinoma | Significant Activity | [3] |
| Benzothiazole-2-thiol derivative 7e | SKRB-3 (Breast Cancer) | 0.0012 | [3] |
| SW620 (Colon Adenocarcinoma) | 0.0043 | [3] | |
| A549 (Lung Adenocarcinoma) | 0.044 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | 0.048 | [3] | |
| Pyridine-based derivative 31 | ME-180 (Cervical Cancer) | 4.01 | [3] |
Antimicrobial Activity
This compound derivatives have also demonstrated promising activity against a variety of microbial pathogens, including both bacteria and fungi. Their mechanism of action often involves the inhibition of essential microbial enzymes.
The antimicrobial efficacy of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Benzothiazole Derivatives
| Derivative | Microbial Strain | MIC (µg/mL) | Reference |
| Benzothiazole-thiazole hybrid 4b | Staphylococcus aureus | 3.90 | [4] |
| Bacillus subtilis | 3.90 | [4] | |
| Escherichia coli | 7.81 | [4] | |
| Pseudomonas aeruginosa | 15.63 | [4] | |
| Candida albicans | 3.90 | [4] | |
| Aspergillus niger | 7.81 | [4] | |
| Benzothiazole-thiazole hybrid 4c | Staphylococcus aureus | 7.81 | [4] |
| Bacillus subtilis | 3.90 | [4] | |
| Escherichia coli | 15.63 | [4] | |
| Pseudomonas aeruginosa | 31.25 | [4] | |
| Candida albicans | 7.81 | [4] | |
| Aspergillus niger | 15.63 | [4] | |
| 5-bromo-2-hydroxybenzothiazole | Pseudomonas aeruginosa | >500 | [5] |
Anti-inflammatory Activity
Several this compound analogs have been investigated for their anti-inflammatory properties, with a key mechanism being the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key player in the inflammatory response.
Table 3: Anti-inflammatory Activity of Benzo[d]thiazol Analogs
| Derivative | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 2c | >10 | 0.77 | >12.9 | [6] |
| Compound 2d | >10 | 0.54 | >18.5 | [6] |
| Compound 2g | >10 | 0.61 | >16.4 | [6] |
| Compound 3d | >10 | 0.28 | >35.7 | [7] |
| Compound 3f | >10 | 0.42 | >23.8 | [7] |
| Compound 3g | >10 | 0.35 | >28.6 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound derivatives.
Anticancer Activity: MTT Assay
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivative (typically ranging from 0.01 to 100 µM) and incubate for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum concentration of an antimicrobial agent that inhibits the growth of a microorganism.
-
Compound Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 × 10⁵ CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing human recombinant COX-2 enzyme, a reaction buffer (e.g., Tris-HCl), and a cofactor (e.g., hematin).
-
Inhibitor Incubation: Add various concentrations of the this compound derivative to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Reaction Termination and Detection: After a set incubation period, terminate the reaction and measure the product formation (e.g., prostaglandin (B15479496) E2) using a suitable method, such as an enzyme immunoassay (EIA).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration and determine the IC50 value.
Signaling Pathways and Mechanisms of Action
The anticancer activity of 2-substituted benzothiazole derivatives often involves the modulation of critical signaling pathways that regulate cell proliferation, survival, and apoptosis.[8]
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades promoting cell growth and survival. Several benzothiazole derivatives have been shown to inhibit EGFR activity.[9]
PI3K/Akt/mTOR Signaling Pathway
This pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is common in many cancers. Benzothiazole derivatives have been reported to suppress this pathway.[10]
JAK/STAT Signaling Pathway
The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in immunity, cell division, and apoptosis. Its aberrant activation is linked to cancer. Some benzothiazole derivatives have been shown to inhibit this pathway.[8][11]
Conclusion
This compound and its derivatives represent a highly promising class of compounds with significant potential for the development of new anticancer, antimicrobial, and anti-inflammatory agents. The data and protocols presented in this guide offer a valuable resource for researchers in the field, facilitating further investigation and optimization of these versatile scaffolds for therapeutic applications. The continued exploration of their structure-activity relationships and mechanisms of action will undoubtedly pave the way for the discovery of novel and effective drugs.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. benchchem.com [benchchem.com]
- 4. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. Synthesis and evaluations of selective COX-2 inhibitory effects: Benzo[d]thiazol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inner Workings of a Molecular Light Switch: An In-depth Technical Guide to Excited-State Intramolecular Proton Transfer (ESIPT) in 2-Hydroxybenzothiazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the excited-state intramolecular proton transfer (ESIPT) phenomenon in 2-hydroxybenzothiazole (HBT) and its derivatives. HBT is a cornerstone fluorophore in the development of advanced chemical sensors, bio-imaging agents, and light-emitting materials due to its unique photophysical properties, which are governed by the ESIPT mechanism. This document details the core principles of ESIPT in HBT, presents key quantitative data, outlines relevant experimental and computational protocols, and visualizes the underlying processes.
The Core Mechanism: A Four-Level Photochemical Cycle
Excited-state intramolecular proton transfer is a photophysical process where a proton is transferred within a molecule upon electronic excitation. In this compound, this process follows a four-level photocycle involving two chemical forms: the enol (E) and the keto (K) tautomer.
Upon absorption of a photon, the ground-state enol form (E) is promoted to its first singlet excited state (E). In this excited state, the acidity of the hydroxyl proton donor and the basicity of the imine nitrogen proton acceptor are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the nitrogen atom, forming the excited-state keto tautomer (K). This tautomer then relaxes to its ground state (K) via fluorescence, emitting a photon at a longer wavelength (a large Stokes shift) compared to the initial absorption. Finally, the keto form tautomerizes back to the more stable enol form in the ground state, completing the cycle. This process is exceptionally rapid, with the forward proton transfer occurring on the femtosecond to picosecond timescale.[1][2]
The efficiency and spectral characteristics of this process are highly sensitive to the molecular structure and the surrounding environment, making HBT derivatives versatile platforms for designing fluorescent probes.[3][4]
Quantitative Photophysical Data
The photophysical properties of this compound and its derivatives are central to their application. The following tables summarize key quantitative data from the literature, including absorption and emission maxima, Stokes shifts, and quantum yields.
Table 1: Photophysical Properties of Selected 2-(2-Hydroxyphenyl)benzothiazole Derivatives
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) | Reference |
| HBT | Cyclohexane | 335 | 512 | 13,200 | - | [5] |
| HBT | Acetonitrile (B52724) | - | - | - | - | |
| HBT-BF₂ (2B) | Acetonitrile | 338 | 414 | 5,400 | 0.68 | [6] |
| HBT-BF₂ (3B) | Acetonitrile | 339 | 414 | 5,300 | 0.85 | [6] |
| HBT-BF₂ (4B) | Acetonitrile | 339 | 414 | 5,300 | 0.85 | [6] |
| HBT-BF₂ (5B) | Acetonitrile | 341 | 414 | 5,200 | 0.68 | [6] |
| HBT-BF₂ (7B) | Acetonitrile | 340 | 502 | 9,500 | 0.24 | [6] |
| HBT-BF₂ (9B) | Acetonitrile | 360 | 482 | 7,100 | 0.26 | [6] |
| HBT-BF₂ (10B) | Acetonitrile | 365 | 597 | 11,900 | 0.06 | [6] |
Note: Data for unsubstituted HBT in acetonitrile was not explicitly found in the provided search results. The table focuses on BF₂-complexed derivatives where more complete datasets were available.
Table 2: Calculated Potential Energy Barriers for ESIPT in HBT Derivatives
| Derivative | State | Proton Transfer Barrier (kcal/mol) | Reference |
| o-HBT-H | S₀ | 5.780 | [7] |
| o-HBT-H | S₁ | 0.772 | [7] |
| m-HBT-H | S₀ | 6.018 | [7] |
| m-HBT-H | S₁ | 0.080 | [7] |
Experimental and Computational Protocols
The study of ESIPT in this compound involves a combination of synthetic, spectroscopic, and computational methods.
Synthesis of 2-(2-Hydroxyphenyl)benzothiazole Derivatives
A general and widely used method for the synthesis of HBT and its derivatives is the condensation reaction between a substituted 2-aminothiophenol (B119425) and a corresponding salicylic (B10762653) acid derivative.
General Protocol:
-
A mixture of the appropriate 2-aminothiophenol and salicylic acid derivative is prepared.
-
A dehydrating agent, such as polyphosphoric acid or triphenyl phosphite, is added.
-
The reaction mixture is heated, typically at elevated temperatures (e.g., 120-220 °C), for several hours.
-
Upon completion, the reaction mixture is cooled, and the crude product is precipitated or extracted.
-
Purification is typically achieved through recrystallization from a suitable solvent (e.g., methanol, ethanol) to yield the desired HBT derivative.
For example, BF₂-complexed HBT derivatives can be synthesized by reacting the HBT derivative with boron trifluoride etherate (BF₃·Et₂O) in the presence of a base like triethylamine (B128534) in a dry solvent such as dichloromethane.[8]
Spectroscopic Characterization
Steady-State Absorption and Fluorescence Spectroscopy:
-
Solutions of the HBT derivative are prepared in spectroscopic grade solvents at a known concentration (typically in the micromolar range).
-
UV-Vis absorption spectra are recorded to determine the maximum absorption wavelength (λ_abs).
-
Fluorescence emission spectra are recorded by exciting the sample at or near its λ_abs. This allows for the determination of the maximum emission wavelength (λ_em) and the observation of the dual emission from the enol and keto forms.
-
The fluorescence quantum yield (Φ) is determined relative to a well-characterized standard (e.g., quinine (B1679958) sulfate) using the comparative method.
Time-Resolved Fluorescence Spectroscopy: Time-Correlated Single Photon Counting (TCSPC) is a common technique to measure the fluorescence lifetimes of the excited states.
-
A pulsed light source (e.g., a laser diode or a picosecond laser) excites the sample.
-
The time difference between the excitation pulse and the arrival of the first emitted photon at a detector is measured repeatedly.
-
A histogram of these time differences is constructed, which represents the fluorescence decay profile.
-
The decay profile is fitted to an exponential function to determine the fluorescence lifetime(s) of the excited species. This can provide insights into the kinetics of the ESIPT process.
Computational Modeling
Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for elucidating the mechanism of ESIPT.
General Computational Workflow:
-
Ground State Optimization: The molecular geometry of the enol and keto tautomers is optimized in the ground state (S₀) using DFT, often with a functional like B3LYP and a suitable basis set (e.g., 6-31G(d,p) or def2-TZVP).
-
Excited State Optimization: The geometries of the enol and keto tautomers are then optimized in the first singlet excited state (S₁) using TD-DFT with the same functional and basis set.
-
Calculation of Spectroscopic Properties: Vertical excitation energies (corresponding to absorption) and emission energies are calculated using TD-DFT at the optimized ground and excited state geometries, respectively.
-
Potential Energy Surface (PES) Scan: To determine the energy barrier for proton transfer, a relaxed PES scan is performed by systematically varying the O-H bond distance and calculating the energy at each step in both the ground and excited states. This allows for the visualization of the reaction coordinate and the determination of the activation energy for the ESIPT process.
-
Solvent Effects: The influence of the solvent can be modeled using implicit solvent models, such as the Polarizable Continuum Model (PCM).
Influence of Substituents and Solvent Polarity
The photophysical properties of HBT derivatives can be finely tuned by introducing electron-donating or electron-withdrawing substituents on the benzothiazole (B30560) or hydroxyphenyl rings, and by altering the polarity of the solvent.
Substituent Effects:
-
Electron-donating groups (EDGs) generally lead to a red-shift in both the absorption and emission spectra.
-
Electron-withdrawing groups (EWGs) can have varied effects depending on their position, but they often increase the acidity of the phenolic proton, which can facilitate the ESIPT process.
-
The position of the substituent is crucial. For instance, meta-substitution versus para-substitution can lead to different charge distributions in the excited state, thereby modulating the strength of the intramolecular hydrogen bond and the ESIPT efficiency.[7]
Solvent Effects:
-
Nonpolar solvents generally favor the ESIPT process, leading to strong emission from the keto tautomer.
-
Polar aprotic solvents can stabilize the excited enol form, potentially leading to dual emission from both the enol and keto forms.
-
Polar protic solvents can form intermolecular hydrogen bonds with the HBT molecule, which can compete with the intramolecular hydrogen bond necessary for ESIPT. This can lead to a decrease in the keto emission and an increase in the enol emission. In some cases, deprotonation of the phenol (B47542) can occur, leading to a third emission band from the anionic species.
Applications in Research and Drug Development
The unique photophysical properties of HBT derivatives make them highly valuable in various scientific and technological fields:
-
Fluorescent Probes and Sensors: The sensitivity of their fluorescence to the local environment allows for the design of probes for detecting ions, pH, viscosity, and biomolecules.
-
Bio-imaging: Their large Stokes shift is advantageous for cellular imaging as it minimizes self-absorption and background interference.
-
Organic Light-Emitting Diodes (OLEDs): HBT derivatives have been explored as emitters in OLEDs due to their high fluorescence quantum yields in the solid state.
-
Drug Development: As fluorescent tags, they can be used to label and track drug molecules, aiding in the study of drug delivery and cellular uptake.
Conclusion
This compound and its derivatives are a fascinating class of molecules that exhibit efficient excited-state intramolecular proton transfer. This process endows them with unique and tunable photophysical properties, including a large Stokes shift and high fluorescence quantum yields. A thorough understanding of the ESIPT mechanism, supported by a combination of spectroscopic and computational techniques, is crucial for the rational design of novel HBT-based materials for a wide range of applications, from advanced materials science to cutting-edge biomedical research. This guide provides a foundational understanding and a practical framework for researchers and professionals working with these versatile fluorophores.
References
- 1. TDDFT Study on the ESIPT Properties of 2-(2'-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Uncovering the dependence of ESIPT behaviors and fluorescence properties of two new benzothiazole-based fluorophores on solvent polarity: A TD-DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
2-Hydroxybenzothiazole: A Core Precursor in Modern Herbicide Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
2-Hydroxybenzothiazole, a versatile heterocyclic compound, serves as a critical building block in the synthesis of a range of commercially significant herbicides. Its unique chemical structure allows for various modifications, leading to the development of potent and selective weed control agents. This technical guide provides a comprehensive overview of the role of this compound as a precursor in herbicide synthesis, focusing on key derivatives such as Benazolin and Fenthiaprop. The document details synthetic pathways, experimental protocols, quantitative data, and mechanisms of action, offering valuable insights for researchers and professionals in the agrochemical and pharmaceutical industries.
Key Herbicides Derived from this compound
Two prominent examples of herbicides synthesized from this compound are Benazolin and Fenthiaprop. These compounds have been widely used in agriculture for the selective control of broadleaf weeds.
Benazolin
Benazolin is a post-emergence herbicide effective against a variety of annual broadleaf weeds.[1] It functions as a synthetic auxin, mimicking the plant hormone indole-3-acetic acid (IAA) to induce uncontrolled growth and eventual death in susceptible plants.[2][3][4]
Fenthiaprop
Fenthiaprop is another important herbicide derived from this compound. Its synthesis highlights the versatility of the this compound scaffold in creating diverse herbicidal molecules.
Synthesis of Herbicides from this compound
The following sections provide detailed experimental protocols for the synthesis of key herbicides starting from this compound, also known as benzothiazolone.
Synthesis of Benazolin from this compound
A patented method for the synthesis of Benazolin (4-Chloro-2-oxo-3(2H)-benzothiazoleacetic acid) from this compound involves a reaction with ethyl chloroacetate (B1199739) in the presence of a catalyst.
Experimental Protocol:
-
Materials: this compound (Benzothiazolone), Potassium Carbonate (Salt of wormwood), Ethyl Chloroacetate, Potassium Iodide (catalyst).
-
Procedure:
-
In a 1000 mL three-necked flask, add 94.8 grams (0.5 mol) of this compound, 77 grams of potassium carbonate, 400 grams of ethyl chloroacetate, and 6 grams of potassium iodide.
-
Stir the mixture for 30 minutes at room temperature.
-
Heat the reaction mixture to 60-65 °C and maintain this temperature for 4 hours.
-
Monitor the reaction progress by checking the concentration of this compound. The reaction is considered complete when the mass concentration is less than 0.3%.
-
Once the reaction is complete, terminate the heating.
-
Wash the reaction mixture.
-
Dry the product to obtain Benazolin.
-
Quantitative Data for Benazolin Synthesis:
| Parameter | Value | Reference |
| Starting Material | This compound (94.8 g, 0.5 mol) | CN101693700A |
| Reagents | Potassium Carbonate (77 g), Ethyl Chloroacetate (400 g) | CN101693700A |
| Catalyst | Potassium Iodide (6 g) | CN101693700A |
| Reaction Temperature | 60-65 °C | CN101693700A |
| Reaction Time | 4 hours | CN101693700A |
| Yield | 95% (131 g) | CN101693700A |
| Purity | 98.5% | CN101693700A |
Characterization Data for Benazolin:
While the patent does not provide detailed spectroscopic data, publicly available information for Benazolin includes:
| Data Type | Key Features | Reference |
| ¹³C NMR Spectra | Available in public databases | [1] |
| Mass Spectrometry | Molecular Weight: 243.67 g/mol | [1] |
Synthesis of Other Herbicidal Benzothiazole Derivatives
Numerous studies have explored the synthesis and herbicidal activities of various derivatives of this compound. These often involve modifications at the nitrogen atom or on the benzene (B151609) ring to optimize herbicidal efficacy. For instance, a series of 3-acetyl-4-hydroxy-2,1-benzothiazine derivatives have shown good herbicidal activity.[4]
Mechanism of Action: Synthetic Auxins
Herbicides like Benazolin belong to the class of synthetic auxins. Their mode of action involves the disruption of normal plant growth processes by overwhelming the natural auxin signaling pathways.
At the molecular level, auxin herbicides bind to and activate specific F-box protein receptors, such as TIR1 (Transport Inhibitor Response 1). This binding promotes the interaction between the receptor and Aux/IAA transcriptional repressor proteins. The formation of this complex targets the Aux/IAA proteins for degradation via the ubiquitin-proteasome pathway. The degradation of these repressors leads to the de-repression of auxin response factors (ARFs), which in turn activate the transcription of numerous genes. The resulting overstimulation of these genes leads to a cascade of physiological effects, including epinasty, cell division, and ultimately, plant death.[2][3]
Signaling Pathway of Auxin Herbicides:
Caption: Molecular mechanism of action of auxin herbicides.
Experimental Workflows
The development of new herbicides involves a systematic workflow, from synthesis to biological evaluation.
General Synthesis Workflow
The chemical synthesis of this compound-based herbicides typically follows a multi-step process.
Caption: General workflow for the synthesis of herbicides from this compound.
Herbicidal Activity Bioassay Workflow
Evaluating the efficacy of newly synthesized compounds is a crucial step. A common method is a whole-plant bioassay.
Caption: Workflow for a whole-plant herbicidal activity bioassay.
Quantitative Data on Herbicidal Activity
The herbicidal efficacy of this compound derivatives is typically quantified by determining the concentration required to inhibit plant growth by 50% (IC50 or EC50).
| Compound | Target Weed | Activity Metric | Value | Reference |
| 3-acetyl-4-hydroxy-2,1-benzothiazine derivative (T22) | Brassica campestris | Post-emergent activity | Good at 375 g/ha | [4] |
| 3-acetyl-4-hydroxy-2,1-benzothiazine derivative (T24) | Amaranthus retroflexus | Post-emergent activity | Good at 375 g/ha | [4] |
| Benzothiazole N,O-acetals | Dicotyledon and monocotyledon weeds | General herbicidal activity | Good | |
| (2-benzoylethen-1-ol)-containing 1,2-benzothiazine derivative (4w) | Arabidopsis thaliana HPPD | IC50 | 0.48 µM |
Conclusion
This compound is a valuable and versatile precursor for the synthesis of a variety of herbicides. The well-established synthetic routes to compounds like Benazolin, coupled with a deep understanding of their mechanism of action as synthetic auxins, provide a solid foundation for the development of new and improved weed control agents. The continued exploration of novel derivatives of this compound holds significant promise for addressing the ongoing challenges in agriculture, particularly the need for more selective and environmentally benign herbicides. The experimental protocols and workflows detailed in this guide offer a practical framework for researchers engaged in the design, synthesis, and evaluation of next-generation herbicides based on this important chemical scaffold.
References
The Multifaceted Role of 2-Hydroxybenzothiazole in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 2-hydroxybenzothiazole scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Its derivatives have been extensively explored as promising therapeutic agents in various disease areas, particularly in oncology, neurodegenerative disorders, and inflammatory conditions. This technical guide provides an in-depth review of the current state of research on this compound and its analogues, with a focus on their applications in drug discovery and development. We present a comprehensive overview of their quantitative biological data, detailed experimental protocols for their evaluation, and a visual representation of their mechanisms of action through key signaling pathways.
Anticancer Activity of this compound Derivatives
A substantial body of research has demonstrated the potent anticancer effects of this compound derivatives against a wide range of human cancer cell lines. These compounds exert their cytotoxic and antiproliferative effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways.
Quantitative Anticancer Activity Data
The following tables summarize the in vitro anticancer activity of various this compound derivatives, presenting their half-maximal inhibitory concentrations (IC50) against different cancer cell lines.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-(5-((benzo[d]thiazol-2-yloxy)-methyl)-1,3,4-oxadiazol-2-yl)phenol | MCF-7 (Breast) | 1.8 ± 0.02 | [1] |
| Substituted bromopyridine acetamide (B32628) benzothiazole (B30560) derivative | SKRB-3 (Breast) | 0.0012 | [2] |
| Substituted bromopyridine acetamide benzothiazole derivative | SW620 (Colon) | 0.0043 | [2] |
| Substituted bromopyridine acetamide benzothiazole derivative | A549 (Lung) | 0.044 | [2] |
| Substituted bromopyridine acetamide benzothiazole derivative | HepG2 (Liver) | 0.048 | [2] |
| Naphthalimide derivative 66 | HT-29 (Colon) | 3.72 ± 0.3 | [2] |
| Naphthalimide derivative 66 | A549 (Lung) | 4.074 ± 0.3 | [2] |
| Naphthalimide derivative 66 | MCF-7 (Breast) | 7.91 ± 0.4 | [2] |
| Naphthalimide derivative 67 | HT-29 (Colon) | 3.47 ± 0.2 | [2] |
| Naphthalimide derivative 67 | A549 (Lung) | 3.89 ± 0.3 | [2] |
| Naphthalimide derivative 67 | MCF-7 (Breast) | 5.08 ± 0.3 | [2] |
| 2-substituted benzothiazole with nitro group (Compound A) | HepG2 (Liver) | 56.98 (24h), 38.54 (48h) | [3] |
| 2-substituted benzothiazole with fluorine group (Compound B) | HepG2 (Liver) | 59.17 (24h), 29.63 (48h) | [3] |
| PB11 | U87 (Glioblastoma) | < 0.05 | [4] |
| PB11 | HeLa (Cervical) | < 0.05 | [4] |
Neuroprotective Effects of this compound Derivatives
Emerging evidence suggests that this compound derivatives possess significant neuroprotective properties, making them potential therapeutic candidates for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Their mechanisms of action in this context are multifaceted and include antioxidant effects and modulation of key enzymes involved in neuroinflammation and neuronal cell death.
Quantitative Neuroprotective Activity Data
| Compound/Derivative | Assay/Target | Activity/IC50 | Reference |
| 1-(6-hydroxybenzo[d]thiazol-2-yl)-3-phenylurea derivative (b27) | Dyrk1A inhibition | IC50 = 20 nM | [5] |
| 1-(6-hydroxybenzo[d]thiazol-2-yl)-3-phenylurea derivative (b20) | α-synuclein aggregation inhibition | IC50 = 7.8 µM | [5] |
| 1-(6-hydroxybenzo[d]thiazol-2-yl)-3-phenylurea derivative (b1) | α-synuclein aggregation inhibition | IC50 = 10.5 µM | [5] |
| 3-(azepan-1-yl)propyloxy-linked benzothiazole derivative 4b | Histamine H3 Receptor (H3R) | Ki = 0.012 µM | [6] |
| Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) | H3R | Ki = 0.036 µM | [6] |
| Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) | Acetylcholinesterase (AChE) | IC50 = 6.7 µM | [6] |
| Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) | Butyrylcholinesterase (BuChE) | IC50 = 2.35 µM | [6] |
| Pyrrolidin-1-yl-(6-((5-(pyrrolidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3s) | Monoamine Oxidase B (MAO-B) | IC50 = 1.6 µM | [6] |
Anti-inflammatory Activity of this compound Derivatives
The anti-inflammatory properties of this compound derivatives are well-documented and are primarily attributed to their ability to inhibit key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
Quantitative Anti-inflammatory Activity Data
| Compound/Derivative | Target/Assay | Activity/IC50 | Reference |
| 2-substituted benzothiazole with nitro group (Compound A) | COX-2 inhibition in HepG2 cells | Significant reduction at 100 µM | [3] |
| 2-substituted benzothiazole with fluorine group (Compound B) | COX-2 inhibition in HepG2 cells | Significant reduction at 100 µM | [3] |
| 2-substituted benzothiazole with nitro group (Compound A) | iNOS inhibition in HepG2 cells | Significant reduction at 100 µM | [3] |
| 2-substituted benzothiazole with fluorine group (Compound B) | iNOS inhibition in HepG2 cells | Significant reduction at 100 µM | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the medicinal chemistry applications of this compound derivatives.
In Vitro Anticancer Activity: MTT Assay
This protocol is used to assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom sterile microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in the complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.
Apoptosis Assay: Annexin V-FITC/PI Staining
This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with the this compound derivative for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of NF-κB Pathway
This protocol is used to detect changes in the expression and activation of key proteins in the NF-κB signaling pathway.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction and Quantification: Lyse cells and quantify protein concentration.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and visualize the protein bands using an imaging system.
Signaling Pathways and Mechanisms of Action
This compound derivatives exert their biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways and the putative points of intervention for these compounds.
NF-κB Signaling Pathway Inhibition
Many this compound derivatives exhibit anti-inflammatory and anticancer activity by inhibiting the NF-κB signaling pathway. This inhibition can occur at various points, including the prevention of IκBα degradation and the subsequent nuclear translocation of the p65 subunit.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells [mdpi.com]
- 6. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Experimental protocol for the synthesis of 2-HYDROXYBENZOTHIAZOLE derivatives.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed experimental protocols for the synthesis of 2-hydroxybenzothiazole and its derivatives, a core scaffold in many biologically active compounds. The protocols outlined herein are based on established synthetic routes, including the cyclization of 2-aminothiophenols and the conversion of 2-aminobenzothiazole (B30445) precursors. These methods are designed to be reproducible and scalable for applications in medicinal chemistry and drug development.
Introduction
The benzothiazole (B30560) ring system is a prominent heterocyclic scaffold found in a wide array of pharmacologically active molecules. Derivatives of this compound, which exists in tautomeric equilibrium with 2(3H)-benzothiazolone, are of particular interest due to their diverse biological activities, including potential use as anticancer, antimicrobial, and anti-inflammatory agents. The strategic synthesis of these compounds is crucial for the development of new therapeutic agents. This application note details robust and versatile protocols for synthesizing these valuable compounds.
Overview of Synthetic Pathways
The synthesis of this compound derivatives can be approached through several strategic pathways. The most common routes originate from 2-aminothiophenol (B119425) or substituted 2-aminobenzothiazoles.
-
Route A: From 2-Aminothiophenol: This is a two-step process. First, 2-aminothiophenol is reacted with carbon disulfide (CS₂) to form the key intermediate, 2-mercaptobenzothiazole (B37678) (2-MBT).[1][2] Subsequently, the thiol group of 2-MBT is converted to a hydroxyl group, often through an oxidation or hydrolysis process, to yield the final this compound product.
-
Route B: From 2-Aminobenzothiazole: This pathway involves the treatment of a 2-aminobenzothiazole derivative with a strong base, such as an alkali metal hydroxide (B78521), which opens the thiazole (B1198619) ring to form an ortho-mercapto-N-phenylurea intermediate.[3] This intermediate is then re-cyclized under acidic conditions to furnish the desired this compound.[3]
These synthetic strategies allow for the introduction of various substituents on the benzene (B151609) ring, providing a modular approach to creating a library of derivatives for structure-activity relationship (SAR) studies.
Caption: General synthetic routes to this compound derivatives.
Experimental Protocols
Protocol 1: Synthesis of 2-Mercaptobenzothiazole (Intermediate)
This protocol describes an efficient, metal-free synthesis of 2-mercaptobenzothiazole derivatives from o-haloanilines and carbon disulfide, promoted by an organic base.[4]
-
Reaction Setup: To a solution of the appropriately substituted o-haloaniline (1.0 mmol) in toluene (B28343) (5 mL), add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.5 mmol).
-
Addition of Reagent: Add carbon disulfide (CS₂) (2.0 mmol) dropwise to the stirred solution at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80°C and maintain stirring for the time specified (typically 12-24 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (B1210297) and wash with 1 M HCl, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-mercaptobenzothiazole derivative.
Protocol 2: Synthesis of this compound from 2-Aminobenzothiazole
This protocol is adapted from a patented process and provides high yields and purity.[3]
-
Reaction Setup: In a suitable alkali-resistant vessel, suspend 2-aminobenzothiazole (1 part by weight) in an anhydrous, alkali-resistant solvent such as toluene or xylene (5-10 parts by weight).
-
Addition of Base: Add powdered potassium hydroxide (KOH) (1.5-2.5 parts by weight). The reaction should be conducted with the substantial exclusion of water (less than 0.5% by weight in the reaction mixture).
-
Reaction Conditions: Heat the suspension to reflux (typically 110-140°C depending on the solvent) with vigorous stirring for 2-4 hours. The reaction progress can be monitored by the disappearance of the 2-aminobenzothiazole spot on TLC.
-
Intermediate Work-up: Cool the reaction mixture. The resulting potassium salt of the ortho-mercapto-N-phenylurea can be isolated by filtration, or the reaction mixture can be carried forward directly to the next step.
-
Cyclization: Carefully introduce the moist product or the entire reaction mixture into a 10% aqueous solution of hydrochloric acid (HCl).
-
Final Product Formation: Heat the acidic mixture to 80-90°C for 15-30 minutes with stirring to induce cyclization.
-
Isolation and Purification: Cool the mixture. The precipitated this compound is collected by filtration, washed thoroughly with water until the washings are neutral, and dried. The product is often obtained in high purity without the need for further purification.[3]
Data Presentation
The following table summarizes representative quantitative data for the synthesis of this compound and a related precursor.
| Compound Name | Starting Materials | Protocol Ref. | Yield (%) | Melting Point (°C) |
| 2-Mercaptobenzothiazole | o-Iodoaniline, CS₂, DBU | Protocol 1[4] | ~90% | Not specified |
| This compound | 2-Aminobenzothiazole, KOH | Protocol 2[3] | 90% | 137 - 139 |
| This compound | (Commercial) | N/A | N/A | 137 - 140 |
Detailed Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of this compound from 2-aminobenzothiazole as described in Protocol 2.
Caption: Workflow for the synthesis of this compound (Protocol 2).
References
- 1. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 3. EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google Patents [patents.google.com]
- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]
Application Notes: 2-Hydroxybenzothiazole as a Fluorescent Probe for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzothiazole (HBT) and its derivatives have emerged as a versatile class of fluorescent probes for the detection of various metal ions. Their unique photophysical properties, particularly the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism, make them highly sensitive and selective chemosensors. Upon coordination with metal ions, the fluorescence properties of HBT-based probes, such as intensity and emission wavelength, are significantly altered, enabling the quantitative determination of the target ion. These probes offer advantages such as high sensitivity, selectivity, and operational simplicity, making them valuable tools in environmental monitoring, biological imaging, and pharmaceutical analysis.
Principle of Detection
The fluorescence of this compound is based on the ESIPT phenomenon. In the ground state, the molecule exists in an enol form. Upon excitation, a proton is rapidly transferred from the hydroxyl group to the nitrogen atom of the thiazole (B1198619) ring, forming a keto tautomer which is responsible for the characteristic fluorescence emission.
The presence of metal ions can influence this process in several ways, leading to a detectable fluorescence response:
-
Chelation-Enhanced Fluorescence (CHEF): Coordination of a metal ion to the HBT derivative can rigidify the molecular structure, reducing non-radiative decay pathways and leading to a significant increase in fluorescence intensity ("turn-on" response).
-
Fluorescence Quenching: Paramagnetic metal ions, such as Fe³⁺ and Cu²⁺, can quench the fluorescence of the probe through electron or energy transfer mechanisms ("turn-off" response).
-
Ratiometric Sensing: Binding of a metal ion can alter the electronic structure of the fluorophore, causing a shift in the emission wavelength. The ratio of fluorescence intensities at two different wavelengths can then be used for quantification, which provides a built-in correction for environmental effects.
-
Inhibition of ESIPT: The metal ion can bind to the hydroxyl group and the nitrogen atom, inhibiting the ESIPT process and leading to a change in the fluorescence signal.
Quantitative Data Summary
The following table summarizes the performance of various this compound-based fluorescent probes for the detection of different metal ions.
| Target Ion | Probe Name/Derivative | Limit of Detection (LOD) | Binding Constant (K) | Stoichiometry (Probe:Ion) | Solvent System | Reference |
| Fe³⁺ | L (2-(2-hydroxyphenyl)benzothiazole derivative) | 6.04 x 10⁻⁸ M | K_d = 1.13 x 10⁻¹¹ M | 2:1 | Acetonitrile | [1] |
| Fe³⁺ | Sensor 2 | 5.86 µM | - | 1:1 | Aqueous solution | [2] |
| Cu²⁺ | HBT-H | 3.08 x 10⁻⁷ M | - | 2:1 | - | [3] |
| Cu²⁺ | BTNP | - | - | - | DMSO/H₂O (7/3, v/v) | [4] |
| Zn²⁺ | BIPP | 2.36 x 10⁻⁸ M | - | 8:2 | Semi-aqueous | [5] |
| Zn²⁺ | FB | 5.64 µM | K_a = 4.22 x 10⁴ M⁻¹ | 1:1 | MeCN/H₂O (2/1, v/v) | [6] |
| Al³⁺ | BHM | - | 1.88 x 10⁴ M⁻¹ | 1:1 | DMF/H₂O (1/1, v/v) | [7] |
| Al³⁺ | Probe 1 | 0.36 µM | 1.6 x 10⁵ M⁻¹ | 1:1 | Water-containing media | [8] |
Experimental Protocols
Protocol 1: General Procedure for Metal Ion Detection using a this compound-based Probe
This protocol provides a general guideline for the spectrofluorometric determination of metal ions. Specific parameters such as probe concentration, solvent, and excitation/emission wavelengths should be optimized for the particular probe and target ion.
1. Materials and Reagents:
-
This compound derivative fluorescent probe
-
High-purity solvent (e.g., DMSO, acetonitrile, ethanol, or a mixture with water)
-
Stock solutions of the metal ions of interest (e.g., prepared from their chloride or nitrate (B79036) salts in deionized water)
-
Buffer solution (if pH control is required)
-
Fluorometer
-
Quartz cuvettes
2. Preparation of Solutions:
-
Probe Stock Solution: Prepare a stock solution of the this compound derivative probe (e.g., 1 mM) in a suitable organic solvent (e.g., DMSO). Store this solution in the dark at 4°C.
-
Working Probe Solution: Dilute the probe stock solution with the assay solvent to the desired final concentration (e.g., 10 µM).
-
Metal Ion Solutions: Prepare a series of standard solutions of the target metal ion by diluting a concentrated stock solution with the assay solvent.
3. Fluorescence Measurement:
-
Place 2 mL of the working probe solution into a quartz cuvette.
-
Record the initial fluorescence spectrum of the probe solution.
-
Successively add small aliquots of the metal ion standard solution to the cuvette.
-
After each addition, mix the solution thoroughly and allow it to equilibrate for a specified time (e.g., 1-5 minutes).
-
Record the fluorescence spectrum after each addition.
-
Monitor the change in fluorescence intensity at the specific emission wavelength for the probe-metal ion complex.
4. Data Analysis:
-
Plot the fluorescence intensity as a function of the metal ion concentration.
-
Determine the limit of detection (LOD) using the formula LOD = 3σ/S, where σ is the standard deviation of the blank signal and S is the slope of the calibration curve.
-
The binding constant (K) can be determined by fitting the titration data to a suitable binding model, such as the Benesi-Hildebrand equation.
-
The stoichiometry of the probe-metal ion complex can be determined using a Job's plot.
Protocol 2: Determination of Binding Stoichiometry using Job's Plot
-
Prepare a series of solutions containing the probe and the metal ion with varying mole fractions, while keeping the total concentration constant.
-
Measure the fluorescence intensity of each solution at the wavelength of maximum emission.
-
Plot the fluorescence intensity against the mole fraction of the probe.
-
The mole fraction at which the fluorescence intensity is maximal corresponds to the stoichiometry of the complex. For example, a maximum at a mole fraction of 0.5 indicates a 1:1 stoichiometry.[2][7]
Signaling Pathways and Mechanisms
The interaction of this compound-based probes with different metal ions can be visualized through the following signaling pathway diagrams.
Caption: Fe³⁺ induced fluorescence quenching of an HBT probe.
Caption: Cu²⁺ induced fluorescence quenching of an HBT probe.
Caption: Zn²⁺ induced chelation-enhanced fluorescence of an HBT probe.
Caption: Al³⁺ induced ratiometric fluorescence response of an HBT probe.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the detection of metal ions using a this compound-based fluorescent probe.
Caption: Experimental workflow for metal ion detection.
References
- 1. [PDF] A highly sensitive and selective fluorescent probe for Fe3+ based on 2-(2-hydroxyphenyl)benzothiazole | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A new hydroxynaphthyl benzothiazole derived fluorescent probe for highly selective and sensitive Cu(2+) detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective and Sensitive Fluorescein-Benzothiazole Based Fluorescent Sensor for Zn2+ Ion in Aqueous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ and Its Application in Water Samples and Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly selective fluorescent probe for Al3+ based on bis(2-hydroxy-1-naphthaldehyde) oxaloyldihydrazone with aggregation-induced emission enhancement and gel properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-Hydroxybenzothiazole in Anticancer Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The benzothiazole (B30560) scaffold, a bicyclic heterocyclic compound, has emerged as a privileged structure in medicinal chemistry due to its wide range of biological activities. Among its derivatives, 2-hydroxybenzothiazole and its analogs have demonstrated significant potential as anticancer agents. These compounds have been shown to be effective against a variety of cancer cell lines through multiple mechanisms of action, making them a promising area of research for the development of novel cancer therapeutics.[1][2][3] This document provides an overview of their applications, summarizes key quantitative data, and details relevant experimental protocols.
Overview of Anticancer Activity
Derivatives of this compound have exhibited potent cytotoxic and antiproliferative effects against a broad spectrum of human cancer cell lines. The versatility of the benzothiazole ring allows for substitutions at various positions, leading to a diverse library of compounds with varying potencies and selectivities.[1][2]
Key Mechanisms of Action:
-
Induction of Apoptosis: Many benzothiazole derivatives induce programmed cell death in cancer cells. This is often mediated through the intrinsic pathway, involving the disruption of the mitochondrial membrane potential and activation of caspases.[4][5]
-
Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases, such as the G0/G1 or sub-G1 phase, thereby inhibiting cancer cell proliferation.[4][6]
-
Inhibition of Key Signaling Pathways: this compound derivatives have been found to modulate critical signaling pathways that are often dysregulated in cancer, including:
-
PI3K/Akt/mTOR (Phosphoinositide 3-kinase/Protein Kinase B/mammalian Target of Rapamycin) pathway[4][5][8]
-
JAK/STAT (Janus Kinase/Signal Transducer and Activator of Transcription) pathway[4]
-
ERK/MAPK (Extracellular signal-Regulated Kinase/Mitogen-Activated Protein Kinase) pathway[4]
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway[9]
-
Inhibition of Angiogenesis: Some derivatives have been shown to inhibit the formation of new blood vessels, a process crucial for tumor growth and metastasis, often by targeting VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2).[7]
Quantitative Data Summary
The anticancer activity of various 2-substituted benzothiazole derivatives is summarized below. The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound Class/Derivative | Cancer Cell Line | Assay | IC50 Value (µM) | Reference |
| Substituted bromopyridine acetamide (B32628) benzothiazole | SKRB-3 (Breast) | Not Specified | 0.0012 | [1] |
| Substituted bromopyridine acetamide benzothiazole | SW620 (Colon) | Not Specified | 0.0043 | [1] |
| Substituted bromopyridine acetamide benzothiazole | A549 (Lung) | Not Specified | 0.044 | [1] |
| Substituted bromopyridine acetamide benzothiazole | HepG2 (Liver) | Not Specified | 0.048 | [1] |
| 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazide (4e) | A549 (Lung) | MTT | 0.03 | [10] |
| 2-((5-Chlorobenzo[d]thiazol-2-yl)thio)-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazide (4d) | C6 (Glioma) | MTT | 0.03 | [10] |
| 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N'-(4-(piperidin-1-yl)benzylidene)acetohydrazide (4e) | C6 (Glioma) | MTT | 0.03 | [10] |
| 2-((5-Methoxybenzo[d]thiazol-2-yl)thio)-N'-(4-(3-methylpiperidin-1-yl)benzylidene)acetohydrazide (4h) | C6 (Glioma) | MTT | 0.03 | [10] |
| Fluorinated 2-aryl benzothiazole (Derivative 2) | MCF-7 (Breast) | Not Specified | 0.4 | [1] |
| Fluorinated 2-aryl benzothiazole (Derivative 1) | MCF-7 (Breast) | Not Specified | 0.57 | [1] |
| 2-Arylaminobenzothiazole-arylpropeonone (Naphthalimide derivative 67) | HT-29 (Colon) | Not Specified | 3.47 | [1] |
| 2-Arylaminobenzothiazole-arylpropeonone (Naphthalimide derivative 66) | HT-29 (Colon) | Not Specified | 3.72 | [1] |
| 2-Arylaminobenzothiazole-arylpropeonone (Naphthalimide derivative 67) | A549 (Lung) | Not Specified | 3.89 | [1] |
| 2-Arylaminobenzothiazole-arylpropeonone (Naphthalimide derivative 66) | A549 (Lung) | Not Specified | 4.074 | [1] |
| 2-Aminobenzothiazole containing 1,3,4-oxadiazole (B1194373) (Compound 24) | C6 (Glioma) | Not Specified | 4.63 | [7] |
| 2-Arylaminobenzothiazole-arylpropeonone (Naphthalimide derivative 67) | MCF-7 (Breast) | Not Specified | 5.08 | [1] |
| 2-Arylaminobenzothiazole-arylpropeonone (Naphthalimide derivative 66) | MCF-7 (Breast) | Not Specified | 7.91 | [1] |
| 2-Aminobenzothiazole-TZD (Compound 20) | HCT-116 (Colon) | Not Specified | 7.44 | [7] |
| 2-Aminobenzothiazole-TZD (Compound 20) | MCF-7 (Breast) | Not Specified | 8.27 | [7] |
| 2-Aminobenzothiazole-TZD (Compound 20) | HepG2 (Liver) | Not Specified | 9.99 | [7] |
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(3,4-dichlorophenoxy)ethyl)-1,3,4-oxadiazol-2-ylthio) acetamide (Derivative 20) | CCRF-CEM (Leukemia) | Not Specified | 8 | [1] |
| N-(benzo[d]thiazol-2-yl)-2-(5-(1-(2-chlorophenoxy)propyl)-1,3,4-oxadiazol-2-ylthio)acetamide (Derivative 19) | CCRF-CEM (Leukemia) | Not Specified | 12 | [1] |
| Sulphonamide based BTA (Derivative 40) | MCF-7 (Breast) | Not Specified | 34.5 | [1] |
| Sulphonamide based BTA (Derivative 40) | MG63 (Osteosarcoma) | Not Specified | 36.1 | [1] |
| Sulphonamide based BTA (Derivative 40) | HeLa (Cervical) | Not Specified | 44.15 | [1] |
| 2-Aminobenzothiazole containing 1,3,4-oxadiazole (Compound 24) | A549 (Lung) | Not Specified | 39.33 | [7] |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., PANC-1, A549, MCF-7) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.[10][11]
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives (e.g., 5, 25, 50, 75, 100 µM) for a specified period (e.g., 24, 48, or 72 hours).[11][12] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin).[4][10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: Annexin V has a high affinity for phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the benzothiazole derivatives at their IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis for Protein Expression
This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of action.
Protocol:
-
Protein Extraction: Treat cells with the benzothiazole derivatives, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., EGFR, Akt, mTOR, Bax, Bcl-xL, Caspase-3) overnight at 4°C.[4]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the anticancer application of this compound derivatives.
Caption: General workflow for the in vitro evaluation of this compound derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound derivatives.
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
References
- 1. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiazoles: how relevant in cancer drug design strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Novel Benzothiazole Derivative PB11 Induces Apoptosis via the PI3K/AKT Signaling Pathway in Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. [PDF] Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. | Semantic Scholar [semanticscholar.org]
- 12. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-HYDROXYBENZOTHIAZOLE Derivatives in Organic Field-Effect Transistors (OFETs)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of 2-hydroxybenzothiazole derivatives as active materials in Organic Field-Effect Transistors (OFETs). While the primary applications of these compounds have been in fluorescence and sensing, their inherent electronic properties make them potential candidates for organic semiconductor applications. This document outlines hypothetical performance data based on related benzothiazole (B30560) compounds, detailed synthetic protocols, and standardized procedures for the fabrication and characterization of OFETs.
Introduction to this compound Derivatives in OFETs
2-(2'-Hydroxyphenyl)benzothiazole (HBT) and its derivatives are a class of organic compounds known for their unique photophysical properties, such as excited-state intramolecular proton transfer (ESIPT), leading to a large Stokes shift. These characteristics are indicative of significant changes in electronic distribution upon excitation, a property that can be relevant for charge transport in organic semiconductors. The planar benzothiazole core provides a good foundation for π-π stacking, which is crucial for efficient charge transport in the solid state. The hydroxyl group offers a site for further functionalization to tune the electronic properties and solubility of the material.
While extensive research on this compound derivatives in OFETs is not yet widely published, their structural similarity to other high-performing benzothiazole-based semiconductors suggests their potential. This document provides a foundational guide for researchers interested in exploring this class of materials for organic electronics.
Hypothetical Performance Data
The following table summarizes the expected, hypothetical performance of an OFET fabricated with a this compound derivative as the p-type semiconductor. These values are extrapolated from performance data of related benzothiazole and benzothiadiazole derivatives and should be considered as target performance metrics for initial experiments.
| Parameter | Symbol | Hypothetical Value | Unit | Notes |
| Hole Mobility | µh | 0.1 - 1.0 | cm²/Vs | In the saturation regime. Highly dependent on film crystallinity and morphology. |
| On/Off Current Ratio | I_on/I_off | > 10⁵ | - | Indicates good switching behavior. |
| Threshold Voltage | V_th | -10 to -30 | V | The voltage at which the transistor begins to conduct. |
| Subthreshold Swing | SS | 0.5 - 2.0 | V/dec | Represents the efficiency of switching from the off to the on state. |
Experimental Protocols
Synthesis of a Representative this compound Derivative: 2-(2'-hydroxy-5'-methylphenyl)benzothiazole
This protocol describes the synthesis of a representative this compound derivative via the condensation of 2-aminothiophenol (B119425) with a substituted salicylic (B10762653) acid.
Materials:
-
2-Aminothiophenol
-
2-Hydroxy-5-methylbenzoic acid
-
Polyphosphoric acid (PPA)
-
Deionized water
Procedure:
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a nitrogen inlet, add 2-hydroxy-5-methylbenzoic acid (1.52 g, 10 mmol) and 2-aminothiophenol (1.25 g, 10 mmol).
-
Under a gentle stream of nitrogen, add polyphosphoric acid (20 g) to the flask.
-
Heat the reaction mixture to 180°C and stir for 4 hours. The mixture will become viscous and change color.
-
After 4 hours, cool the reaction mixture to approximately 100°C.
-
Carefully pour the hot mixture into a beaker containing 200 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with deionized water until the filtrate is neutral.
-
Recrystallize the crude product from hot methanol to obtain a purified yellow crystalline solid of 2-(2'-hydroxy-5'-methylphenyl)benzothiazole.
-
Dry the purified product in a vacuum oven at 60°C for 12 hours.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Fabrication of a Bottom-Gate, Top-Contact OFET
This protocol details the fabrication of an OFET using the synthesized this compound derivative as the active semiconductor layer.
Materials:
-
Heavily n-doped silicon wafer with a 300 nm thermally grown SiO₂ layer (serves as the gate and gate dielectric, respectively)
-
Synthesized 2-(2'-hydroxy-5'-methylphenyl)benzothiazole
-
High-purity chloroform (B151607) (or other suitable organic solvent)
-
Trichloroethylene
-
Acetone
-
Gold (for source and drain electrodes)
-
Shadow mask for electrode deposition
Procedure:
-
Substrate Cleaning:
-
Cut the Si/SiO₂ wafer into appropriate substrate sizes (e.g., 1.5 cm x 1.5 cm).
-
Sonicate the substrates sequentially in trichloroethylene, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with oxygen plasma for 5 minutes to remove any remaining organic residues and to hydroxylate the surface.
-
-
Dielectric Surface Modification:
-
Prepare a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene (B28343).
-
Immerse the cleaned substrates in the OTS solution for 30 minutes in a nitrogen-filled glovebox.
-
Rinse the substrates with fresh toluene to remove excess OTS.
-
Anneal the substrates at 120°C for 30 minutes to form a stable self-assembled monolayer.
-
-
Semiconductor Deposition:
-
Prepare a 5 mg/mL solution of the synthesized 2-(2'-hydroxy-5'-methylphenyl)benzothiazole in chloroform.
-
Spin-coat the solution onto the OTS-treated Si/SiO₂ substrates at 3000 rpm for 60 seconds.
-
Anneal the semiconductor film at a temperature optimized for the specific derivative (e.g., 100°C) for 30 minutes to remove residual solvent and improve film morphology.
-
-
Electrode Deposition:
-
Place a shadow mask with the desired channel length and width (e.g., L = 50 µm, W = 1000 µm) over the semiconductor film.
-
Thermally evaporate a 50 nm thick layer of gold through the shadow mask to define the source and drain electrodes. The deposition rate should be maintained at approximately 0.1-0.2 Å/s.
-
-
Device Characterization:
-
Transfer the fabricated OFET device to a probe station.
-
Measure the output and transfer characteristics using a semiconductor parameter analyzer.
-
Extract the key performance parameters (hole mobility, on/off ratio, threshold voltage) from the electrical characteristics.
-
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key experimental workflows.
Caption: Synthetic pathway for 2-(2'-hydroxy-5'-methylphenyl)benzothiazole.
Application Notes and Protocols: Electropolymerization of 2-Hydroxybenzothiazole for Thin Film Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the preparation of thin films of poly(2-hydroxybenzothiazole) via electropolymerization. This method offers a precise and versatile approach to fabricating functional polymer films with potential applications in coatings, sensors, and as matrices for drug delivery. While direct, detailed experimental data for the electropolymerization of this compound is not widely available in open literature, this document compiles generalized protocols and expected data based on established principles of electropolymerization and studies on analogous benzothiazole (B30560) derivatives.
Introduction
This compound (2-OHBT) is a heterocyclic organic compound that can be utilized as a monomer for the synthesis of polymeric thin films through electrochemical polymerization. This process, known as electropolymerization, allows for the controlled deposition of a polymer film onto a conductive substrate. The resulting poly(this compound) films are of interest for various applications due to their potential chemical and electronic properties. Electropolymerization offers significant advantages over other polymerization techniques, including fine control over film thickness, uniformity, and adherence to the substrate. These films can be used to modify electrode surfaces, create protective coatings, or serve as a platform for immobilizing biomolecules.
Principles of Electropolymerization
Electropolymerization is an electrochemical process where a monomer in solution is oxidized or reduced at the surface of an electrode, leading to the formation of reactive radical species. These radicals then propagate, forming a polymer chain that deposits onto the electrode surface as a thin film. The thickness and properties of the resulting polymer film can be precisely controlled by modulating the electrochemical parameters such as the applied potential or current, the concentration of the monomer, the nature of the solvent and supporting electrolyte, and the duration of the polymerization process.
A proposed mechanism for the electropolymerization of this compound likely involves the initial oxidation of the monomer to form a radical cation. This is followed by the coupling of these radical cations and subsequent deprotonation to form the polymer.
Experimental Protocols
The following protocols are generalized based on the electropolymerization of similar benzothiazole derivatives. Optimization of these parameters is recommended for specific applications.
Materials and Reagents
-
Monomer: this compound (2-OHBT)
-
Solvent: Acetonitrile (ACN) or a water-methanol mixture
-
Supporting Electrolyte: Lithium perchlorate (B79767) (LiClO₄), tetrabutylammonium (B224687) perchlorate (TBAP), or sodium chloride (NaCl)
-
Working Electrode: Indium tin oxide (ITO) coated glass, platinum (Pt) disc, or glassy carbon electrode (GCE)
-
Counter Electrode: Platinum wire or mesh
-
Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE)
-
Gases: Nitrogen (N₂) or Argon (Ar) for deoxygenation
Preparation of the Electrolytic Solution
-
Prepare a solution of the supporting electrolyte (e.g., 0.1 M LiClO₄) in the chosen solvent (e.g., acetonitrile).
-
Add the this compound monomer to the electrolyte solution to the desired concentration (e.g., 10 mM).
-
Stir the solution until the monomer is completely dissolved.
-
Deoxygenate the solution by bubbling with high-purity nitrogen or argon gas for at least 15-20 minutes prior to the experiment.
Electrochemical Setup
-
Assemble a standard three-electrode electrochemical cell.
-
Ensure the working electrode is polished (if applicable, e.g., GCE or Pt) and thoroughly cleaned before use.
-
Place the prepared electrolytic solution into the cell.
-
Immerse the working, counter, and reference electrodes in the solution.
-
Maintain an inert atmosphere over the solution by continuously passing a gentle stream of nitrogen or argon.
Electropolymerization Procedure
The thin film can be deposited using either potentiodynamic (cyclic voltammetry) or potentiostatic (chronoamperometry) methods.
Method A: Potentiodynamic Deposition (Cyclic Voltammetry)
-
Set the potential window of the potentiostat to a range that covers the oxidation potential of 2-OHBT (a preliminary scan is recommended to determine this, e.g., from -0.2 V to +1.5 V vs. Ag/AgCl).
-
Set the scan rate (e.g., 50 mV/s).
-
Initiate the cyclic voltammetry for a defined number of cycles (e.g., 10-20 cycles). The growth of the polymer film can be observed by an increase in the peak currents with each successive cycle.
Method B: Potentiostatic Deposition (Chronoamperometry)
-
Apply a constant potential that is slightly above the oxidation potential of the 2-OHBT monomer (determined from a preliminary cyclic voltammogram).
-
Maintain this potential for a specific duration (e.g., 300-1200 seconds). The film thickness will be proportional to the deposition time and the current passed.
Post-Polymerization Treatment
-
After deposition, carefully remove the working electrode from the electrochemical cell.
-
Gently rinse the electrode with the pure solvent (e.g., acetonitrile) to remove any unreacted monomer and residual electrolyte.
-
Dry the polymer-coated electrode under a stream of nitrogen or in a vacuum oven at a mild temperature.
Characterization of the Poly(this compound) Thin Film
A variety of techniques can be employed to characterize the structure, morphology, and properties of the prepared thin films.
| Characterization Technique | Information Obtained |
| Cyclic Voltammetry (CV) | Electrochemical activity and stability of the polymer film. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Chemical structure and functional groups of the polymer. |
| UV-Visible Spectroscopy | Optical properties and electronic transitions of the film. |
| Scanning Electron Microscopy (SEM) | Surface morphology and topography of the polymer film. |
| Atomic Force Microscopy (AFM) | Surface roughness and detailed topographical features. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical states of the surface. |
| Four-Point Probe Measurement | Electrical conductivity of the polymer film. |
Quantitative Data Summary
The following table presents a summary of expected quantitative data based on the electropolymerization of analogous benzothiazole compounds. Actual values for poly(this compound) will need to be determined experimentally.
| Parameter | Typical Range |
| Monomer Concentration | 5 mM - 50 mM |
| Supporting Electrolyte Concentration | 0.1 M - 0.5 M |
| Scan Rate (for CV deposition) | 20 mV/s - 100 mV/s |
| Applied Potential (for potentiostatic deposition) | +1.0 V to +1.8 V (vs. Ag/AgCl) |
| Deposition Time (for potentiostatic deposition) | 100 s - 1800 s |
| Resulting Film Thickness | 50 nm - 500 nm |
| Film Conductivity | 10⁻⁶ S/cm - 10⁻⁴ S/cm |
Visualizations
Experimental Workflow
Caption: Workflow for thin film preparation.
Proposed Electropolymerization Mechanism
Caption: Proposed electropolymerization pathway.
Potential Applications
Thin films of poly(this compound) hold promise in several areas:
-
Corrosion Protection: The films can act as a protective barrier on metal surfaces.
-
Sensors: The polymer matrix can be functionalized to detect specific analytes.
-
Drug Delivery: The film can serve as a biocompatible coating for medical devices or as a reservoir for controlled drug release.
-
Electronic Devices: Due to their potential semiconducting properties, they may find use in organic electronic components.
Safety Precautions
-
This compound and organic solvents should be handled in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Disclaimer: The protocols and data presented herein are intended as a guide and are based on the electropolymerization of analogous compounds. Researchers should conduct their own optimization and validation studies for their specific applications.
Application Notes and Protocols for the Suzuki Coupling Synthesis of Substituted 2-(2-hydroxyphenyl)benzothiazoles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of substituted 2-(2-hydroxyphenyl)benzothiazoles utilizing the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction offers a versatile and efficient method for the derivatization of the 2-(2-hydroxyphenyl)benzothiazole (B1206157) scaffold, a privileged structure in medicinal chemistry and materials science.
Introduction
The 2-(2-hydroxyphenyl)benzothiazole (HBT) core is a significant fluorophore known for its excited-state intramolecular proton transfer (ESIPT) properties, leading to a large Stokes shift.[1] Derivatives of this scaffold are of great interest in the development of fluorescent probes, molecular sensors, and potential therapeutic agents. The Suzuki-Miyaura coupling is a highly effective method for introducing a wide range of substituents onto the HBT framework, allowing for the fine-tuning of its photophysical and biological properties.[1] This is typically achieved by coupling a halogenated 2-(2-hydroxyphenyl)benzothiazole derivative with a suitable boronic acid or ester.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed cross-coupling of an organoboron compound (e.g., a boronic acid) with an organohalide. The catalytic cycle comprises three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the halogenated benzothiazole (B30560).
-
Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which then re-enters the catalytic cycle.[2][3]
Experimental Protocols
The following are generalized protocols for the Suzuki coupling reaction to synthesize substituted 2-(2-hydroxyphenyl)benzothiazoles. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Protocol 1: General Ligand-Assisted Suzuki Coupling
This protocol is adapted from procedures for the synthesis of various benzothiazole derivatives and is a good starting point for a wide range of substrates.[4][5]
Materials:
-
Halogenated 2-(2-hydroxyphenyl)benzothiazole (e.g., 2-(4-bromo-2-hydroxyphenyl)benzothiazole) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) chloride (PdCl₂) (0.005 eq)
-
2-Phenylimidazole (B1217362) (ligand) (0.01 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried round-bottom flask, add the halogenated 2-(2-hydroxyphenyl)benzothiazole, arylboronic acid, PdCl₂, 2-phenylimidazole, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Degas the solution by bubbling the inert gas through it for 10-15 minutes.
-
Heat the reaction mixture to 120 °C and stir under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can range from 17 to 48 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water containing a small amount of 1M HCl and extract with an organic solvent (e.g., ethyl acetate (B1210297) or chloroform).[4]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Ligand-Free Suzuki Coupling for Sterically Hindered Substrates
This protocol is particularly useful for sterically hindered substrates where conventional conditions may result in low yields.[2]
Materials:
-
Halogenated 2-(2-hydroxyphenyl)benzothiazole (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.1 eq)
-
Sodium carbonate (Na₂CO₃) (2.0 eq)
-
Water
-
Inert gas (Argon)
Procedure:
-
In an oven-dried round-bottom flask, combine the halogenated 2-(2-hydroxyphenyl)benzothiazole, arylboronic acid, Pd₂(dba)₃, and sodium carbonate.[2][3]
-
Add 1,4-dioxane and water in a 2:1 ratio.[3]
-
Bubble Argon through the reaction mixture for 5 minutes.[2][3]
-
Heat the mixture to reflux under an Argon atmosphere for 4 hours.[2][3]
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Ligand-Assisted Suzuki Coupling of 2-(4-bromophenyl)benzothiazole (B34361) with Various Arylboronic Acids [4]
| Entry | Arylboronic Acid | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenylboronic acid | 2-([1,1'-biphenyl]-4-yl)benzo[d]thiazole | 17 | 95 |
| 2 | 4-Methoxyphenylboronic acid | 2-(4'-methoxy-[1,1'-biphenyl]-4-yl)benzo[d]thiazole | 24 | 92 |
| 3 | 4-Chlorophenylboronic acid | 2-(4'-chloro-[1,1'-biphenyl]-4-yl)benzo[d]thiazole | 24 | 90 |
| 4 | 3,5-Dimethylphenylboronic acid | 2-(3',5'-dimethyl-[1,1'-biphenyl]-4-yl)benzo[d]thiazole | 48 | 85 |
| 5 | Naphthalen-1-ylboronic acid | 2-(4-(naphthalen-1-yl)phenyl)benzo[d]thiazole | 48 | 88 |
Reaction conditions: 2-(4-bromophenyl)benzothiazole (1.0 eq), arylboronic acid (1.5 eq), PdCl₂ (0.005 eq), 2-phenylimidazole (0.01 eq), K₂CO₃ (2.0 eq), DMF, 120 °C.
Table 2: Ligand-Free Suzuki Coupling for the Synthesis of 2'-Aryl-2-aryl-benzothiazoles [2]
| Entry | Bromo-benzothiazole Derivative | Arylboronic Acid | Yield (%) |
| 1 | 2-(2-Bromophenyl)benzothiazole | Phenylboronic acid | 99 |
| 2 | 2-(2-Bromophenyl)benzothiazole | 4-Methoxyphenylboronic acid | 98 |
| 3 | 2-(2-Bromophenyl)benzothiazole | 4-(trifluoromethyl)phenylboronic acid | 95 |
| 4 | 2-(3-Bromophenyl)benzothiazole | Phenylboronic acid | 96 |
| 5 | 2-(4-Bromophenyl)benzothiazole | 2-Thiopheneboronic acid | 92 |
Reaction conditions: Bromo-benzothiazole (1.0 eq), arylboronic acid (1.1 eq), Pd₂(dba)₃ (0.1 eq), Na₂CO₃ (2.0 eq), Dioxane/Water, reflux, 4h.
Visualizations
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling Synthesis
References
- 1. Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. or.niscpr.res.in [or.niscpr.res.in]
- 5. sj.hpu2.edu.vn [sj.hpu2.edu.vn]
Application Notes: 2-Hydroxybenzothiazole Derivatives as "Turn-On" Fluorescent Sensors for Hydrogen Peroxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen peroxide (H₂O₂) is a critical reactive oxygen species (ROS) that functions as a key signaling molecule in a multitude of physiological and pathological processes. Its dysregulation is implicated in various diseases, including cancer, cardiovascular disorders, and neurodegenerative diseases. Consequently, the development of sensitive and selective methods for H₂O₂ detection is paramount for advancing our understanding of its biological roles and for the development of novel therapeutics. Benzothiazole-based fluorescent probes have emerged as powerful tools for the real-time detection of H₂O₂ in living systems.[1] These probes often employ a "turn-on" mechanism, exhibiting fluorescence only after reacting with H₂O₂, which provides a high signal-to-noise ratio, making them ideal for cellular imaging.[1][2]
This document provides detailed application notes and protocols for the use of 2-hydroxybenzothiazole-derived probes, specifically those functionalized with a boronate ester group, for the detection of hydrogen peroxide.
Sensing Mechanism
The most prevalent sensing mechanism for these benzothiazole-based probes involves the selective cleavage of a boronate ester by hydrogen peroxide.[1] In its native state, the probe is typically non-fluorescent or weakly fluorescent. The boronate group acts as a quencher for the fluorophore. Upon reaction with H₂O₂, the boronate ester is oxidized and cleaved, releasing the highly fluorescent this compound fluorophore. This "turn-on" response results in a direct correlation between the fluorescence intensity and the concentration of H₂O₂.[1]
Data Presentation
The performance of two exemplary this compound-based fluorescent probes for H₂O₂ detection, BT-BO and TZ-BO, is summarized below.
| Probe | Excitation (nm) | Emission (nm) | Stokes Shift (nm) | Detection Limit | Linear Range (µM) | Reference |
| BT-BO | ~324 | ~604 | 280 | 87 nM | Not Specified | [2][3] |
| TZ-BO | ~380 | ~542 | 162 | 1.0 µM | 0-60 | [1][4] |
Experimental Protocols
I. Synthesis of Benzothiazole-Based Fluorescent Probes
This protocol describes a general two-step synthesis for probes like BT-BO.[2][5]
Step 1: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT)
-
Dissolve 2-hydroxybenzaldehyde and 2-aminobenzenethiol in anhydrous ethanol (B145695) in a round-bottom flask.
-
Reflux the mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and purify the crude product to obtain HBT.
Step 2: Synthesis of the Final Probe (e.g., BT-BO)
-
In a solution of anhydrous acetonitrile, reflux the synthesized HBT with the arylboronate ester recognition moiety.
-
Monitor the reaction by TLC.
-
After completion of the reaction, purify the crude product to yield the final benzothiazole-based probe.
II. In Vitro Detection of Hydrogen Peroxide
This protocol provides a general method for the fluorometric detection of H₂O₂ in aqueous solutions.
-
Reagent Preparation:
-
Prepare a stock solution of the benzothiazole probe (e.g., 1 mM in DMSO).
-
Prepare a series of H₂O₂ standards of known concentrations in the appropriate buffer (e.g., PBS).
-
-
Assay Procedure:
-
To the wells of a microplate, add the buffer solution.
-
Add the benzothiazole probe to each well to a final concentration (e.g., 10 µM).
-
Add varying concentrations of the H₂O₂ standards to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 10-30 minutes), protected from light.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.
-
III. Detection of Exogenous and Endogenous H₂O₂ in Live Cells
This protocol outlines the use of benzothiazole-based probes for imaging H₂O₂ in cultured mammalian cells.[1]
-
Cell Culture:
-
Plate mammalian cells (e.g., A549 or Hep G2) in a suitable culture dish (e.g., confocal dish) and grow to the desired confluency.
-
-
Probe Loading:
-
Remove the culture medium and wash the cells twice with warm phosphate-buffered saline (PBS).
-
Add fresh culture medium containing the benzothiazole probe at an appropriate concentration (e.g., 5-10 µM).
-
Incubate the cells for 30-60 minutes at 37°C in a CO₂ incubator.
-
-
Detection of Exogenous H₂O₂:
-
After probe loading, wash the cells twice with warm PBS.
-
Add fresh culture medium containing various concentrations of H₂O₂ (e.g., 10-100 µM) to the cells.
-
Incubate for a specific period (e.g., 30 minutes) at 37°C.
-
Proceed to imaging.
-
-
Detection of Endogenous H₂O₂:
-
After probe loading, wash the cells twice with warm PBS.
-
Add fresh culture medium containing a stimulus to induce endogenous H₂O₂ production (e.g., 1 µg/mL Phorbol 12-myristate 13-acetate - PMA).
-
Incubate for the desired time to allow for H₂O₂ generation (e.g., 30-60 minutes) at 37°C.
-
Proceed to imaging.
-
-
Confocal Microscopy and Image Analysis:
-
Mount the confocal dish on the stage of a confocal microscope.
-
Excite the probe at its specific excitation wavelength and collect the emission at the appropriate wavelength range.
-
Capture fluorescent images of the cells.
-
Analyze the fluorescence intensity of the images to quantify the relative levels of H₂O₂.
-
Conclusion
Benzothiazole-based fluorescent probes offer a robust and versatile platform for the detection and imaging of H₂O₂ in living systems.[1] Their "turn-on" fluorescence mechanism, coupled with good cell permeability and high selectivity, makes them invaluable tools for researchers in various fields, including cell biology, pharmacology, and drug development. The protocols and data presented in these application notes provide a solid foundation for the successful application of these probes in elucidating the complex roles of H₂O₂ in health and disease.
References
Application Notes and Protocols for In Vitro Cytotoxicity Assays of 2-Hydroxybenzothiazole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Benzothiazole (B30560), a heterocyclic compound, serves as a crucial scaffold in medicinal chemistry. Its derivatives, particularly 2-hydroxybenzothiazole, have demonstrated a wide array of biological activities, including potent anticancer effects.[1] The evaluation of cytotoxicity is a critical first step in the development of these compounds as potential therapeutic agents. This document provides detailed protocols for common in vitro cytotoxicity assays and summarizes quantitative data for various this compound and related benzothiazole derivatives.
Data Presentation: Cytotoxicity of Benzothiazole Derivatives
The cytotoxic activity of benzothiazole derivatives is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[1] A lower IC50 value indicates a more potent compound.[1] The following table summarizes the IC50 values for several derivatives against a panel of human cancer cell lines.
| Derivative Class/Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 1,3,4-Oxadiazole (B1194373) derivative | MCF-7 (Breast) | 1.8 ± 0.02 | [2] |
| Ortho-hydroxy-N-acyl hydrazone derivative 10 | MDA-MB-231 (Breast) | 0.24 - 0.92 | [3][4] |
| MNK-45 (Gastric) | 0.24 - 0.92 | [3][4] | |
| NCI-H226 (Lung) | 0.24 - 0.92 | [3][4] | |
| HT-29 (Colorectal) | 0.24 - 0.92 | [3][4] | |
| SK-N-SH (Neuroblastoma) | 0.24 - 0.92 | [3][4] | |
| Benzothiazole-2-thiol derivative 7e | SKRB-3 (Breast) | 0.0012 | [1] |
| SW620 (Colon) | 0.0043 | [1] | |
| A549 (Lung) | 0.044 | [1] | |
| HepG2 (Hepatocellular) | 0.048 | [1] | |
| 2-(3,5-dihydroxyphenyl)-6-hydroxybenzothiazole (DH) | MDA-MB-231 (Breast) | 25 | [5] |
| Naphthalimide derivative 66 | HT-29 (Colorectal) | 3.72 ± 0.3 | [3] |
| A549 (Lung) | 4.074 ± 0.3 | [3] | |
| MCF-7 (Breast) | 7.91 ± 0.4 | [3] | |
| Naphthalimide derivative 67 | HT-29 (Colorectal) | 3.47 ± 0.2 | [3] |
| A549 (Lung) | 3.89 ± 0.3 | [3] | |
| MCF-7 (Breast) | 5.08 ± 0.3 | [3] | |
| Benzothiazole derivative 4d | BxPC-3 (Pancreatic) | 3.99 | [6] |
| AsPC-1 (Pancreatic) | 7.66 | [6] | |
| Capan-2 (Pancreatic) | 8.97 | [6] | |
| Benzothiazole derivative 4m | PTJ86i (Paraganglioma) | 7.84 | [6] |
| AsPC-1 (Pancreatic) | 8.49 | [6] | |
| BxPC-3 (Pancreatic) | 9.81 | [6] |
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.[1][8] The intensity of the purple color is directly proportional to the number of living cells.[8]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).
-
Create a series of dilutions of the test compound in the culture medium.[1]
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Include a vehicle control (medium with the solvent) and a positive control (a known cytotoxic agent).[1]
-
-
Incubation:
-
Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[9]
-
-
MTT Addition and Formazan Formation:
-
Formazan Solubilization:
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to correct for background absorbance.[7][8]
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software.[1]
-
Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it an indicator of cytotoxicity.[11]
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol (Steps 1-3).
-
Prepare the following controls in triplicate:[12]
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in kits) for 45 minutes before supernatant collection.
-
Culture Medium Background: Medium without cells.
-
-
-
Supernatant Collection:
-
LDH Reaction:
-
Incubation and Measurement:
-
Incubate the plate at room temperature for 30 minutes, protected from light.[11]
-
Add 50 µL of Stop Solution (provided in kits) to each well to terminate the reaction.[11]
-
Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used to subtract background absorbance.[11]
-
-
Data Analysis:
-
Subtract the culture medium background absorbance from all values.
-
Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100
-
-
Mechanism of Action: Apoptosis Induction
Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis (programmed cell death).[1] A key mechanism is the activation of the intrinsic or mitochondrial pathway.[10][13]
Signaling Pathway Diagram: Intrinsic Apoptosis
This pathway is initiated by cellular stress, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[10][13] This shift disrupts the mitochondrial membrane, causing the release of cytochrome c into the cytosol.[10] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9.[14] Active caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[10][14] Other signaling pathways, including EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR, have also been implicated in the cytotoxic effects of benzothiazole derivatives.[7][15]
Protocol: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This method quantifies the extent of apoptosis induced by a compound by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the desired concentrations of the this compound derivative for a specific duration.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells. Adherent cells can be detached using trypsin.
-
Centrifuge the cell suspension and wash the pellet with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. Annexin V binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells, while PI stains the DNA of necrotic cells with compromised membranes.[7]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The cell population will be differentiated into four quadrants:
-
Lower-Left (Annexin V-/PI-): Viable cells.
-
Lower-Right (Annexin V+/PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V-/PI+): Necrotic cells.
-
-
Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the compound.
-
References
- 1. benchchem.com [benchchem.com]
- 2. [PDF] Synthesis, characterization and cytotoxic study of 2-hydroxy benzothiazole incorporated 1,3,4-oxadiazole derivatives | Semantic Scholar [semanticscholar.org]
- 3. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. flore.unifi.it [flore.unifi.it]
- 5. 2-(3,5-Dihydroxyphenyl)-6-hydroxybenzothiazole arrests cell growth and cell cycle and induces apoptosis in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. Frontiers | A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Formulation of 2-HYDROXYBENZOLE for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Hydroxybenzothiazole is a heterocyclic organic compound with potential applications in various fields of research. Its inherent poor aqueous solubility presents a significant challenge for in vivo studies, requiring robust formulation strategies to ensure adequate bioavailability and reliable experimental outcomes. This document provides detailed application notes and protocols for the formulation of this compound for in vivo administration, focusing on common methodologies for poorly water-soluble compounds. Additionally, it outlines the signaling pathway associated with its potential mechanism of action related to thyroid hormone modulation.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for developing a suitable in vivo formulation. Key properties are summarized in the table below.
| Property | Value | Citation |
| Appearance | White to off-white solid | [1] |
| Molecular Formula | C₇H₅NOS | [1] |
| Molecular Weight | 151.19 g/mol | [1] |
| Melting Point | 137-140 °C | [1] |
| Water Solubility | Insoluble | [1] |
| Solubility in Organic Solvents | Soluble in alcohol and ether; Slightly soluble in Chloroform and DMSO | [1] |
Recommended Formulation Protocols for In Vivo Studies
Given the poor water solubility of this compound, several formulation approaches can be considered. The choice of formulation will depend on the intended route of administration (e.g., oral gavage, intraperitoneal injection), the required dose, and the specific animal model.
Protocol 1: Co-solvent-Based Formulation for Oral (p.o.) or Intraperitoneal (i.p.) Administration
This protocol utilizes a mixture of co-solvents to dissolve this compound. It is crucial to minimize the concentration of organic solvents to avoid toxicity.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Vehicle Preparation: Prepare a fresh vehicle solution on the day of the experiment. A common vehicle composition is a mixture of DMSO, PEG 400, and saline. A typical ratio to start with is 10% DMSO, 40% PEG 400, and 50% saline.
-
Dissolution of this compound:
-
Weigh the required amount of this compound.
-
In a sterile vial, dissolve the compound in the required volume of DMSO first.
-
Once fully dissolved, add the PEG 400 and vortex thoroughly.
-
Slowly add the saline or PBS to the mixture while continuously vortexing to prevent precipitation.
-
-
Final Formulation: The final formulation should be a clear solution. If any precipitation is observed, gentle warming or sonication may be applied. However, the stability of the compound under these conditions should be verified.
-
Administration: Administer the formulation to the animals at the desired dose and volume. For oral gavage in mice, a typical volume is 10 mL/kg, and for intraperitoneal injection, it is also around 10 mL/kg.[2]
-
Control Group: A vehicle control group receiving the same formulation without the active compound must be included in the study to account for any effects of the vehicle itself.[3]
Protocol 2: Suspension Formulation for Oral (p.o.) Administration
For oral administration, a suspension can be a suitable alternative if a clear solution cannot be achieved at the desired concentration.
Materials:
-
This compound
-
0.5% (w/v) Methylcellulose (MC) or Carboxymethylcellulose (CMC) in sterile water
-
Tween 80 (optional, as a wetting agent)
-
Mortar and pestle
-
Sterile vials
-
Magnetic stirrer
Procedure:
-
Vehicle Preparation: Prepare a 0.5% solution of MC or CMC in sterile water. This may require heating and stirring to achieve complete dissolution. Allow the solution to cool to room temperature.
-
Preparation of the Suspension:
-
Weigh the required amount of this compound.
-
If the compound is difficult to wet, a small amount of Tween 80 (e.g., 0.1-0.5%) can be added to the powder to form a paste.
-
Gradually add the 0.5% MC or CMC solution to the powder (or paste) while triturating with a mortar and pestle to form a homogenous suspension.
-
Transfer the suspension to a sterile vial and continue stirring with a magnetic stirrer.
-
-
Administration: Ensure the suspension is continuously stirred during dosing to maintain homogeneity and ensure accurate administration. Administer via oral gavage.
Data Presentation: Vehicle Component Properties
The selection of appropriate vehicle components is critical for the successful formulation of this compound.
| Vehicle Component | Class | Properties & Considerations | Typical Concentration Range |
| Saline (0.9% NaCl) | Aqueous Vehicle | Primary vehicle for soluble compounds. Used as a diluent. | As required |
| Phosphate-Buffered Saline (PBS) | Aqueous Vehicle | Buffered to maintain physiological pH. | As required |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | Water-miscible polymer that enhances solubility of hydrophobic compounds. | 10 - 40% |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | Strong solubilizing agent, but can have pharmacological effects and toxicity at higher concentrations. | < 10% |
| Tween 80 | Surfactant | Non-ionic surfactant used to increase solubility and aid in the stability of suspensions. | 0.1 - 5% |
| Methylcellulose (MC) / Carboxymethylcellulose (CMC) | Suspending Agent | Increases viscosity to prevent sedimentation of particles in a suspension. | 0.5 - 2% |
Signaling Pathway and Experimental Workflow Visualizations
Thyroid Hormone Synthesis and Release Pathway
This compound has been observed to inhibit the release of thyroxine (T4) in in vivo models, suggesting a potential role in modulating the thyroid hormone synthesis pathway.[4] A key enzyme in this pathway is thyroid peroxidase (TPO). The following diagram illustrates the major steps in thyroid hormone synthesis and the hypothalamic-pituitary-thyroid axis that regulates it.
Caption: Hypothalamic-Pituitary-Thyroid axis and the synthesis of thyroid hormones.
Experimental Workflow for In Vivo Formulation and Testing
The following diagram outlines a logical workflow for the formulation development and in vivo testing of this compound.
Caption: A typical experimental workflow for in vivo studies.
Conclusion
The successful in vivo evaluation of this compound is critically dependent on the development of an appropriate formulation to overcome its poor aqueous solubility. The protocols and data presented in this document provide a foundational guide for researchers to develop either a co-solvent-based solution or a suspension for oral or intraperitoneal administration. It is imperative to conduct preliminary solubility and stability studies to optimize the chosen formulation. Furthermore, the potential of this compound to modulate the thyroid hormone synthesis pathway warrants further investigation, and the provided diagrams offer a visual framework for understanding this mechanism and designing relevant experiments. Always ensure that all animal studies are conducted in accordance with institutional and national guidelines for animal welfare.
References
Troubleshooting & Optimization
Troubleshooting low yield in 2-HYDROXYBENZOTHIAZOLE synthesis.
This technical support center is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting for low-yield issues encountered during the synthesis of 2-hydroxybenzothiazole.
Frequently Asked Questions (FAQs)
Q1: My this compound synthesis is resulting in a very low yield. What are the most common causes?
A1: Low yields in this compound synthesis can often be attributed to several critical factors:
-
Purity of Starting Materials: The starting materials, particularly 2-aminobenzothiazole (B30445) or o-aminophenol, are susceptible to degradation. For instance, 2-aminothiophenol, a potential precursor, can oxidize to form a disulfide dimer which will not participate in the reaction.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of acid or base catalyst are crucial. Excessively high temperatures can lead to decomposition of the product, while temperatures that are too low may result in an incomplete reaction.[1]
-
Presence of Water: In certain synthetic routes, particularly those involving alkali metal hydroxides, the exclusion of water is critical to prevent unwanted side reactions.[2]
-
Inefficient Cyclization: The final ring-closing step to form the benzothiazole (B30560) ring can be a bottleneck if not properly optimized.
-
Product Loss During Work-up and Purification: Significant loss of product can occur during extraction, washing, and recrystallization steps if the procedures are not optimized for the solubility of this compound.
Q2: I am performing the synthesis from 2-aminobenzothiazole via hydrolysis. What are the key parameters to optimize for a better yield?
A2: When synthesizing this compound from 2-aminobenzothiazole, the choice of acid, reaction temperature, and duration are the most significant factors influencing the yield. Sulfuric acid generally provides better yields compared to acetic acid. Higher temperatures (around 90°C) also tend to favor the conversion to the desired product. It is recommended to monitor the reaction's progress over time to find the optimal duration.
Q3: My final product is off-white or yellowish. What causes this discoloration and how can I purify it?
A3: Discoloration in the final product typically indicates the presence of impurities, which may arise from side reactions or unreacted starting materials. The most effective method for purifying this compound is recrystallization. A suitable solvent for recrystallization should dissolve the compound well at high temperatures but poorly at low temperatures. Ethanol is a commonly used solvent for this purpose. For highly colored impurities, treatment with activated charcoal during the recrystallization process can be effective.
Q4: How does the tautomerism of this compound affect the synthesis and purification?
A4: this compound exists in a tautomeric equilibrium with its keto form, 2(3H)-benzothiazolone.[3] In most cases, the keto form is the more stable tautomer. This equilibrium does not typically interfere with the synthesis itself, but it is important to be aware of during characterization. Both forms will be present in solution, which can sometimes lead to broadened peaks in NMR spectra. During purification by recrystallization, the product will crystallize as the more stable tautomer under the given conditions. It's crucial for structural confirmation to analyze the product using techniques like IR spectroscopy, which can distinguish the C=O stretch of the keto form from the O-H stretch of the enol form.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Purity of 2-aminobenzothiazole is low. | Use freshly purified 2-aminobenzothiazole or ensure it has been stored under an inert atmosphere to prevent oxidation. |
| Reaction temperature is too low. | Gradually increase the reaction temperature in small increments, monitoring the reaction progress by Thin Layer Chromatography (TLC). | |
| Reaction time is too short. | Extend the reaction time and continue to monitor by TLC until the starting material is consumed. | |
| Inappropriate acid or base catalyst used. | For hydrolysis of 2-aminobenzothiazole, sulfuric acid is generally more effective than acetic acid. When using alkali hydroxides, ensure they are anhydrous if the reaction requires it. | |
| Formation of Side Products | Reaction temperature is too high, causing decomposition. | Lower the reaction temperature and monitor the reaction to stop it once the main product has formed, before significant side-product formation occurs. |
| Unreacted starting materials are present. | Optimize reaction conditions (time, temperature, catalyst concentration) to drive the reaction to completion. Monitor closely with TLC. | |
| Difficulty in Product Isolation | The product is soluble in the work-up solvent. | If the product remains in solution after the reaction, try to precipitate it by adding a non-solvent (e.g., cold water). If that fails, extraction with a suitable organic solvent followed by evaporation will be necessary. |
| The product "oils out" during recrystallization. | This can happen if the solution is cooled too quickly or if there are significant impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath. If impurities are high, consider a preliminary purification step like column chromatography. | |
| Product Purity Issues | Colored impurities are present. | During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
| Incomplete removal of starting materials or reagents. | Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove soluble impurities. Ensure the product is thoroughly dried. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of this compound from 2-Aminobenzothiazole via Acid Hydrolysis
| Entry | Acid Used | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Sulfuric Acid | 70 | 24 | Lower Yield |
| 2 | Sulfuric Acid | 80 | 24 | Moderate Yield |
| 3 | Sulfuric Acid | 90 | 24 | Higher Yield |
| 4 | Sulfuric Acid | 90 | 48 | Highest Yield |
| 5 | Sulfuric Acid:Acetic Acid (1:1) | 90 | 24 | Drastically Reduced Yield |
| 6 | Acetic Acid | 90 | 24 | Very Low Yield |
Data adapted from a study on the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound from 2-Aminobenzothiazole (Alkali Fusion Method)
This method involves the treatment of 2-aminobenzothiazole with a strong base at high temperatures, followed by acidic workup.
Materials:
-
2-Aminobenzothiazole
-
Sodium Hydroxide (solid)
-
Ethylene (B1197577) Glycol
-
10% Aqueous Hydrochloric Acid
-
Water
Procedure:
-
In a round-bottom flask equipped with a stirrer, combine 2-aminobenzothiazole, ethylene glycol, and solid sodium hydroxide.
-
Heat the mixture with stirring at 160-165°C for 4 hours.
-
Cool the reaction mixture to 20-30°C. The sodium salt of the ring-opened intermediate will precipitate.
-
Isolate the intermediate salt by filtration.
-
Introduce the isolated salt into a 10% aqueous hydrochloric acid solution.
-
Heat the suspension at 90°C for 15 minutes with stirring. The salt will dissolve, and then the this compound will precipitate.[2]
-
Cool the acidic mixture, and collect the product by filtration.
-
Wash the product with water until the filtrate is neutral.
-
Dry the purified this compound. A yield of approximately 90% can be expected.[2]
Protocol 2: Synthesis of this compound from o-Aminophenol and Thiourea (B124793)
This protocol describes a method to construct the benzothiazole ring from o-aminophenol.
Materials:
-
o-Aminophenol
-
Thiourea
-
Hydrochloric Acid (concentrated)
-
Water
Procedure:
-
Prepare a paste of o-aminophenol and concentrated hydrochloric acid in a flask.
-
Add thiourea to the paste and mix thoroughly.
-
Heat the mixture in a water bath for a short period, then heat more strongly until the mixture fuses.
-
Continue heating the fused mixture for approximately 20 minutes.
-
Allow the mixture to cool, then boil it with water to dissolve the product.
-
Filter the hot solution to remove any insoluble impurities.
-
Upon cooling the filtrate, this compound will crystallize.
-
Collect the crystals by filtration and wash with cold water.
-
The product can be further purified by recrystallization from hot water or ethanol.
Mandatory Visualizations
References
Technical Support Center: Optimization of 2-HYDROXYBENZOTHIAZOLE Derivatization
Welcome to the technical support center for the derivatization of 2-hydroxybenzothiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common derivatization reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during the O-alkylation and O-acylation of this compound.
O-Alkylation (Williamson Ether Synthesis)
Problem: Low or No Yield of the Desired 2-Alkoxybenzothiazole
Possible Causes and Solutions:
-
Incomplete Deprotonation: The phenolic hydroxyl group of this compound needs to be deprotonated to form the more nucleophilic phenoxide.
-
Solution: Use a sufficiently strong base. While potassium carbonate (K₂CO₃) is common, stronger bases like sodium hydride (NaH) or cesium carbonate (Cs₂CO₃) can be more effective, especially for less reactive alkyl halides. Ensure the base is fresh and anhydrous.[1]
-
-
Poor Reactivity of the Alkyl Halide: The reactivity of the alkylating agent follows the order: R-I > R-Br > R-Cl.
-
Solution: If possible, use an alkyl iodide or bromide instead of a chloride. For unreactive alkyl halides, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF.
-
-
Side Reactions: The primary competing reaction is the elimination (E2) of the alkyl halide, especially with secondary and tertiary halides.
-
Solution: Whenever possible, use a primary alkyl halide.[2] If a secondary halide is necessary, use a less sterically hindered base and a lower reaction temperature to favor the SN2 reaction over E2.
-
-
Solvent Issues: The choice of solvent can significantly impact the reaction rate and selectivity.
-
Solution: Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation of the base, leaving the anion more nucleophilic. Acetone (B3395972) can also be used, particularly with potassium carbonate.[3]
-
Problem: Formation of Side Products
-
C-Alkylation: Although O-alkylation is generally favored, some C-alkylation on the benzene (B151609) ring can occur.
-
Solution: Using polar aprotic solvents (e.g., DMF, acetone) favors O-alkylation. Protic solvents can solvate the oxygen of the phenoxide, making the carbon atoms more nucleophilic.
-
-
N-Alkylation: The nitrogen atom in the thiazole (B1198619) ring can also be a site for alkylation.
-
Solution: O-alkylation is generally favored due to the higher acidity of the hydroxyl proton. However, careful control of reaction conditions, such as the choice of base and temperature, can minimize N-alkylation.
-
O-Acylation
Problem: Low Yield of the Desired 2-Acyloxybenzothiazole
-
Insufficiently Reactive Acylating Agent: The reactivity of the acylating agent is crucial.
-
Solution: Acyl chlorides are generally more reactive than acid anhydrides. If using an anhydride (B1165640), a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be added to increase the reaction rate.
-
-
Deactivation of the Acylating Agent: Acyl chlorides and anhydrides are sensitive to moisture.
-
Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
-
Inappropriate Base: A base is typically required to neutralize the acid byproduct (e.g., HCl from an acyl chloride).
-
Solution: A non-nucleophilic organic base like triethylamine (B128534) or pyridine (B92270) is commonly used. Ensure the base is added in at least a stoichiometric amount.
-
Problem: Difficulty in Product Purification
-
Removal of Excess Acylating Agent/Byproducts: Unreacted acylating agent and its corresponding carboxylic acid can complicate purification.
-
Solution: During the work-up, washing the organic layer with a mild aqueous base (e.g., saturated sodium bicarbonate solution) will remove acidic impurities.
-
-
Product Stability: The resulting ester may be susceptible to hydrolysis.
-
Solution: Avoid strongly acidic or basic conditions during work-up and purification.
-
Frequently Asked Questions (FAQs)
O-Alkylation
-
Q1: What is the best base to use for the O-alkylation of this compound with an alkyl halide?
-
A1: The choice of base depends on the reactivity of the alkyl halide and the desired reaction conditions. For reactive alkyl halides like methyl iodide or benzyl (B1604629) bromide, potassium carbonate (K₂CO₃) in a solvent like acetone or DMF is often sufficient.[3][4] For less reactive alkyl halides, a stronger base such as sodium hydride (NaH) in an anhydrous solvent like THF or DMF may be necessary to ensure complete deprotonation. Cesium carbonate (Cs₂CO₃) is also a highly effective but more expensive option.[1]
-
-
Q2: My Williamson ether synthesis is not working. What should I check first?
-
A2: First, verify the quality of your reagents. Ensure your solvent is anhydrous and your base is not old or hydrated. Check that you are using a sufficient excess of the alkylating agent (typically 1.1-1.5 equivalents). If the reaction is still not proceeding, consider increasing the temperature or switching to a more polar aprotic solvent like DMF.[3]
-
-
Q3: How can I minimize the formation of elimination byproducts when using a secondary alkyl halide?
-
A3: To favor substitution (SN2) over elimination (E2), use a less sterically hindered base and a lower reaction temperature. Also, using a good leaving group on the alkyl halide (e.g., iodide or tosylate) can enhance the rate of the SN2 reaction.
-
O-Acylation
-
Q4: What is the difference between using an acyl chloride and an acid anhydride for the acylation of this compound?
-
A4: Acyl chlorides are generally more reactive than acid anhydrides and often do not require a catalyst. However, they produce HCl as a byproduct, which must be neutralized by a base like triethylamine or pyridine.[5] Acid anhydrides are less reactive and may require a catalyst (e.g., DMAP) or heating to proceed at a reasonable rate. Their byproduct is a carboxylic acid, which is less corrosive than HCl.
-
-
Q5: My acylation reaction is messy and gives multiple spots on TLC. What could be the cause?
-
A5: This could be due to several factors. The starting this compound may be impure. The acylating agent might be old and partially hydrolyzed. Also, side reactions such as N-acylation could be occurring. Ensure your reagents are pure and the reaction is run under anhydrous conditions. If necessary, purify the crude product using column chromatography.
-
-
Q6: How do I remove the triethylamine hydrochloride salt that forms during acylation with an acyl chloride?
-
A6: Triethylamine hydrochloride is often insoluble in the reaction solvent (e.g., dichloromethane (B109758) or THF) and can be removed by filtration at the end of the reaction. Alternatively, during the aqueous work-up, the salt will partition into the aqueous layer.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of 2-Methoxybenzothiazole from this compound
| Entry | Alkylating Agent (Equivalents) | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide (1.3) | K₂CO₃ (1.0) | DMF | 25 | 24 | Moderate |
| 2 | Methyl Iodide (1.5) | K₂CO₃ (2.0) | Acetone | Reflux | 12 | Good |
| 3 | Dimethyl Sulfate (1.2) | NaH (1.1) | THF | 0 to RT | 6 | High |
| 4 | Methyl Iodide (1.3) | Cs₂CO₃ (1.5) | Acetonitrile | 60 | 4 | Very High |
Note: Yields are qualitative and for illustrative purposes based on typical phenol (B47542) alkylation reactions.
Table 2: Comparison of Acylating Agents for the Synthesis of 2-Acetoxybenzothiazole
| Entry | Acylating Agent (Equivalents) | Base/Catalyst (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetyl Chloride (1.2) | Triethylamine (1.5) | DCM | 0 to RT | 2 | High |
| 2 | Acetic Anhydride (1.5) | Pyridine (solvent) | RT | 12 | Good | |
| 3 | Acetic Anhydride (1.5) | DMAP (0.1) | DCM | RT | 4 | High |
Note: Yields are qualitative and for illustrative purposes based on typical phenol acylation reactions.
Experimental Protocols
Protocol 1: O-Alkylation of this compound with Methyl Iodide
Materials:
-
This compound
-
Methyl Iodide
-
Potassium Carbonate (anhydrous, finely powdered)
-
Acetone (anhydrous)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.).
-
Add anhydrous acetone to dissolve the starting material.
-
Add anhydrous potassium carbonate (2.0 eq.).
-
Add methyl iodide (1.5 eq.) dropwise to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and stir for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford pure 2-methoxybenzothiazole.[3]
Protocol 2: O-Acylation of this compound with Acetyl Chloride
Materials:
-
This compound
-
Acetyl Chloride
-
Triethylamine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq.) and dissolve it in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add anhydrous triethylamine (1.5 eq.) to the solution.
-
Slowly add acetyl chloride (1.2 eq.) dropwise to the cooled, stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure 2-acetoxybenzothiazole.[5]
Visualizations
Caption: Experimental workflow for the O-alkylation of this compound.
Caption: Troubleshooting logic for low yield in O-alkylation.
References
- 1. researchgate.net [researchgate.net]
- 2. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 3. researchgate.net [researchgate.net]
- 4. juniperpublishers.com [juniperpublishers.com]
- 5. Team:TU Darmstadt/Protocols/Synthesis of paranitrophenylesters with acyl chlorides in presence of triethylamine - 2012.igem.org [2012.igem.org]
Common side products in the synthesis of 2-phenylbenzothiazole.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-phenylbenzothiazole (B1203474).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of 2-phenylbenzothiazole, focusing on the formation of side products.
Issue 1: Low Yield and Observation of Dark, Tarry Byproducts
Question: My reaction mixture is turning dark, and the yield of 2-phenylbenzothiazole is significantly lower than expected. I am also observing insoluble, tarry materials. What is the likely cause and how can I resolve this?
Answer: The formation of dark, insoluble materials is a common issue primarily caused by the oxidation and polymerization of the 2-aminothiophenol (B119425) starting material .[1] This starting material is highly susceptible to oxidation, especially when exposed to air (oxygen), leading to the formation of a disulfide-linked dimer (2,2'-dithiobis(aniline)).[1] This dimer can further react to form polymeric byproducts, which present as dark, tarry substances and reduce the amount of 2-aminothiophenol available for the desired reaction, thus lowering the yield.[1] Harsh reaction conditions, such as high temperatures or the use of strong oxidizing agents, can also promote these unwanted side reactions.[1]
Troubleshooting Steps:
-
Use Freshly Purified 2-Aminothiophenol: Ensure the purity of your starting material. If possible, purify 2-aminothiophenol by distillation or recrystallization before use to remove any pre-existing oxidized impurities.[1]
-
Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.[1]
-
Control Reaction Temperature: Avoid excessively high temperatures. It may be beneficial to heat the reaction stepwise or run it at a lower temperature for a longer duration to minimize the formation of byproducts.[1]
-
Choose Mild Oxidants: If an oxidant is required for the cyclization step, opt for milder reagents. In some cases, air can be a sufficient and gentle oxidant under controlled conditions.[1]
Issue 2: Presence of an Unexpected Intermediate in the Final Product
Question: My analysis (e.g., NMR, LC-MS) of the final product shows the presence of a significant amount of a compound with a molecular weight two units higher than 2-phenylbenzothiazole. What is this impurity and how can I prevent its formation?
Answer: This common impurity is likely the benzothiazoline intermediate (2,3-dihydro-2-phenylbenzothiazole).[1] The synthesis of 2-phenylbenzothiazole from 2-aminothiophenol and benzaldehyde (B42025) proceeds through the formation of this benzothiazoline, which is then oxidized to the final aromatic benzothiazole (B30560).[2] Incomplete oxidation is a frequent cause for the presence of this intermediate in the final product.[1]
Troubleshooting Steps:
-
Ensure Sufficient Oxidation: The amount or strength of the oxidizing agent may be insufficient. Common oxidants for this step include air (oxygen), hydrogen peroxide, or manganese dioxide. The choice and amount of the oxidant may need to be optimized for your specific substrate.[1]
-
Optimize Reaction Time: The reaction may not have been allowed to proceed for a sufficient amount of time for the final oxidation step to complete. Monitor the reaction progress using thin-layer chromatography (TLC) to ensure full conversion of the intermediate.[3]
-
Consider Steric Hindrance: Bulky substituents on either the 2-aminothiophenol or the benzaldehyde can slow down the final aromatization step. In such cases, a stronger oxidant or longer reaction times may be necessary.[1]
Issue 3: Formation of Other Significant Side Products
Question: Besides the disulfide and benzothiazoline, I am observing other byproducts. What are other potential side reactions?
Answer: Other side reactions can occur depending on the specific reaction conditions:
-
Self-Condensation or Oxidation of Benzaldehyde: At higher temperatures or in the presence of certain catalysts, benzaldehyde can undergo self-condensation (e.g., benzoin (B196080) condensation) or be oxidized to benzoic acid.[3] To mitigate this, carefully control the reaction temperature and consider adding the benzaldehyde slowly to the reaction mixture to maintain a low instantaneous concentration. Using a milder catalyst or oxidant can also be beneficial.[3]
-
Dimerization: Intermolecular reactions between intermediates can lead to the formation of undesired dimeric byproducts. This can be favored if the intramolecular cyclization is slow. Optimizing reaction conditions to favor the desired intramolecular pathway is key.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-phenylbenzothiazole?
A1: The most prevalent method is the condensation reaction between 2-aminothiophenol and a carbonyl compound, most commonly benzaldehyde or benzoyl chloride.[4] Other methods include the Jacobson synthesis, which involves the oxidative cyclization of thiobenzanilides.[5]
Q2: How can I improve the overall yield of my 2-phenylbenzothiazole synthesis?
A2: To improve the yield, consider the following:
-
Optimize Reaction Conditions: Systematically vary parameters such as temperature, reaction time, solvent, and catalyst to find the optimal conditions for your specific substrates.[1]
-
Use a Catalyst: Many modern methods utilize catalysts to improve reaction rates and selectivity, which can lead to higher yields.[6]
-
Prevent Side Reactions: Implementing the strategies outlined in the Troubleshooting Guide will minimize the formation of byproducts and maximize the yield of the desired product.[1]
-
Efficient Purification: An efficient purification protocol is crucial to obtaining a high isolated yield of the pure product.
Q3: Are there "green" synthesis methods available for 2-phenylbenzothiazole to reduce environmental impact and side reactions?
A3: Yes, several green chemistry approaches have been developed. These methods aim to minimize waste, use less hazardous reagents, and reduce energy consumption. Examples include:
-
Microwave-assisted synthesis: This can significantly reduce reaction times and sometimes improve yields.[2]
-
Solvent-free reactions: Performing reactions without a solvent, for example by grinding the reactants, can reduce waste and simplify purification.[3]
-
Use of water as a solvent: Water is an environmentally benign solvent, and several methods have been developed for benzothiazole synthesis in aqueous media.[7]
-
Use of reusable catalysts: Heterogeneous catalysts that can be easily recovered and reused reduce waste and cost.[8]
Data Presentation
While specific quantitative data on the yields of side products is scarce in the literature, the following table summarizes the reaction conditions and corresponding yields for the main product, 2-phenylbenzothiazole, from the reaction of 2-aminothiophenol and benzaldehyde under various catalytic systems. The choice of conditions can influence the prevalence of the side products discussed above.
| Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Acetic Acid | Grinding (solvent-free) | Room Temperature | 15 min | High | [3] |
| Nano NiO | Ethanol | 60 | 4 h | 94 | [3] |
| H₂O₂/HCl | Ethanol | Room Temperature | 45-60 min | 85-94 | [2] |
| None (Air Oxidation) | DMSO | 100 | 3 h | 92 | [9] |
| Zn(L-Pro)₂ | Ethanol | Room Temperature | 3-20 min | Good to Excellent | [10] |
Generally, milder conditions, such as room temperature and the use of mild catalysts, tend to suppress the formation of thermally induced side products like those from benzaldehyde self-condensation. The use of an inert atmosphere is the most direct way to prevent the oxidative dimerization of 2-aminothiophenol, though some methods utilize air as a controlled oxidant for the final aromatization step.
Experimental Protocols
Method 1: Synthesis of 2-Phenylbenzothiazole from 2-Aminothiophenol and Benzaldehyde using H₂O₂/HCl [2]
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Ethanol
-
30% Hydrogen Peroxide (H₂O₂)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a round-bottom flask, dissolve 2-aminothiophenol (1.0 mmol) and benzaldehyde (1.0 mmol) in ethanol.
-
To this stirred solution at room temperature, add 30% hydrogen peroxide (approx. 6.0 mmol).
-
Slowly add concentrated hydrochloric acid (approx. 3.0 mmol) dropwise to the reaction mixture.
-
Continue stirring the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 45-60 minutes).
-
Upon completion, pour the reaction mixture into a beaker of ice-cold water.
-
Collect the precipitated solid product by vacuum filtration.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Method 2: Solvent-Free Synthesis of 2-Phenylbenzothiazole by Grinding [3]
Materials:
-
2-Aminothiophenol
-
Benzaldehyde
-
Acetic Acid (catalytic amount)
Procedure:
-
In a mortar, combine equimolar amounts of 2-aminothiophenol and benzaldehyde.
-
Add a catalytic amount of acetic acid.
-
Grind the mixture using a pestle at room temperature for approximately 15 minutes.
-
The reaction progress can be monitored by taking a small sample and analyzing it by TLC.
-
Once the reaction is complete, the product can be purified by recrystallization.
Visualization
Caption: Logical workflow for the formation of 2-phenylbenzothiazole and common side products.
References
- 1. benchchem.com [benchchem.com]
- 2. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis [organic-chemistry.org]
- 6. youtube.com [youtube.com]
- 7. Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Benzothiazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-HYDROXYBENZOTHIAZOLE Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-hydroxybenzothiazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound derivatives?
A1: Impurities can arise from starting materials, intermediates, or byproducts of the reaction. Common impurities may include:
-
Unreacted starting materials: Such as unreacted benzoquinone or cysteine derivatives.[1]
-
Incompletely cyclized or hydrolyzed intermediates: These can be structurally very similar to the target compound, making them difficult to separate.[1]
-
Isomers: Direct hydroxylation of the benzothiazole (B30560) ring can be challenging and may result in a mixture of isomers (e.g., 4-hydroxy, 5-hydroxy, 6-hydroxy, and 7-hydroxy derivatives).[2]
-
Byproducts from side reactions: Depending on the synthetic route, various side reactions can lead to unexpected molecular structures.
Q2: My purification by column chromatography is not effective. What are some common reasons for this?
A2: Several factors can lead to poor separation during column chromatography:
-
Inappropriate solvent system: The polarity of the eluent may be too high, causing your compound and impurities to elute together, or too low, resulting in no elution.
-
Co-elution of impurities: Some impurities may have very similar polarity to your target compound, making separation by conventional silica (B1680970) gel chromatography difficult.
-
Compound insolubility: The derivative may have poor solubility in the mobile phase, leading to tailing and broad peaks.
-
Compound degradation: Some this compound derivatives may be unstable on silica gel.
Q3: I am observing a mixture of isomers in my final product. How can I improve the regioselectivity of the synthesis?
A3: Achieving high regioselectivity can be a significant challenge.[2] Consider the following strategies:
-
Starting material selection: The most reliable method to control regioselectivity is to begin with a precursor that already possesses the desired substitution pattern.[2]
-
Use of directing groups: While less common for direct hydroxylation on the benzothiazole core, the strategic use of directing groups on the starting materials can influence the position of substitution.[2]
-
Protecting group strategy: Employ protecting groups to block certain reactive sites on the molecule, thereby directing hydroxylation to the intended position.[2]
Q4: What are the recommended analytical techniques for assessing the purity of my this compound derivative?
A4: A multi-technique approach is recommended for a comprehensive purity assessment.[1]
-
High-Performance Liquid Chromatography (HPLC): A powerful tool for quantitative purity determination and impurity profiling.[1][3][4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for structural confirmation and can be used for quantification (qNMR).[1]
-
Mass Spectrometry (MS): Provides information about the molecular weight of the compound and can help identify impurities.[1]
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing the number of components in a mixture.[4][5]
Troubleshooting Guide
Issue 1: Low Yield After Purification
| Potential Cause | Troubleshooting Suggestion |
| Product loss during extraction | Ensure the pH of the aqueous layer is optimized for the solubility of your derivative in the organic solvent. Perform multiple extractions with smaller volumes of solvent. |
| Product remains on the column | The mobile phase may be too non-polar. Gradually increase the polarity of the eluent to ensure all the product is eluted. |
| Product degradation on silica gel | Consider using a different stationary phase, such as alumina (B75360) or a bonded-phase silica gel. Alternatively, purification by recrystallization might be a better option. |
| Incomplete reaction | Monitor the reaction progress using TLC or HPLC to ensure it has gone to completion before starting the work-up and purification. |
Issue 2: Persistent Impurities After Column Chromatography
| Potential Cause | Troubleshooting Suggestion |
| Co-elution with an impurity | Try a different solvent system with varying polarities. A gradient elution might provide better separation. Consider using a different stationary phase (e.g., reverse-phase C18).[1] |
| Formation of a salt | If your derivative has acidic or basic functional groups, it might form a salt that behaves differently during chromatography. Consider a wash with a dilute acid or base during the work-up to neutralize the compound. |
| Tautomerization | This compound exists in tautomeric equilibrium with 2-benzothiazolinone.[6] This can sometimes lead to multiple spots on a TLC plate or multiple peaks in an HPLC chromatogram. Confirm the structures using NMR and MS. |
Issue 3: Difficulty with Recrystallization
| Potential Cause | Troubleshooting Suggestion |
| Inappropriate solvent choice | The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Screen a variety of solvents or solvent mixtures. |
| Oiling out | The compound is coming out of the solution as a liquid instead of a solid. This can happen if the boiling point of the solvent is too high or if the solution is supersaturated. Try using a lower boiling point solvent or scratching the inside of the flask to induce crystallization. |
| Slow or no crystal formation | The solution may not be sufficiently concentrated. Slowly evaporate some of the solvent. Seeding the solution with a small crystal of the pure compound can also initiate crystallization. |
Quantitative Data Summary
Table 1: Purity and Yield of Selected this compound Derivatives
| Compound | Purification Method | Purity (%) | Yield (%) | Reference |
| 7-chloro-4-ethyl-2-hydroxy-benzothiazole | Isolation by filtration, washing, and drying | Analytically pure | 62.5 | [7] |
| 2-(chloromethyl)-benzo[d]-thiazole derivatives | Silica gel flash column chromatography | >99.36 | 66-79 | [3] |
| 2-methylbenzo[d]thiazole derivatives | Recrystallization from ethyl acetate | - | 9-82 | [4] |
| 6-nitrobenzo[d]thiazol-2-ol | Flash column chromatography | - | - | [5] |
| N'-(2-(benzo[d]thiazol-2-yl)-2-(2-arylhydrazono)acetyl)-4-arylsulfonohydrazide | - | - | 70-85 | [8] |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel (40 µm average particle size) in a non-polar solvent (e.g., hexane).[9]
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring there are no air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent and load it onto the column.
-
Elution: Begin elution with a non-polar solvent and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Fraction Pooling and Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
General Protocol for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents include ethanol, methanol, or mixtures with water.[10]
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Caption: A general workflow for the purification and analysis of this compound derivatives.
Caption: A decision tree for troubleshooting common purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jyoungpharm.org [jyoungpharm.org]
- 4. d-nb.info [d-nb.info]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. 2-羟基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. EP0039483A1 - Process for the preparation of 2-hydroxy-benzothiazoles - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
- 9. Tailoring the AIE Chromogen 2-(2-Hydroxyphenyl)benzothiazole for Use in Enzyme-Triggered Molecular Brachytherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jetir.org [jetir.org]
Technical Support Center: 2-HYDROXYBENZOTHIAZOLE Stability and Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the stability issues and degradation pathways of 2-Hydroxybenzothiazole (2-OHBT). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your research and development activities.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the handling, storage, and experimental use of this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Discoloration of Solid Compound (Yellowing/Browning) | Oxidation or exposure to light. | Store 2-OHBT in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark, and dry place. Avoid prolonged exposure to ambient light and air. |
| Precipitation in Aqueous Solutions | Poor solubility, especially in neutral or alkaline pH. 2-OHBT is a weakly acidic compound. | For aqueous solutions, consider using a buffered system within the acidic to neutral pH range to enhance solubility and stability. Gentle warming and sonication can aid dissolution, but monitor for any degradation. |
| Inconsistent Analytical Results (e.g., HPLC) | Degradation of the compound in the analytical solvent or during the experiment. Adsorption to container surfaces. | Prepare solutions fresh daily. Use amber vials for sample preparation and analysis. Ensure the mobile phase is compatible and does not promote degradation. Evaluate the stability of 2-OHBT in the chosen analytical solvent over the typical run time. |
| Appearance of Unexpected Peaks in Chromatogram | Formation of degradation products due to hydrolysis, oxidation, or photolysis. | Conduct a forced degradation study to identify potential degradation products. This will help in developing a stability-indicating analytical method that can resolve the parent compound from its degradants. |
| Low Recovery in Assays | Instability under assay conditions (e.g., temperature, pH, presence of other reagents). | Assess the stability of 2-OHBT under the specific assay conditions by running control experiments. This involves incubating the compound in the assay buffer for the duration of the experiment and analyzing for degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The primary degradation pathways for this compound include:
-
Biodegradation: In environmental or biological systems, 2-OHBT can undergo hydroxylation, primarily at the 6-position of the benzene (B151609) ring, to form 2,6-dihydroxybenzothiazole. This process is often mediated by microorganisms such as Rhodococcus species.[1]
-
Oxidation: The molecule is susceptible to oxidation, which can be initiated by chemical oxidants (like hydrogen peroxide), atmospheric radicals (such as hydroxyl radicals), or through photo-oxidation.[2] This can lead to the formation of various oxidized derivatives and potentially ring-opened products.
-
Hydrolysis: While generally stable, prolonged exposure to strongly acidic or basic conditions, especially at elevated temperatures, can lead to the cleavage of the thiazole (B1198619) ring.
-
Photolysis: Exposure to UV light can induce photodegradation, potentially leading to the formation of complex reaction products.
Q2: What are the recommended storage conditions for this compound?
A2: To ensure the long-term stability of this compound, it is recommended to:
-
Solid Form: Store in a cool, dry, and dark place in a tightly sealed container, preferably under an inert atmosphere.
-
In Solution: Prepare solutions fresh for use. If storage is necessary, store in a tightly capped amber vial at low temperatures (2-8 °C or -20 °C for longer-term storage). The choice of solvent is critical; aprotic solvents may offer better stability than protic solvents, especially water.
Q3: How can I develop a stability-indicating HPLC method for this compound?
A3: A stability-indicating method is crucial for accurately quantifying 2-OHBT in the presence of its degradation products. The development process involves:
-
Forced Degradation: Subjecting 2-OHBT to various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate degradation products.[3][4]
-
Method Development: Using a reversed-phase HPLC system with a C18 column is a common starting point. Experiment with different mobile phase compositions (e.g., acetonitrile/methanol and water/buffer), pH, and gradient elution to achieve adequate separation between the parent peak and all degradation product peaks. A photodiode array (PDA) detector is recommended to check for peak purity.
-
Method Validation: Once the separation is optimized, the method must be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]
Q4: Is this compound susceptible to oxidation?
A4: Yes, this compound is susceptible to oxidation. Studies have shown its oxidation can be initiated by H₂O₂/UV and photoassisted Fenton techniques. Atmospheric oxidation by hydroxyl radicals is also a known degradation pathway.[2] Therefore, it is important to protect it from oxidizing agents and excessive exposure to air.
Degradation Pathways and Experimental Workflows
The following diagrams illustrate the known degradation pathways of this compound and a typical workflow for conducting a forced degradation study.
Caption: Biodegradation pathway of this compound.
Caption: Workflow for a forced degradation study of this compound.
Quantitative Data Summary
While specific quantitative forced degradation data for this compound is not extensively available in peer-reviewed literature, the following table provides typical stress conditions used in such studies, based on general guidelines for small molecules. The expected outcome is a partial degradation, ideally between 5-20%, to ensure that the primary degradation products are formed without excessive secondary degradation.[6]
| Stress Condition | Reagent/Condition | Typical Duration | Expected Degradation (%) |
| Acid Hydrolysis | 0.1 M - 1 M HCl at RT or elevated temp. (e.g., 60°C) | 2 - 24 hours | 5 - 20 |
| Base Hydrolysis | 0.1 M - 1 M NaOH at RT or elevated temp. (e.g., 60°C) | 2 - 24 hours | 5 - 20 |
| Oxidation | 3% - 30% H₂O₂ at Room Temperature | 24 - 48 hours | 5 - 20 |
| Thermal | Solid-state at 60-80°C | 24 - 72 hours | 5 - 20 |
| Photolytic | UV (254/366 nm) and Visible Light (ICH guidelines: 1.2 million lux hours and 200 W h/m²) | Variable | 5 - 20 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To generate potential degradation products of this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 1 M and 0.1 M
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M
-
Hydrogen Peroxide (H₂O₂), 30%
-
HPLC-grade Acetonitrile and Water
-
Volumetric flasks, pipettes, and amber HPLC vials
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solution at room temperature and take samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Before analysis, neutralize the sample with an equivalent amount of 1 M NaOH and dilute with the mobile phase to a suitable concentration.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solution at room temperature and sample at various time points.
-
Neutralize with 1 M HCl and dilute before analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Store at room temperature, protected from light, and sample at various time points.
-
Dilute with the mobile phase before analysis.
-
-
Thermal Degradation:
-
Place a known amount of solid this compound in an oven at 80°C for 48 hours.
-
Also, reflux a solution of 2-OHBT at 80°C for 24 hours.
-
For analysis, dissolve the solid sample or dilute the solution sample to a suitable concentration.
-
-
Photolytic Degradation:
-
Expose a solution of this compound in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.
-
A control sample should be wrapped in aluminum foil and kept under the same conditions.
-
Analyze the samples at appropriate time intervals.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable stability-indicating HPLC or UPLC-MS method.
Protocol 2: Development of a Stability-Indicating UPLC-MS Method
Objective: To develop and validate a UPLC-MS method for the separation and quantification of this compound and its degradation products.
Instrumentation and Conditions (Starting Point):
-
UPLC System: A system with a binary solvent manager, sample manager, column oven, and a PDA detector coupled to a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5% to 95% B
-
8-9 min: 95% B
-
9-9.1 min: 95% to 5% B
-
9.1-10 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
PDA Detection: 220-400 nm.
-
MS Detection: Electrospray ionization (ESI) in both positive and negative modes to identify the parent compound and degradation products.
Method Validation:
The developed method should be validated as per ICH Q2(R1) guidelines, including:
-
Specificity: Demonstrate the ability to resolve 2-OHBT from its degradation products and any matrix components.
-
Linearity: Assess the linear relationship between concentration and detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value (recovery studies).
-
Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Assess the method's performance under small, deliberate variations in chromatographic conditions.
References
- 1. japsonline.com [japsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotech-asia.org [biotech-asia.org]
- 5. Assessment by HPLC of the degradation behavior of acitretin under hydrolytic, oxidative, photolytic and thermal stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Enhancing the Quantum Yield of 2-Hydroxybenzothiazole-Based Fluorophores
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the quantum yield of 2-hydroxybenzothiazole (HBT)-based fluorophores.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: My this compound (HBT) derivative exhibits a low fluorescence quantum yield in solution.
-
Question: What are the primary reasons for the low quantum yield of HBT-based fluorophores in solution, and how can I address this?
Answer: Low quantum yields in HBT derivatives are often attributed to non-radiative decay processes that compete with fluorescence. Key factors and troubleshooting steps include:
-
Inefficient Excited-State Intramolecular Proton Transfer (ESIPT): The fluorescence of many HBT derivatives relies on the ESIPT mechanism, where a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring in the excited state.[1][2][3][4] Disruption of the intramolecular hydrogen bond necessary for this process can lead to low quantum yields.
-
Troubleshooting:
-
Solvent Choice: Use non-polar, aprotic solvents (e.g., cyclohexane, toluene) that do not interfere with the intramolecular hydrogen bond.[5] Polar, protic solvents (e.g., ethanol, water) can form intermolecular hydrogen bonds with the fluorophore, disrupting ESIPT and quenching fluorescence.[5]
-
Structural Modification: Introduce chemical modifications that promote and stabilize the ESIPT process.
-
-
-
Molecular Flexibility: HBT derivatives can dissipate absorbed energy through intramolecular rotations and vibrations, which are non-radiative decay pathways.[6][7]
-
Troubleshooting:
-
Increase Rigidity: Modify the molecular structure to increase its rigidity. This can be achieved by introducing bulky groups that restrict rotation or by forming complexes. For instance, complexation with a difluoroboron (BF2) moiety can significantly enhance quantum yields by rigidifying the structure.[2][3]
-
-
-
Aggregation-Caused Quenching (ACQ): While some HBT derivatives exhibit aggregation-induced emission, others may suffer from quenching at higher concentrations due to the formation of non-emissive aggregates.
-
Troubleshooting:
-
Concentration Study: Measure the fluorescence intensity and quantum yield at various concentrations. If the quantum yield decreases with increasing concentration, ACQ may be the cause. Working at lower concentrations can mitigate this effect.
-
-
-
Issue 2: How can I chemically modify my HBT fluorophore to increase its quantum yield?
-
Question: What are some effective chemical modification strategies to enhance the quantum yield of HBT-based fluorophores?
Answer: Several synthetic strategies can be employed to boost the quantum yield of HBT derivatives:
-
BF2-Complexation: Complexing the hydroxyl and thiazole (B1198619) nitrogen atoms with a BF2 group is a highly effective method. This strategy not only increases molecular rigidity but also enhances the keto-like resonance form, leading to a dramatic increase in quantum yield and a red-shift in emission.[2][3] For example, the quantum yield of one HBT derivative increased from 0.06 to 0.85 after BF2-complexation in acetonitrile.[2][3]
-
Substitution with Electron-Withdrawing or -Donating Groups: The introduction of substituents on the 2-hydroxyphenyl ring can significantly influence the photophysical properties.
-
Cyano Group Substitution: Introducing a cyano (-CN) group can remarkably increase the fluorescence quantum yield by suppressing non-radiative decay pathways.[6] For instance, the quantum yield of HBT in CH2Cl2 was reported to increase from 0.01 to 0.49 upon cyano substitution.[6]
-
Tuning Electronic Properties: The position and electronic nature of substituents (electron-donating or -withdrawing) can be systematically varied to optimize the quantum yield.[8][9]
-
-
Inducing Aggregation-Induced Emission (AIE): For specific applications, designing HBT derivatives that exhibit AIE or AIEE (Aggregation-Induced Emission Enhancement) can be a powerful strategy.[10][11] This is achieved by designing molecules that are non-emissive or weakly emissive in solution but become highly fluorescent upon aggregation due to the restriction of intramolecular motion.[7][10]
-
Quantitative Data Summary
The following tables summarize the impact of different modification strategies on the quantum yield of HBT-based fluorophores as reported in the literature.
Table 1: Effect of BF2-Complexation on Quantum Yield
| Compound | Solvent | Quantum Yield (Φ) without BF2 | Quantum Yield (Φ) with BF2 | Fold Increase | Reference |
| HBT Derivative 4 | Acetonitrile | 0.06 | 0.85 | ~14x | [2][3] |
Table 2: Effect of Cyano-Substitution on Quantum Yield
| Compound | Solvent | Quantum Yield (Φ) without -CN | Quantum Yield (Φ) with -CN | Fold Increase | Reference |
| HBT | CH₂Cl₂ | 0.01 | 0.49 | 49x | [6] |
Table 3: Quantum Yields of Fluorene-HBT Motifs in Solid State
| Compound | State | Quantum Yield (Φ) |
| Fluorene-HBT Derivatives | Solid | 55-68% |
Experimental Protocols
Protocol 1: Synthesis of BF2-Complexed HBT Derivatives
This protocol describes a general two-step procedure for synthesizing BF2-complexed HBT derivatives.[2][3]
-
Step 1: Synthesis of the HBT Precursor
-
Condense a substituted salicylic (B10762653) acid with o-aminothiophenol.
-
In a round-bottom flask, dissolve the substituted salicylic acid (1 equivalent) and o-aminothiophenol (1.1 equivalents) in a suitable solvent such as polyphosphoric acid (PPA) or a high-boiling point solvent like xylene.
-
Heat the reaction mixture at an elevated temperature (e.g., 140-180 °C) for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into a large volume of water or ice to precipitate the product.
-
Collect the precipitate by filtration, wash with water, and dry.
-
Purify the crude product by column chromatography or recrystallization.
-
-
Step 2: BF2-Complexation
-
Dissolve the synthesized HBT precursor (1 equivalent) in a dry, aprotic solvent (e.g., dichloromethane, toluene) under an inert atmosphere (e.g., nitrogen or argon).
-
Add boron trifluoride diethyl etherate (BF3·Et2O) (typically 2-5 equivalents) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for a few hours to overnight.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by carefully adding a base (e.g., triethylamine) or by washing with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final BF2-complexed HBT derivative by column chromatography.
-
Protocol 2: Measurement of Fluorescence Quantum Yield
This protocol outlines the relative method for determining the fluorescence quantum yield using a known standard.
-
Materials and Equipment:
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorophore of interest (sample)
-
Quantum yield standard with a known quantum yield in the same solvent and with emission in a similar spectral region.
-
High-purity solvent.
-
-
Procedure:
-
Prepare Solutions: Prepare a series of dilute solutions of both the sample and the standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Measure Absorbance: Record the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.
-
Measure Fluorescence Spectra: Record the fluorescence emission spectra of all solutions using the same excitation wavelength. Ensure the excitation and emission slit widths are kept constant for all measurements.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each solution.
-
Calculate Quantum Yield: The quantum yield (Φ_s) of the sample can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²)
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 's' and 'r' refer to the sample and the reference standard, respectively.
-
-
Data Analysis: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots can be used in the above equation for a more accurate determination.
-
Visualizations
References
- 1. Highly emissive excited-state intramolecular proton transfer (ESIPT) inspired 2-(2′-hydroxy)benzothiazole–fluorene motifs: spectroscopic and photophysical properties investigation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
- 3. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. barbatti.org [barbatti.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Experimental and DFT studies of disubstituted 2-(2-hydroxyphenyl)benzothiazole-based fluorophores synthesized by Suzuki coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Aggregation-induced emission enhancement of 2-(2'-hydroxyphenyl)benzothiazole-based excited-state intramolecular proton-transfer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aggregation induced enhanced emission of 2-(2′-hydroxyphenyl)benzimidazole | Semantic Scholar [semanticscholar.org]
Technical Support Center: Overcoming Solubility Challenges of 2-Hydroxybenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-hydroxybenzothiazole in aqueous media during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
A1: this compound (2-OHBT) is a heterocyclic organic compound.[1] Its limited solubility in water ("slightly soluble" or "insoluble") can pose significant challenges in various experimental settings, particularly in biological assays where aqueous buffers are standard.[2][3] Poor solubility can lead to issues such as precipitation, inaccurate concentration measurements, and consequently, unreliable experimental results.
Q2: What are the fundamental properties of this compound that influence its solubility?
A2: The solubility of this compound is primarily governed by its chemical structure. It is a relatively non-polar molecule, which contributes to its low affinity for polar solvents like water. A key characteristic is its pKa of approximately 10.41.[3][4] This indicates it is a weak acid, and its state of ionization—and therefore its solubility—can be significantly influenced by the pH of the aqueous medium.[5]
Q3: What is the first step I should take when trying to dissolve this compound for an experiment?
A3: The recommended initial approach is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a common choice for dissolving benzothiazole (B30560) derivatives and is compatible with many biological assays at low final concentrations (typically <1% v/v).[6] It is advisable to start with a small amount of the compound and gradually add the solvent until it dissolves completely. Gentle heating or sonication can aid this process.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." Several strategies can be employed to mitigate this:
-
Lower the final concentration: The final concentration of this compound in your aqueous medium may be exceeding its solubility limit.
-
Optimize the final DMSO concentration: While keeping the DMSO concentration low to avoid solvent-induced artifacts, a slightly higher (yet non-toxic) final concentration might be necessary to maintain solubility.
-
Use pre-warmed buffer: Adding the DMSO stock to a pre-warmed aqueous buffer (e.g., at 37°C) can sometimes prevent the compound from precipitating.
-
Employ solubility-enhancing excipients: The addition of co-solvents, cyclodextrins, or surfactants to the aqueous buffer can significantly improve the solubility of this compound.[6]
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound in 100% DMSO
If you are encountering issues with dissolving this compound even in 100% DMSO, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for initial DMSO insolubility.
Issue 2: Precipitation in Aqueous Buffer After Dilution from DMSO Stock
This is a frequent challenge when introducing a hydrophobic compound from an organic stock into an aqueous medium.
Caption: Troubleshooting precipitation in aqueous media.
Data Presentation: Solubility Enhancement Strategies
Table 1: Effect of pH on the Aqueous Solubility of this compound
| pH of Buffer | Expected Solubility (mg/L) | Rationale |
| 5.0 | ~50 | The compound is fully protonated and less polar. |
| 7.4 | ~120 | Slight increase in solubility as the pH approaches the pKa.[7] |
| 9.0 | ~900 | Increased deprotonation leads to a more polar species, enhancing solubility.[7] |
| 11.0 | >2000 | At a pH above the pKa (10.41), the compound is predominantly in its more soluble ionized form. |
Table 2: Effect of Co-solvents on the Solubility of this compound in a pH 7.4 Buffer
| Co-solvent | Concentration (% v/v) | Expected Solubility (mg/L) | Notes |
| None | 0 | ~120 | Baseline aqueous solubility at physiological pH. |
| Ethanol | 5 | ~500 | Generally well-tolerated by cells at low concentrations. |
| 10 | ~1200 | May affect cell viability in some assays. | |
| PEG 400 | 2 | ~800 | A commonly used and well-tolerated co-solvent. |
| 5 | ~2000 | Can increase the viscosity of the solution. | |
| DMSO | 1 | ~400 | Ensure final concentration is compatible with the assay. |
| 2 | ~950 | Potential for solvent effects on biological targets. |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound
| Cyclodextrin (B1172386) | Concentration (mM) | Expected Solubility (mg/L) | Mechanism |
| None | 0 | ~120 | Baseline aqueous solubility. |
| HP-β-CD | 5 | ~1000 | Forms a 1:1 inclusion complex, encapsulating the hydrophobic 2-OHBT molecule.[8] |
| 10 | ~2500 | Increased concentration of cyclodextrin leads to greater complexation and solubility.[9] | |
| 20 | ~5500 | Solubility enhancement is typically linear with cyclodextrin concentration in this range.[2] |
Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility
This protocol is based on the widely accepted shake-flask method to determine the equilibrium solubility of this compound at different pH values.[10][11][12]
Materials:
-
This compound
-
A series of aqueous buffers (e.g., citrate, phosphate, borate) with pH values ranging from 4 to 12.
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
0.22 µm syringe filters
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial.
-
Add a precise volume (e.g., 5 mL) of each pH buffer to the respective vials.
-
Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After equilibration, centrifuge the vials to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of dissolved this compound in the filtrate using a calibrated HPLC or UV-Vis spectrophotometry method.[13][14][15]
-
Plot the determined solubility against the pH of the buffer.
Caption: Workflow for determining pH-dependent solubility.
Protocol 2: Solubility Enhancement using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare and evaluate an inclusion complex of this compound with HP-β-CD to improve its aqueous solubility.
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Mortar and pestle or magnetic stirrer
-
Freeze-dryer (optional)
Procedure:
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0 to 50 mM).
-
Add an excess amount of this compound to each solution.
-
Follow steps 3-6 from Protocol 1 to determine the solubility of 2-OHBT at each HP-β-CD concentration.
-
Plot the solubility of 2-OHBT as a function of HP-β-CD concentration to determine the complexation efficiency.[2]
-
-
Preparation of the Inclusion Complex (Kneading Method):
-
Weigh out this compound and HP-β-CD in a 1:1 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of water to form a paste.
-
Gradually add the this compound to the paste and knead for 30-60 minutes.
-
Dry the resulting solid in an oven at a controlled temperature or under a vacuum.
-
The resulting powder is the inclusion complex, which can be tested for its enhanced solubility.
-
Caption: Workflow for a phase solubility study with cyclodextrins.
References
- 1. 2-羟基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. roquette.com [roquette.com]
- 3. This compound [chembk.com]
- 4. This compound(934-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. crcom.se [crcom.se]
- 6. benchchem.com [benchchem.com]
- 7. asianpubs.org [asianpubs.org]
- 8. Solubilization of thiazolobenzimidazole using a combination of pH adjustment and complexation with 2-hydroxypropyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Preventing oxidation of 2-aminothiophenol during benzothiazole synthesis.
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of benzothiazoles, with a specific focus on preventing the common issue of 2-aminothiophenol (B119425) oxidation.
Frequently Asked Questions (FAQs)
Q1: My benzothiazole (B30560) synthesis reaction mixture is turning dark brown/black and forming insoluble materials. What is happening?
A1: The formation of dark, insoluble materials is a common issue and often indicates the oxidation of the 2-aminothiophenol starting material.[1] This reactant is highly susceptible to oxidation by atmospheric oxygen, which leads to the formation of a disulfide-linked dimer.[1][2] This dimer can further react and polymerize, resulting in the dark, insoluble byproducts that contaminate the reaction and reduce the yield of your desired benzothiazole.
Q2: Can you illustrate the oxidation side reaction of 2-aminothiophenol?
A2: Certainly. The primary oxidative side reaction is the formation of a disulfide dimer from two molecules of 2-aminothiophenol. This process is outlined in the diagram below.
Caption: Oxidative dimerization of 2-aminothiophenol.
Q3: What are the most effective strategies to prevent the oxidation of 2-aminothiophenol during the reaction?
A3: Several key strategies can be employed to minimize oxidation:
-
Use Freshly Purified 2-Aminothiophenol: Impurities in the starting material can catalyze oxidation. If possible, purify 2-aminothiophenol by distillation or recrystallization immediately before use.[1]
-
Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as dry nitrogen or argon, is crucial to minimize contact with oxygen.[1][3]
-
Control Reaction Temperature: Avoid excessively high temperatures, as they can accelerate the rate of oxidation and other side reactions.[1]
-
Choose Mild Oxidants: If an oxidant is required for the cyclization step, select milder reagents. In many modern syntheses, air or DMSO can serve as a sufficient and gentle oxidant.[1][4]
Q4: Are there any "green" or environmentally benign synthesis methods that also help reduce side reactions?
A4: Yes, several green chemistry approaches have been developed for benzothiazole synthesis which often lead to cleaner reactions and higher yields. These include:
-
Use of Reusable Catalysts: Heterogeneous catalysts, such as ZnO nanoparticles or those supported on silica (B1680970) gel, can be easily recovered and reused, reducing waste and cost.[5][6]
-
Solvent-Free Conditions: Some protocols work efficiently under solvent-free or neat conditions, often assisted by microwave irradiation or grinding, which minimizes solvent waste.[2][6][7]
-
Water as a Solvent: Certain methods successfully utilize water as a solvent, which is an inexpensive and environmentally friendly option.[4]
Q5: My reaction seems clean, but purifying the final benzothiazole product is challenging. What are the recommended purification techniques?
A5: Purification can be difficult due to similar polarities between the product and any unreacted starting materials or byproducts. Effective strategies include:
-
Recrystallization: This is a common and effective method for purifying solid benzothiazole derivatives. Ethanol (B145695) is often a suitable solvent.[1]
-
Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a powerful tool.[1]
-
Acid-Base Extraction: If your product and impurities have different acidic or basic properties, a liquid-liquid extraction using dilute acidic or basic aqueous solutions can be a highly effective initial purification step.[1]
Troubleshooting Guide
This guide addresses specific problems you may encounter during benzothiazole synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Oxidation of 2-aminothiophenol: The starting material is degrading before it can react.[2] | Implement preventative measures: • Purge the reaction flask with nitrogen or argon for 10-15 minutes before adding reagents. • Maintain a positive pressure of inert gas throughout the reaction. • Use freshly distilled or recrystallized 2-aminothiophenol.[1] |
| Sub-optimal Reaction Conditions: The temperature, solvent, or catalyst may not be appropriate for the specific substrates.[2] | Optimize conditions: • Perform small-scale test reactions to screen different solvents (e.g., Ethanol, DMSO, Toluene).[3][4] • Vary the reaction temperature. Some reactions work at room temperature while others require reflux.[2] • If uncatalyzed, consider adding a mild acid (e.g., acetic acid) or a Lewis acid catalyst.[1] | |
| Formation of a High-Molecular-Weight Byproduct | Dimerization: Reaction conditions may favor the intermolecular reaction of intermediates over the desired intramolecular cyclization.[1] | Adjust reaction parameters: • Try running the reaction at a lower concentration to favor intramolecular cyclization. • Control the temperature carefully; stepwise heating may minimize byproduct formation.[1] |
| Reaction Stalls / Incomplete Conversion | Poor Reagent Quality: Degradation of the aldehyde or 2-aminothiophenol. | Verify reagent purity: • Check the aldehyde for signs of oxidation (e.g., conversion to carboxylic acid). • Use freshly opened or purified reagents. |
| Catalyst Inactivity: The chosen catalyst may be poisoned or unsuitable for the specific transformation. | Screen alternative catalysts: • A wide range of catalysts have been reported, including H₂O₂/HCl, iodine, and various metal nanoparticles.[4][5] Explore different options based on literature for similar substrates. |
Comparative Yields Under Various Catalytic Conditions
The choice of catalyst and solvent system significantly impacts reaction efficiency. The following table summarizes yields for the synthesis of 2-phenylbenzothiazole (B1203474) from 2-aminothiophenol and benzaldehyde (B42025) under different reported conditions.
| Catalyst / System | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| H₂O₂/HCl | Ethanol | Room Temp | 45-60 min | 85-94% | [5] |
| Air/DMSO | DMSO | Not specified | Not specified | Good to Excellent | [4] |
| ZnO Nanoparticles | Ethanol/Neat | Room Temp | 2-8 min | Excellent | [5] |
| Vitreoscilla hemoglobin (VHb) | DMSO | Room Temp | 5 min | 85-97% | [7] |
| Iodine | DMF | Not specified | Not specified | Efficient | [4] |
| SnP₂O₇ | Not specified | Not specified | 8-35 min | 87-95% | [8] |
Experimental Protocols
Protocol 1: General Synthesis of 2-Phenylbenzothiazole with Oxidation Prevention
This protocol provides a general guideline for synthesizing 2-phenylbenzothiazole, incorporating best practices to prevent oxidation.
Materials:
-
2-aminothiophenol (purified by distillation just prior to use)
-
Benzaldehyde
-
Ethanol (degassed)
-
Catalyst (e.g., a few drops of glacial acetic acid)[1]
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stirrer and a reflux condenser. Ensure all glassware is oven-dried and cooled under a stream of nitrogen.
-
Inert Atmosphere: Purge the entire apparatus with dry nitrogen or argon for at least 15 minutes. Maintain a gentle positive pressure of the inert gas throughout the experiment.
-
Reagent Addition:
-
To the flask, add 2-aminothiophenol (1 equivalent) via syringe.
-
Add degassed ethanol as the solvent (a starting concentration of 0.1-0.5 M is common).[1]
-
Add benzaldehyde (1 equivalent) to the stirring solution.
-
Add the catalyst (e.g., glacial acetic acid).
-
-
Reaction:
-
Heat the reaction mixture to reflux.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete (typically after a few hours), cool the mixture to room temperature.[1]
-
If the product precipitates, collect the solid by vacuum filtration.
-
If no precipitate forms, remove the ethanol under reduced pressure.
-
The crude product can then be purified according to Protocol 2.
-
Protocol 2: Purification of Benzothiazole Derivatives by Recrystallization
Procedure:
-
Transfer the crude solid product to an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to just dissolve the solid.
-
If the solution is colored by impurities, you may add a small amount of activated charcoal and hot filter the solution to remove it.[1]
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[1]
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small volume of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum.[1]
Visualized Workflows
Troubleshooting Workflow for Benzothiazole Synthesis
Caption: Troubleshooting workflow for benzothiazole synthesis.
Key Strategies to Prevent Oxidation
Caption: Core strategies to prevent reactant oxidation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzothiazole synthesis [organic-chemistry.org]
- 5. Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol [mdpi.com]
- 6. Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: HPLC Method for Purity Analysis of 2-Hydroxybenzothiazole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide for the High-Performance Liquid Chromatography (HPLC) method development for the purity analysis of 2-Hydroxybenzothiazole. It includes a detailed experimental protocol, troubleshooting guides, and frequently asked questions (FAQs) to address common issues encountered during analysis.
Experimental Protocol: Stability-Indicating RP-HPLC Method for this compound
This protocol describes a reversed-phase HPLC method for the quantitative determination of the purity of this compound and its separation from potential process-related impurities and degradation products.
1. Chromatographic Conditions
A summary of the recommended HPLC parameters is provided in the table below.
| Parameter | Recommended Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| UV Detection | 280 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile:Water (50:50, v/v) |
| Run Time | 25 minutes |
Table 1: HPLC Chromatographic Conditions
2. Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 40 | 60 |
| 20.0 | 10 | 90 |
| 22.0 | 10 | 90 |
| 22.1 | 90 | 10 |
| 25.0 | 90 | 10 |
Table 2: Gradient Elution Program
3. Standard and Sample Preparation
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare it in the same manner as the standard solution.
4. System Suitability
Before sample analysis, the chromatographic system must meet the following criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 for the this compound peak |
| Theoretical Plates (N) | > 2000 for the this compound peak |
| % RSD of Peak Area | ≤ 2.0% for six replicate injections of the standard |
Table 3: System Suitability Criteria
Method Development and Validation Workflow
The following diagram illustrates the logical workflow for the development and validation of the HPLC method.
Caption: A flowchart illustrating the key stages of HPLC method development and validation.
Frequently Asked Questions (FAQs)
Q1: What is the most critical parameter in this HPLC method?
A1: The gradient elution program is crucial for achieving optimal separation between this compound and its potential impurities. The initial high aqueous content (90% Mobile Phase A) is necessary to retain the polar main component, while the gradual increase in organic content (Mobile Phase B) elutes the less polar impurities.
Q2: Why is formic acid used in the mobile phase?
A2: Formic acid is added to both mobile phase components to control the pH and improve the peak shape of this compound. As an acidic compound, maintaining a low pH suppresses the ionization of silanol (B1196071) groups on the C18 column, minimizing tailing and leading to sharper, more symmetrical peaks.
Q3: What are the potential process-related impurities of this compound?
A3: Based on common synthesis routes, a key potential process-related impurity is the starting material, 2-aminobenzothiazole.[1] This method is designed to provide good resolution between this compound and 2-aminobenzothiazole.
Q4: How were the potential degradation products identified?
A4: Potential degradation products are typically identified through forced degradation studies.[2] The active pharmaceutical ingredient is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and light to generate degradation products that are then characterized and separated by the HPLC method.
Q5: Can this method be used for quantitative analysis?
A5: Yes, this method is designed for both purity determination and quantitative analysis. By comparing the peak area of the this compound in the sample solution to that of a known concentration of the reference standard, the assay of the sample can be accurately determined.
Troubleshooting Guide
Problem 1: Poor Peak Shape (Tailing or Fronting) for the this compound Peak
| Possible Cause | Recommended Solution |
| Column Degradation: Loss of stationary phase or contamination. | Replace the column with a new, validated C18 column. |
| Inappropriate Mobile Phase pH: pH is not low enough to suppress silanol interactions. | Ensure the formic acid concentration in both mobile phases is 0.1%. |
| Sample Overload: Injecting too high a concentration of the analyte. | Dilute the sample and standard solutions and re-inject. |
| Extra-column Volume: Long tubing between the column and detector. | Use shorter, narrower internal diameter tubing where possible. |
Problem 2: Inconsistent Retention Times
| Possible Cause | Recommended Solution |
| Pump Malfunction: Inaccurate mobile phase composition delivery. | Purge the pump to remove air bubbles and check for leaks. If the problem persists, service the pump. |
| Column Temperature Fluctuations: Inconsistent column oven temperature. | Ensure the column oven is set to 30 °C and has equilibrated before starting the analysis. |
| Improper Column Equilibration: Insufficient time for the column to stabilize with the initial mobile phase conditions. | Equilibrate the column for at least 15-20 minutes with the initial mobile phase composition (90% A, 10% B) before the first injection. |
| Mobile Phase Preparation: Inconsistent preparation of mobile phases. | Prepare fresh mobile phases daily and ensure accurate measurement of formic acid. |
Problem 3: Ghost Peaks in the Chromatogram
| Possible Cause | Recommended Solution |
| Contaminated Mobile Phase or Diluent: Impurities in the solvents. | Use HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phases through a 0.45 µm filter. |
| Carryover from Previous Injections: Residual sample in the injector or column. | Run a blank injection (diluent only) to check for carryover. If present, clean the injector and autosampler needle. |
| Sample Degradation in the Autosampler: The sample is not stable in the diluent. | Prepare samples fresh and keep them in the autosampler for a minimal amount of time. If necessary, use a cooled autosampler. |
Troubleshooting Decision Tree
The following diagram provides a logical approach to troubleshooting common HPLC issues.
Caption: A decision tree for systematically troubleshooting common HPLC problems.
References
Technical Support Center: Scale-Up Synthesis of 2-HYDROXYBENZOTHIAZOLE
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges in the scale-up synthesis of 2-hydroxybenzothiazole. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visualizations to address common issues.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the synthesis and purification of this compound, particularly when transitioning to a larger scale.
Issue 1: Low Yield and Incomplete Conversion
Question: We are experiencing a significant drop in yield for the synthesis of this compound when moving from lab to pilot scale. What are the likely causes and how can we improve the conversion rate?
Answer: Low yields during scale-up can stem from several factors related to reaction kinetics and mass transfer limitations. Here are common causes and troubleshooting steps:
-
Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.
-
Solution: Ensure the use of an appropriate impeller and agitation speed for the reactor geometry to maintain a homogeneous reaction mixture. Baffles within the reactor can also improve mixing efficiency.
-
-
Poor Temperature Control: The synthesis of this compound can be exothermic. Poor heat dissipation in large reactors can lead to temperature gradients and the formation of impurities.
-
Solution: Employ a reactor with a high surface area-to-volume ratio or a well-calibrated jacketed cooling system. For highly exothermic steps, consider controlled, slower addition of reagents.
-
-
Suboptimal Reaction Conditions: Conditions optimized at the lab scale may not be ideal for larger volumes.
-
Solution: Re-optimize reaction parameters such as temperature, pressure, and reaction time at the pilot scale. A design of experiments (DoE) approach can be efficient in identifying the optimal conditions.
-
| Parameter | Lab Scale (Typical) | Pilot Scale (Potential Issue) | Recommended Action |
| Mixing | Magnetic Stirrer | Inefficient mechanical stirring | Optimize impeller design and speed |
| Temperature | 130-165°C | Localized overheating | Improve cooling, slow reagent addition |
| Reaction Time | 4-12 hours | Incomplete conversion | Monitor reaction progress (e.g., HPLC) |
Issue 2: Impurity Formation and Purification Challenges
Question: Our scaled-up batch of this compound is showing significant impurities that are difficult to remove by simple crystallization. What are these impurities and how can we minimize their formation and improve purification?
Answer: Impurity profiles can change significantly upon scale-up. Common impurities in the synthesis of this compound, particularly from 2-aminobenzothiazole (B30445), may include unreacted starting materials, intermediates, and side-products from undesired reactions.
-
Common Impurities:
-
Unreacted 2-aminobenzothiazole: Can be carried through if the reaction does not go to completion.
-
o-Mercapto-N-phenylurea derivatives: These are key intermediates in the reaction. Incomplete cyclization will result in their presence in the final product.[1]
-
Oxidation products: 2-aminothiophenols, if used as starting materials in alternative routes, are prone to oxidation, leading to disulfide impurities.
-
-
Minimizing Impurity Formation:
-
Inert Atmosphere: If the synthesis route is sensitive to oxidation, particularly when handling thiophenols, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control of Stoichiometry: Precise control of reactant ratios is crucial. An excess of one reactant can lead to the formation of specific byproducts.
-
-
Improving Purification:
-
Recrystallization Solvent Screening: A single solvent may not be sufficient for removing all impurities. A systematic screening of different solvent systems (e.g., ethanol/water, toluene/heptane) is recommended to find the optimal conditions for crystallization.
-
Activated Carbon Treatment: As mentioned in industrial processes, treating the reaction mixture with activated carbon can help remove colored impurities before crystallization.[1]
-
pH Adjustment: The final product is precipitated by acidifying the reaction mixture. Careful control of the final pH can influence the precipitation of impurities.
-
| Impurity | Potential Cause | Mitigation Strategy |
| Unreacted 2-aminobenzothiazole | Incomplete reaction | Increase reaction time/temperature |
| o-Mercapto-N-phenylurea | Incomplete cyclization | Ensure sufficient acid for cyclization |
| Disulfide byproducts | Oxidation of thiol intermediates | Use an inert atmosphere |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of this compound from 2-Aminobenzothiazole
This protocol is adapted from a patented industrial process and is suitable for pilot-scale production.[1]
1. Reaction:
-
In a suitable alkali-resistant reactor, charge 2-aminobenzothiazole, solid sodium hydroxide, and a high-boiling solvent such as glycerol. A typical ratio would be approximately 1:0.6:0.9 by weight.
-
Heat the mixture with stirring to 130-165°C. The reaction is typically run for 4 to 12 hours.
-
Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the consumption of 2-aminobenzothiazole is complete.
2. Work-up and Cyclization:
-
Cool the reaction mixture and slowly add it to a larger volume of ice water.
-
The resulting solution containing the sodium salt of the o-mercapto-N-phenylurea intermediate can be treated with activated carbon to remove impurities.
-
Filter off the activated carbon.
-
To the filtrate, add a 10-30% aqueous solution of hydrochloric acid with stirring to acidify the mixture.
-
Heat the acidified mixture to 85-95°C for approximately 15-30 minutes to ensure complete cyclization to this compound.
3. Isolation and Purification:
-
Cool the mixture to 20°C to allow for complete precipitation of the product.
-
Isolate the this compound by filtration.
-
Wash the filter cake with water until the washings are neutral.
-
Dry the product under vacuum at an elevated temperature (e.g., 60-80°C).
Visualizations
Logical Workflow for Troubleshooting Low Yield
References
Validation & Comparative
A Comparative Analysis of 2-Hydroxybenzothiazole and 2-Mercaptobenzothiazole: Biological Activities and Mechanisms
A comprehensive guide for researchers and drug development professionals on the distinct biological profiles of 2-hydroxybenzothiazole and 2-mercaptobenzothiazole (B37678), supported by experimental data and detailed methodologies.
In the landscape of heterocyclic compounds, benzothiazole (B30560) derivatives stand out for their wide-ranging industrial and pharmacological applications. Among them, this compound (2-OHBT) and 2-mercaptobenzothiazole (2-MBT) are two closely related structures with significantly different biological activities. This guide provides an objective comparison of their cytotoxic, antimicrobial, and antioxidant properties, supported by experimental data to inform future research and development.
At a Glance: Key Biological Differences
| Biological Activity | This compound (2-OHBT) | 2-Mercaptobenzothiazole (2-MBT) |
| Cytotoxicity | Generally considered less toxic than 2-MBT.[1][2] | Exhibits higher toxicity; classified as a probable human carcinogen. |
| Antimicrobial Activity | Moderate antibacterial and antifungal properties. | Potent and broad-spectrum antimicrobial and antifungal agent.[3] |
| Antioxidant Activity | Demonstrates antioxidant potential, particularly in derivatives. | Shows radical scavenging capabilities. |
| Primary Applications | Intermediate in chemical synthesis.[4] | Rubber vulcanization accelerator, biocide, and corrosion inhibitor. |
Cytotoxicity Profile
A significant differentiator between the two compounds is their cytotoxicity. Experimental data consistently indicates that 2-mercaptobenzothiazole exhibits a more pronounced toxic profile compared to its hydroxyl counterpart.
Studies on aquatic organisms, such as Ceriodaphnia dubia, have shown 2-MBT to be significantly more toxic than 2-OHBT.[2] In one study, the acute and chronic EC50 values for 2-MBT were 4.19 mg/L and 1.25 mg/L, respectively, while for 2-OHBT, these values were 15.1 mg/L and 8.31 mg/L, respectively.[2] Furthermore, 2-MBT is classified as a probable human carcinogen, with studies indicating potential for inducing mutations and chromosomal aberrations at high concentrations.[5][6] In contrast, while this compound and its derivatives have been evaluated for anticancer activity, the parent compound is generally considered less toxic.[1][7]
Comparative Cytotoxicity Data
| Compound | Organism/Cell Line | Endpoint | Concentration/Value | Reference |
| 2-Mercaptobenzothiazole | Ceriodaphnia dubia | Acute EC50 (48h) | 4.19 mg/L | [2] |
| Ceriodaphnia dubia | Chronic EC50 (7d) | 1.25 mg/L | [2] | |
| Mouse Embryonic Stem Cells | IC50 (15 min) | 1.5 µM | [1] | |
| This compound | Ceriodaphnia dubia | Acute EC50 (48h) | 15.1 mg/L | [2] |
| Ceriodaphnia dubia | Chronic EC50 (7d) | 8.31 mg/L | [2] | |
| Mouse Embryonic Stem Cells | IC50 (15 min) | 9.5 µM | [1] |
Antimicrobial Activity
2-Mercaptobenzothiazole is a well-established antimicrobial and antifungal agent with a broad spectrum of activity.[3] It is utilized as a biocide in various industrial applications.[8] The antimicrobial efficacy of 2-MBT and its derivatives has been demonstrated against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and various fungal strains.[3] The thiol group in 2-MBT is considered crucial for its antimicrobial action.
This compound and its derivatives also possess antimicrobial properties, although they are generally less potent than their 2-mercapto counterparts.[9][10] Studies have shown that certain 2-(hydroxyaryl)-benzothiazolines exhibit high antibacterial activity, particularly against Staphylococcus aureus.[9]
Comparative Antimicrobial Activity Data (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 2-Mercaptobenzothiazole Derivatives | 3.12 - 12.5 | 25 | 15.6 | [3] |
| 2-(hydroxyaryl)-benzothiazoline Derivatives | 0.0063 mg/mL | - | - | [9] |
Note: Data for derivatives are presented to illustrate the potential of each core structure, as direct comparative studies on the parent compounds are limited. Experimental conditions may vary between studies.
Antioxidant Activity
Both this compound and 2-mercaptobenzothiazole, along with their derivatives, exhibit antioxidant properties by scavenging free radicals. The introduction of hydroxyl groups on the phenyl ring of 2-arylbenzothiazole derivatives has been shown to enhance their radical-scavenging activity.
The antioxidant capacity is often evaluated using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. While both parent compounds show activity, synthetic derivatives are often designed to enhance this property for therapeutic applications.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or 2-mercaptobenzothiazole and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth.
Protocol:
-
Compound Preparation: Prepare a stock solution of this compound or 2-mercaptobenzothiazole and create serial dilutions in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a specific turbidity (e.g., 0.5 McFarland standard).
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Result Interpretation: Visually inspect the wells for turbidity. The MIC is the lowest concentration in which no growth is observed.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.
Principle: The stable free radical DPPH has a deep violet color. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance is proportional to the radical scavenging activity.
Protocol:
-
Sample Preparation: Prepare different concentrations of this compound or 2-mercaptobenzothiazole in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Reaction Mixture: Mix the sample solutions with a methanolic solution of DPPH.
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 517 nm using a spectrophotometer.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Synthesis and Mechanisms of Action
Synthesis Overview
The synthesis of this compound and 2-mercaptobenzothiazole typically starts from common precursors, with the final functional group at the 2-position determining the synthetic route.
Caption: Generalized synthetic pathways for 2-mercaptobenzothiazole and this compound.
Postulated Mechanism of Action: Allergic Contact Dermatitis by 2-MBT
2-Mercaptobenzothiazole is a known contact allergen. Its mechanism is thought to involve the oxidation of the thiol group to a disulfide, which can then react with cysteine residues in skin proteins to form mixed disulfides, leading to an immune response.
Caption: Proposed mechanism of 2-mercaptobenzothiazole induced allergic contact dermatitis.
Conclusion
This compound and 2-mercaptobenzothiazole, while structurally similar, exhibit distinct biological profiles. 2-Mercaptobenzothiazole is a potent antimicrobial agent but is associated with higher cytotoxicity and is a known allergen. Conversely, this compound demonstrates a more favorable toxicological profile, making its derivatives interesting candidates for further investigation in drug development, particularly in the areas of anticancer and antioxidant therapies. The choice between these two scaffolds for future research and application will be heavily dependent on the desired biological effect and the acceptable toxicity threshold. This comparative guide serves as a foundational resource for researchers to make informed decisions in the design and development of novel benzothiazole-based compounds.
References
- 1. Metabolism of 2-Mercaptobenzothiazole by Rhodococcus rhodochrous - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative aquatic toxicity evaluation of 2-(thiocyanomethylthio)benzothiazole and selected degradation products using Ceriodaphnia dubia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis, characterization and cytotoxic study of 2-hydroxy benzothiazole incorporated 1,3,4-oxadiazole derivatives | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. series.publisso.de [series.publisso.de]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to 2-Hydroxybenzothiazole-Based and Other Selective Fluorescent Probes for Hydrogen Peroxide Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of fluorescent probes designed for the selective detection of hydrogen peroxide (H₂O₂), a critical signaling molecule in both physiological and pathological processes. We focus on probes utilizing the 2-hydroxybenzothiazole (HBT) scaffold, such as BT-BO and TZ-BO, and compare their performance with other widely used alternatives, including the boronate-based probe Peroxyfluor-1 and the genetically encoded biosensor HyPer. This guide includes a summary of their performance characteristics, detailed experimental protocols, and visualizations of their sensing mechanisms and relevant biological pathways.
Performance Comparison of H₂O₂ Fluorescent Probes
The selection of a fluorescent probe for hydrogen peroxide detection is contingent on various factors, including the required sensitivity, desired spectral properties, and the specific biological context. Below is a summary of key quantitative data for prominent H₂O₂ fluorescent probes.
| Feature | BT-BO (HBT-based) | TZ-BO (HBT-based) | Peroxyfluor-1 (PF1) | HyPer (Genetically Encoded) |
| Probe Type | Small Molecule (AIE-ESIPT) | Small Molecule (ESIPT) | Small Molecule (Boronate-based) | Genetically Encoded Protein |
| Excitation (λex) | ~324 nm | ~380 nm | ~450 nm | ~420 nm and ~500 nm |
| Emission (λem) | ~604 nm | ~542 nm | ~515 nm | ~516 nm |
| Quantum Yield (Φ) | Not explicitly reported | Not explicitly reported | ~0.94 (as fluorescein) | Not applicable |
| Fluorescence Enhancement | Significant "turn-on" | Significant "turn-on" | >500-fold | Ratiometric change |
| Detection Limit | Not explicitly reported | 1.0 µM[1] | Micromolar concentrations | Nanomolar to low micromolar |
| Response Time | Fast | Fast | Minutes to an hour | Seconds to minutes |
| Selectivity | High for H₂O₂ over other ROS | High for H₂O₂ over other ROS | High for H₂O₂ over other ROS | High for H₂O₂ |
| Key Advantages | Aggregation-Induced Emission, good sensitivity | Large Stokes shift, high sensitivity | High fluorescence enhancement | Ratiometric detection, targetable |
| Limitations | Newer probe, less established | Newer probe, less established | pH sensitivity of the product | Requires genetic manipulation |
Sensing Mechanisms
The detection of hydrogen peroxide by these probes relies on specific chemical reactions that trigger a change in their fluorescent properties.
This compound (HBT)-Based Probes (BT-BO and TZ-BO):
These probes typically employ a boronate ester as a recognition moiety. In its native state, the fluorescence of the HBT core is quenched. The presence of H₂O₂ leads to the oxidative cleavage of the boronate group, releasing the highly fluorescent HBT fluorophore. This "turn-on" mechanism provides a high signal-to-noise ratio.[2] The BT-BO probe also exhibits aggregation-induced emission (AIE) properties.[3]
Peroxyfluor-1 (PF1):
Similar to the HBT-based probes, Peroxyfluor-1 utilizes a boronate-based mechanism. The fluorescein (B123965) scaffold is initially in a non-fluorescent, lactone form due to the presence of boronate esters. H₂O₂ oxidizes these boronates, leading to their removal and the conversion of the fluorescein to its fluorescent quinoid form.
HyPer:
HyPer is a genetically encoded biosensor based on a circularly permuted yellow fluorescent protein (cpYFP) inserted into the regulatory domain of the E. coli protein OxyR. The oxidation of specific cysteine residues in the OxyR domain by H₂O₂ induces a conformational change in the cpYFP, altering its excitation spectrum and allowing for ratiometric detection of H₂O₂.
Experimental Protocols
Detailed methodologies are crucial for obtaining reproducible and reliable results.
Synthesis of a this compound-Based Probe (General Protocol for BT-BO)
Step 1: Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT) [3]
-
In a round-bottom flask, dissolve 2-hydroxybenzaldehyde (2 mmol) and 2-aminobenzenethiol (2.2 mmol) in anhydrous ethanol (B145695) (10 mL).
-
Add a catalytic amount of formic acid (two drops).
-
Reflux the mixture at 90°C for 2.5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Collect the solid product by filtration and purify to obtain HBT.
Step 2: Synthesis of the Probe BT-BO [3]
-
Dissolve the synthesized HBT (1.0 mmol) in anhydrous acetonitrile (B52724) (5 mL).
-
Add 4-(bromomethyl)phenylboronic acid pinacol (B44631) ester (1.2 mmol) and potassium carbonate (1.2 mmol).
-
Reflux the mixture at 90°C for 4 hours, monitoring the reaction by TLC.
-
After cooling to room temperature, filter the solution and purify the crude product to yield the final probe, BT-BO.
Live Cell Imaging of Hydrogen Peroxide
1. Preparation of Probe Stock Solution:
-
Dissolve the small molecule fluorescent probe (e.g., BT-BO, TZ-BO, Peroxyfluor-1) in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution of 1-10 mM.
-
Store the stock solution at -20°C, protected from light. For genetically encoded probes like HyPer, transfect the cells with the appropriate plasmid DNA prior to the experiment.
2. Cell Culture and Seeding:
-
Culture mammalian cells in a suitable medium in a humidified incubator at 37°C with 5% CO₂.
-
Seed the cells onto confocal dishes or plates to achieve 60-70% confluency on the day of the experiment.
-
Allow the cells to adhere and grow for at least 24 hours.
3. Probe Loading (for small molecule probes):
-
On the day of the experiment, remove the culture medium.
-
Wash the cells once with warm phosphate-buffered saline (PBS).
-
Prepare a working solution of the probe by diluting the stock solution in a serum-free culture medium or PBS to a final concentration of 5-10 µM.
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C.
4. Detection of Exogenous H₂O₂:
-
After probe loading, wash the cells twice with warm PBS to remove any excess probe.
-
Add fresh culture medium containing various concentrations of H₂O₂ (e.g., 10-100 µM) to the cells.
-
Incubate for a specific period (e.g., 30 minutes) at 37°C.
-
Proceed to imaging.
5. Detection of Endogenous H₂O₂:
-
After probe loading, wash the cells twice with warm PBS.
-
Add fresh culture medium containing a stimulus to induce endogenous H₂O₂ production (e.g., 1 µg/mL phorbol (B1677699) 12-myristate 13-acetate - PMA).
-
Incubate for the desired time to allow for H₂O₂ generation (e.g., 30-60 minutes) at 37°C.
-
Proceed to imaging.
6. Confocal Microscopy and Image Analysis:
-
Mount the confocal dish on the stage of a confocal microscope.
-
Excite the probe at its specific excitation wavelength and collect the emission at the appropriate wavelength range.
-
Capture fluorescent images of the cells.
-
Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ, FIJI). An increase in fluorescence intensity (for "turn-on" probes) or a change in the emission ratio (for ratiometric probes) corresponds to the level of H₂O₂.
Visualizations
Sensing Mechanism of a Boronate-Based H₂O₂ Probe
Caption: General sensing mechanism of a boronate-based H₂O₂ probe.
Experimental Workflow for Cellular H₂O₂ Imaging
Caption: General workflow for cellular H₂O₂ imaging with a fluorescent probe.
Oxidative Stress Signaling via the Keap1-Nrf2 Pathway
Caption: H₂O₂-mediated activation of the Keap1-Nrf2 antioxidant response pathway.
References
Performance comparison of 2-HYDROXYBENZOTHIAZOLE derivatives in organic electronics.
A comparative guide for researchers, scientists, and drug development professionals.
Executive Summary
Benzothiazole (B30560) derivatives are a class of heterocyclic compounds that have garnered interest in the field of organic electronics due to their versatile electronic properties. While the specific sub-class of 2-hydroxybenzothiazole derivatives is primarily recognized for its unique photophysical behavior, such as excited-state intramolecular proton transfer (ESIPT), leading to applications in sensing and imaging, their comprehensive performance data in organic electronic devices like Organic Light-Emitting Diodes (OLEDs), Organic Field-Effect Transistors (OFETs), and Organic Solar Cells (OSCs) is not extensively documented in current literature. This guide, therefore, provides a broader performance overview of the benzothiazole and the closely related, and more extensively studied, benzothiadiazole class of materials in such applications. The data presented for benzothiadiazole derivatives serves as a benchmark for the potential performance of functionalized benzothiazoles.
Performance in Organic Light-Emitting Diodes (OLEDs)
Benzothiazole derivatives have been explored as emitters in OLEDs, particularly for blue light emission. Their performance is critically dependent on the molecular design, which influences the fluorescence quantum yield and charge carrier mobilities.
A notable example involves a generic benzothiazole derivative (BT) utilized as a dopant in a blue OLED. The device, with a structure of ITO/TPD/DPBI–2% BT/DPBI/Mg–Ag, demonstrated promising electroluminescence.[1]
Table 1: Performance of a Benzothiazole Derivative in a Blue OLED [1]
| Parameter | Value |
| Emission Peak | 475 nm |
| Luminance | 1260 cd/m² at 400 mA/cm² |
| Current Efficiency | 0.50 cd/A at 5 V |
| Host Material | Dimer of N-arylbenzimidazole (DPBI) |
| Hole-Transporting Material | N,N′-bis(3-methylphenyl)-N,N′-diphenyl-1,1′-biphenyl-4,4′-diamine (TPD) |
Performance in Organic Field-Effect Transistors (OFETs)
While specific data for this compound derivatives in OFETs is scarce, the broader benzothiadiazole class of materials has been extensively studied, showcasing their potential as semiconductors. These materials are often used as electron-accepting units in donor-acceptor copolymers. The performance of these materials is highly tunable by modifying the substituent groups on the benzothiadiazole core.
For instance, copolymers incorporating functionalized benzothiadiazole (BT) units have demonstrated promising electron mobilities. The choice of electron-withdrawing groups, such as cyano (-CN) and fluorine (-F), significantly impacts the electronic properties and thin-film crystallinity of the resulting polymers.[2][3]
Table 2: Performance of Benzothiadiazole-based Copolymers in n-Type OFETs
| Polymer | Acceptor Unit Functionalization | Electron Mobility (μe) | On/Off Ratio | Reference |
| PCDTT-DCNBT | Two cyano groups | 0.031 cm²/Vs | 5 x 10² | [4] |
| PCDTT-FCNBT | One cyano and one fluorine group | 0.4 cm²/Vs | - | [2][3][4] |
| PCDTT-NO2FBT | One nitro and one fluoro group | 0.024 cm²/Vs | - | [2][3][4] |
| Compound 1 | End-functionalized with carbazole | 10⁻⁴ cm²/Vs | 10⁵ | [5] |
Performance in Organic Solar Cells (OSCs)
Benzothiadiazole-based molecules have also been investigated as non-fullerene acceptors in bulk heterojunction (BHJ) organic solar cells. The planarity of the molecular structure plays a crucial role in the thin-film crystallization and, consequently, the device efficiency.
Table 3: Performance of a Benzothiadiazole Derivative in an OSC [6][7][8]
| Acceptor Molecule | Donor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) |
| PI-BT | P3HT | 2.54% | 0.96 V |
| NI-BT | P3HT | 0.1% | - |
Experimental Protocols
Synthesis of Benzothiazole Derivatives
A common method for the synthesis of 2-substituted benzothiazoles is the condensation reaction of 2-aminothiophenol (B119425) with various aldehydes.[9]
General Procedure:
-
Dissolve 2-aminothiophenol in a suitable solvent, such as ethanol.
-
Add the desired aldehyde to the solution.
-
The reaction mixture is often heated under reflux for a specified duration.
-
Oxidizing agents like H₂O₂/HCl may be used to facilitate the cyclization.[9]
-
The product is then isolated through filtration and purified by recrystallization.
A more specific synthesis of a 2-hydrazinobenzothiazole (B1674376) derivative involves the following steps:[10]
-
A methanolic solution of 4-methyl-2-thiophenecarboxaldehyde is added dropwise to a solution of 2-hydrazinobenzothiazole in methanol (B129727).
-
The resulting mixture is stirred continuously for 12 hours under reflux.
-
The precipitate is then filtered and washed with methanol and ether.
Fabrication of Organic Electronic Devices
OLED Fabrication (Generic Protocol):
-
An indium tin oxide (ITO) coated glass substrate is cleaned and treated to enhance work function.
-
A hole-transporting layer (e.g., TPD) is deposited onto the ITO substrate.
-
The emissive layer, consisting of a host material (e.g., DPBI) doped with the benzothiazole derivative, is then deposited.
-
An electron-transporting layer is subsequently added.
-
Finally, a low work function metal cathode (e.g., Mg-Ag) is thermally evaporated to complete the device.
OFET Fabrication (Generic Top-Contact, Bottom-Gate Architecture):
-
A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the gate electrode and dielectric.
-
The organic semiconductor film (benzothiadiazole-based polymer) is deposited onto the dielectric surface, often by spin-coating from a solution.
-
The film is then annealed to improve crystallinity.
-
Source and drain electrodes (typically gold) are deposited on top of the organic semiconductor layer through a shadow mask.
Conclusion
The available data indicates that the broader benzothiazole and benzothiadiazole families of materials hold significant promise for applications in organic electronics. While high-performance OFETs and OSCs have been realized with benzothiadiazole-based polymers and small molecules, the exploration of benzothiazole derivatives, and specifically this compound derivatives, in these devices remains a relatively nascent field. The unique photophysical properties of 2-hydroxybenzothiazoles suggest that with further molecular engineering to optimize charge transport and energy levels, they could emerge as a valuable class of materials for future organic electronic applications. Further research is needed to synthesize and characterize a wider range of this compound derivatives and evaluate their performance in OLEDs, OFETs, and OSCs to establish a comprehensive structure-property relationship.
References
- 1. researchgate.net [researchgate.net]
- 2. heeneygroup.com [heeneygroup.com]
- 3. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. DSpace [repository.kaust.edu.sa]
- 8. web.stanford.edu [web.stanford.edu]
- 9. mdpi.com [mdpi.com]
- 10. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of 2-Hydroxybenzothiazole Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-hydroxybenzothiazole analogs, with a focus on their structure-activity relationships (SAR) as potential anticancer agents. The data presented is intended to inform the design and development of novel therapeutics based on this privileged scaffold. The benzothiazole (B30560) nucleus is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] This guide specifically delves into a series of this compound derivatives incorporated with a 1,3,4-oxadiazole (B1194373) moiety, evaluating their cytotoxic effects and elucidating the structural modifications that influence their potency.
Quantitative Comparison of Anticancer Activity
A series of fifteen 1,3,4-oxadiazole derivatives incorporating a this compound scaffold were synthesized and evaluated for their in vitro cytotoxic activity against the MCF-7 human breast cancer cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined and are summarized in the table below. Doxorubicin, a well-established chemotherapeutic agent, was used as a standard for comparison.
| Compound ID | Substitution on Phenyl Ring of Oxadiazole | IC50 (µM/mL) against MCF-7 Cells |
| 1 | 2-hydroxy | 1.8 ± 0.02 |
| 2 | 4-hydroxy | 4.5 ± 0.05 |
| 3 | 4-methyl | 3.2 ± 0.03 |
| 4 | 2-chloro | 14.5 ± 0.25 |
| 5 | 4-bromo | 18.2 ± 0.32 |
| 6 | 3-amino | 10.5 ± 0.15 |
| 7 | 4-amino | 12.8 ± 0.21 |
| 8 | 2-nitro | 25.6 ± 0.45 |
| 9 | 3-nitro | 28.4 ± 0.51 |
| 10 | 4-nitro | 30.1 ± 0.62 |
| 11 | Unsubstituted Phenyl | 22.3 ± 0.38 |
| 12 | 2,4-dichloro | 20.7 ± 0.35 |
| 13 | 3,4-dimethoxy | 8.9 ± 0.12 |
| 14 | 4-methoxy | 9.5 ± 0.14 |
| 15 | 2-methoxy | 11.2 ± 0.18 |
| Doxorubicin | - | 1.2 ± 0.005 |
Structure-Activity Relationship (SAR) Insights:
The data reveals several key SAR trends for this series of this compound-1,3,4-oxadiazole analogs:
-
Electron-donating groups enhance activity: The most potent compounds in the series (compounds 1 , 2 , and 3 ) possess electron-donating groups (hydroxyl and methyl) on the phenyl ring attached to the oxadiazole. Specifically, the presence of a hydroxyl group at the ortho position (compound 1 ) resulted in the highest activity, with an IC50 value of 1.8 µM/mL, which is comparable to the standard drug doxorubicin.
-
Electron-withdrawing groups decrease activity: Conversely, the introduction of electron-withdrawing groups, such as nitro (compounds 8 , 9 , and 10 ) and halo (compounds 4 , 5 , and 12 ) groups, led to a significant decrease in cytotoxic activity. The nitro-substituted analogs were the least active in the series.
-
Position of the substituent matters: The position of the substituent on the phenyl ring also influences activity. For instance, a hydroxyl group at the ortho position (compound 1 ) is more favorable than at the para position (compound 2 ).
-
Methoxy (B1213986) groups show moderate activity: Compounds with methoxy substitutions (compounds 13 , 14 , and 15 ) displayed moderate activity, with the 3,4-dimethoxy analog (compound 13 ) being the most active among them.
Experimental Protocols
The evaluation of the cytotoxic activity of these this compound analogs is crucial for determining their therapeutic potential. A common and reliable method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Assay Protocol for Cytotoxicity Screening [3]
This protocol outlines the steps to assess the effect of the this compound analogs on the viability of cancer cells.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound analog stock solutions (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate for 24 hours to allow the cells to attach.
-
Compound Treatment: Prepare serial dilutions of the this compound analogs in the culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the medium containing the different concentrations of the compounds to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well.
-
Formazan (B1609692) Crystal Formation: Incubate the plate for another 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium from the wells and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently mix the contents of the wells to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.
Visualizing Molecular Interactions and Processes
To better understand the potential mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: Workflow for determining the cytotoxic activity of this compound analogs using the MTT assay.
While the precise molecular targets of these this compound-1,3,4-oxadiazole analogs have not been fully elucidated, many benzothiazole derivatives are known to exert their anticancer effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) pathways.[4][5]
Caption: Hypothetical inhibition of the EGFR signaling pathway by a this compound analog.
Caption: Hypothetical inhibition of the VEGFR-2 signaling pathway by a this compound analog.
References
- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. altmeyers.org [altmeyers.org]
- 5. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
A Comparative Analysis of 2-Hydroxybenzothiazole-Based Sensors for Biomedical and Research Applications
For researchers, scientists, and drug development professionals, the sensitive and selective detection of key analytes such as cyanide, zinc ions, and hydrogen peroxide is paramount. 2-Hydroxybenzothiazole (HBT)-based fluorescent sensors have emerged as a promising technology in this domain. This guide provides an objective comparison of HBT-based sensors against established technologies, supported by quantitative performance data and detailed experimental protocols.
This comparative guide benchmarks this compound-based sensors against existing technologies for the detection of cyanide, zinc, and hydrogen peroxide. The performance of these sensors is evaluated based on key metrics such as detection limit, selectivity, and response time, with data summarized in structured tables for easy comparison. Detailed experimental protocols for the application of these fluorescent probes are also provided.
Benchmarking Performance: HBT Sensors vs. Existing Technologies
The efficacy of a sensor is determined by its ability to detect a specific analyte accurately and reliably. The following tables provide a quantitative comparison of this compound-based sensors with other widely used analytical methods for the detection of cyanide, zinc, and hydrogen peroxide.
Table 1: Comparison of Cyanide (CN⁻) Detection Technologies
| Technology | Analyte | Detection Limit | Key Advantages | Key Limitations |
| This compound Sensors | CN⁻ | 0.27 nM - 13.3 nM[1][2] | High sensitivity, high selectivity, potential for live-cell imaging.[2] | Susceptible to interference from other nucleophiles. |
| Colorimetric Methods | CN⁻ | ~260 nM[3] | Simple, cost-effective, visible detection. | Lower sensitivity, potential for interference from colored compounds.[4] |
| Ion-Selective Electrode (ISE) | CN⁻ | ~30 µg/L (1.15 µM) | Wide linear range, established methodology.[5] | Interference from sulfide (B99878) ions, requires sample distillation.[5] |
| Gas Chromatography (GC) | CN⁻ | 5 µg/L (192 nM)[6] | High specificity and sensitivity. | Requires derivatization, complex instrumentation.[6] |
Table 2: Comparison of Zinc (Zn²⁺) Detection Technologies
| Technology | Analyte | Detection Limit | Key Advantages | Key Limitations |
| This compound Sensors | Zn²⁺ | 23.6 nM - 670 nM[7][8] | High sensitivity, "turn-on" fluorescence, suitable for cellular imaging.[7][8] | Potential for interference from other metal ions. |
| Atomic Absorption Spectrometry (AAS) | Zn²⁺ | 0.5 µg/L (7.6 nM)[9] | High sensitivity, well-established, detects total zinc.[10][11] | Destructive to sample, requires specialized equipment.[10] |
| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Zn²⁺ | Lower than AAS | Extremely high sensitivity, multi-element analysis. | High cost of instrumentation and operation. |
| Fluorescent Probes (Non-HBT) | Zn²⁺ | Sub-nanomolar to micromolar | Wide range of available probes with varying affinities. | Photobleaching, potential for cytotoxicity. |
Table 3: Comparison of Hydrogen Peroxide (H₂O₂) Detection Technologies
| Technology | Analyte | Detection Limit | Key Advantages | Key Limitations |
| This compound Sensors | H₂O₂ | 0.34 µM - 1.0 µM[12][13] | "Turn-on" fluorescence, good selectivity, applicable in living cells.[13][14] | Irreversible reaction, may not be suitable for dynamic monitoring. |
| Amplex® Red Assay | H₂O₂ | 50 nM[15] | High sensitivity, widely used, available in kit format.[15][16] | Requires peroxidase, potential for auto-oxidation.[15] |
| Potentiometric Sensors | H₂O₂ | 2.0 µM[17] | Real-time monitoring, high sensitivity. | Susceptible to interference from electroactive species.[17] |
| Genetically Encoded H₂O₂ Indicators | H₂O₂ | Subcellular resolution | High specificity, allows for targeted measurements in organelles.[18] | Requires genetic modification of cells.[18] |
Signaling Pathways and Detection Mechanisms
The functionality of this compound-based sensors is rooted in specific chemical reactions that result in a detectable fluorescence signal. The primary mechanisms include nucleophilic addition for cyanide detection, chelation-enhanced fluorescence for zinc ions, and boronate ester cleavage for hydrogen peroxide.
For the detection of cyanide, the sensor typically undergoes a nucleophilic addition reaction where the cyanide ion attacks an electrophilic site on the this compound derivative. This reaction leads to the formation of a new, highly fluorescent adduct, resulting in a "turn-on" signal.
In the case of zinc detection, the this compound sensor is designed with a chelating moiety. In the absence of zinc, the fluorescence of the probe is quenched through processes like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT).[19] Upon binding of a zinc ion, these quenching pathways are inhibited, leading to a significant enhancement of fluorescence.[7]
For hydrogen peroxide sensing, this compound probes are often functionalized with a boronate ester group. This group acts as a recognition site and quenches the fluorescence of the HBT core. In the presence of hydrogen peroxide, the boronate ester is selectively cleaved through an oxidative process, releasing the highly fluorescent this compound fluorophore.[14]
Experimental Protocols
The following provides a generalized methodology for the application of this compound-based fluorescent sensors for intracellular analyte detection.
Probe Preparation and Cell Culture
-
Probe Stock Solution: Dissolve the this compound-based sensor in anhydrous DMSO to prepare a stock solution (typically 1-10 mM). Store the stock solution at -20°C, protected from light.
-
Cell Culture: Culture the desired cell line in a suitable medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO₂. Seed the cells onto glass-bottom dishes or multi-well plates appropriate for fluorescence microscopy.
Cell Loading with the Fluorescent Probe
-
Prepare a working solution of the probe by diluting the stock solution in a serum-free medium or a suitable buffer (e.g., PBS or HBSS) to the final desired concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash them once with the buffer.
-
Add the probe working solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
Analyte Detection and Imaging
-
After incubation, wash the cells twice with the buffer to remove any excess probe.
-
For exogenous analyte detection: Add fresh medium containing various concentrations of the analyte of interest (e.g., NaCN for cyanide, ZnCl₂ for zinc, or H₂O₂).
-
For endogenous analyte detection: Induce the production of the analyte using a suitable stimulant (e.g., a specific drug or signaling molecule).
-
Acquire fluorescence images using a confocal or wide-field fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the specific HBT sensor.
Data Analysis
-
Quantify the fluorescence intensity of the images using appropriate software (e.g., ImageJ or CellProfiler).
-
The change in fluorescence intensity before and after the addition of the analyte or stimulant corresponds to the concentration of the analyte.
The following diagram illustrates a typical experimental workflow for utilizing these sensors.
Conclusion
This compound-based sensors offer a powerful and versatile platform for the detection of a range of biologically and environmentally significant analytes. Their high sensitivity, selectivity, and suitability for live-cell imaging make them a compelling alternative to many traditional analytical methods. While considerations such as potential interferences and the irreversible nature of some sensing mechanisms are important, the continued development of novel HBT-based probes holds great promise for advancing research and drug development. This guide provides a foundation for researchers to objectively evaluate the utility of these sensors in their specific applications.
References
- 1. Functionalized 2-Hydrazinobenzothiazole with Bithiophene as a Colorimetric Sensor for Lethal Cyanide Ions and Its Application in Food Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 5. ncei.noaa.gov [ncei.noaa.gov]
- 6. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A highly selective fluorescent 'turn-on' chemosensor for Zn(2+) based on a benzothiazole conjugate: their applicability in live cell imaging and use of the resultant complex as a secondary sensor of CN(-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nemi.gov [nemi.gov]
- 10. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Zinc Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 12. Researching | A Benzothiazole-Based Long-Wavelength Fluorescent Probe for Dual-Response to Viscosity and H2O2 [researching.cn]
- 13. Attractive benzothiazole-based fluorescence probe for the highly efficient detection of hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. Invitrogen Amplex Red Hydrogen Peroxide/Peroxidase Assay Kit 500 Assays | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]
- 17. researchgate.net [researchgate.net]
- 18. Far-red and sensitive sensor for monitoring real time H2O2 dynamics with subcellular resolution and in multi-parametric imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of different synthetic routes for 2-(2-hydroxyphenyl)benzothiazole.
A definitive guide to the synthesis of 2-(2-hydroxyphenyl)benzothiazole (B1206157) (HBT), a crucial scaffold in medicinal chemistry and materials science, is presented here for researchers, scientists, and professionals in drug development. This guide offers a comparative analysis of various synthetic pathways, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Routes
The synthesis of 2-(2-hydroxyphenyl)benzothiazole can be achieved through several distinct routes, each with its own set of advantages and disadvantages. The choice of a particular method often depends on factors such as desired yield, purity, safety considerations, and the availability of starting materials. A summary of the key quantitative data for the most common synthetic routes is provided in the table below.
| Synthetic Route | Starting Materials | Reaction Conditions | Reaction Time | Yield (%) | Key Advantages | Key Disadvantages |
| Route 1 | Salicylamide (B354443), o-Aminobenzenethiol | 220°C, Oil bath, Solvent-free | 4-5 hours | 72% | Solvent-free, simple procedure.[1] | High temperature, use of toxic o-aminobenzenethiol.[1] |
| Route 2 | Salicylic (B10762653) Acid, o-Aminobenzenethiol | Toluene, PCl₃, Reflux | 6 hours | 50-90% | Milder conditions than Route 1, potentially high yield.[1] | Use of toxic o-aminobenzenethiol.[1] |
| Route 3 | Phenyl Salicylate (B1505791), 2-Aminothiophenol (B119425) | 170-200°C, Inert atmosphere | 2-4.5 hours | 80-96% | High yield, avoids use of acidic or basic catalysts in its simplest form.[2] | High temperature. |
| Route 4 | Salicylic Acid, Substituted Aniline | Multi-step (Acylation, Protection, Thionation, Cyclization) | Several steps | 15-20% | Avoids the use of o-aminobenzenethiol, suitable for derivative synthesis.[1] | Low yield, multiple steps, complex purification.[1] |
| Route 5 | o-Aminothiophenol, Salicylaldehyde | Room temperature (initial), subsequent oxidation | Variable | Not explicitly reported for the final product | Milder initial reaction conditions. | Forms benzothiazoline (B1199338) intermediate requiring a separate oxidation step. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: From Salicylamide and o-Aminobenzenethiol
This method involves the direct condensation of salicylamide and o-aminobenzenethiol at a high temperature.
Procedure:
-
In a round-bottom flask, mix salicylamide and o-aminobenzenethiol in equimolar amounts.
-
Heat the mixture in an oil bath at 220°C for 4 to 5 hours with stirring.[1]
-
Cool the reaction mixture and purify the product by vacuum distillation followed by recrystallization from a suitable solvent (e.g., ethanol (B145695)/water) to obtain 2-(2-hydroxyphenyl)benzothiazole.
Route 2: From Salicylic Acid and o-Aminobenzenethiol
This route utilizes a dehydrating agent to facilitate the condensation between salicylic acid and o-aminobenzenethiol.
Procedure:
-
In a 500 mL four-necked flask equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 25 g (0.2 mol) of o-aminobenzenethiol, 27.6 g (0.2 mol) of salicylic acid, and 200 mL of anhydrous toluene.[1]
-
Stir the mixture and bubble nitrogen through it while heating to approximately 50°C until all solids are dissolved.[1]
-
Slowly add 13.8 g of phosphorus trichloride (B1173362) dropwise. The reaction is exothermic and may require cooling with an ice bath.[1]
-
After the addition is complete, heat the mixture to reflux and maintain for 6 hours.[1]
-
Cool the reaction mixture to room temperature, which should cause the product to precipitate.
-
Filter the solid, wash with ethanol and then water, and dry.
-
Recrystallize the crude product from chloroform (B151607) to yield colorless crystals of 2-(2-hydroxyphenyl)benzothiazole.[1]
Route 3: From Phenyl Salicylate and 2-Aminothiophenol
This is a high-yield method involving the reaction of commercially available phenyl salicylate and 2-aminothiophenol.
Procedure:
-
Combine 10.7 g (0.05 mole) of phenyl salicylate and 6.3 g (0.05 mole) of 2-aminothiophenol in a reaction vessel under a nitrogen atmosphere.[2]
-
Heat the mixture to 200°C with stirring.[2]
-
Monitor the reaction by a suitable method (e.g., gas-liquid chromatography) until completion (approximately 4.5 hours).[2]
-
Allow the molten product to cool and solidify.
-
Grind the solid product and wash with methanol (B129727) to remove phenol (B47542) and any colored impurities.
-
Dry the purified 2-(2-hydroxyphenyl)benzothiazole under vacuum. The reported yield is around 80%.[2]
-
Catalyzed Variation: To improve the yield and reduce reaction time, 0.2 g (0.003 mole) of imidazole (B134444) can be added to the initial reaction mixture. The reaction is then heated to 190-200°C and is typically complete within 2 hours, yielding approximately 96% of the product.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic routes.
Caption: Overview of single-step synthetic routes to 2-(2-hydroxyphenyl)benzothiazole.
References
A Comparative Analysis of the Neuroprotective Effects of 2-Hydroxybenzothiazole Derivatives and Known Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the neuroprotective potential of 2-hydroxybenzothiazole (2-HBT) derivatives in comparison to established neuroprotective agents, Riluzole (B1680632) and Resveratrol. The following sections present a detailed analysis of their mechanisms of action, supported by experimental data and protocols, to aid in the assessment of their therapeutic promise in neurodegenerative diseases.
Introduction
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key focus of current research is the development of novel neuroprotective agents that can mitigate this neuronal damage. This compound derivatives have emerged as a promising class of compounds due to their antioxidant, anti-inflammatory, and enzyme-inhibiting properties. This guide offers a direct comparison of a representative 2-HBT derivative with Riluzole, a clinically used benzothiazole (B30560) derivative for amyotrophic lateral sclerosis (ALS) with known neuroprotective effects, and Resveratrol, a natural polyphenol with well-documented neuroprotective activities.[1][2][3][4]
Mechanisms of Neuroprotection: A Comparative Overview
The neuroprotective effects of these compounds are attributed to their ability to modulate various pathological pathways implicated in neurodegeneration.
This compound Derivatives: These compounds primarily exert their neuroprotective effects through the inhibition of monoamine oxidase B (MAO-B), an enzyme whose increased activity contributes to oxidative stress and neuronal damage in neurodegenerative diseases. Additionally, they exhibit potent antioxidant properties by scavenging reactive oxygen species (ROS).[5]
Riluzole: As a benzothiazole derivative itself, Riluzole's neuroprotective mechanism is multifactorial. It is known to inhibit glutamate (B1630785) release, block voltage-gated sodium channels, and modulate NMDA receptor-mediated neurotransmission, thereby reducing excitotoxicity.[3][4] Some studies also suggest it can inhibit protein aggregation.[6]
Resveratrol: This polyphenol combats neuroinflammation and oxidative stress through various signaling pathways. It has been shown to modulate the activity of sirtuin-1 (SIRT1), a protein involved in cellular stress resistance, and to interfere with the aggregation of amyloid-beta peptides.[2][7][8][9][10]
Quantitative Data Comparison
The following tables summarize the available quantitative data for the selected 2-HBT derivative and the known agents. It is important to note that the data may originate from different studies, and therefore, experimental conditions might have varied.
Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity
| Compound | IC50 (nM) | Source |
| 2-HBT Derivative (Representative) | 41 | [11] |
| Riluzole | Not a primary MAO-B inhibitor | - |
| Resveratrol | >10,000 | - |
Table 2: In Vitro Neuroprotective Activity (Cell Viability Assay)
| Compound | Cell Line | Insult | Concentration for Neuroprotection | % Cell Viability Increase (approx.) | Source |
| 2-HBT Derivative (Representative) | SH-SY5Y | α-synuclein | Not specified | Neuroprotective effects observed | [12] |
| Riluzole | R6/2 mouse hippocampal slices | - | 40 µM (EC50 for aggregation inhibition) | - | [6] |
| Resveratrol | SH-SY5Y | Amyloid-β | Not specified | Not specified | [13] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
4.1. Cell Viability (MTT) Assay for Neuroprotection
This assay assesses the ability of a compound to protect neuronal cells from a toxic insult.
-
Cell Culture: Plate SH-SY5Y human neuroblastoma cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere and differentiate for 24 hours.[13]
-
Compound Treatment: Pre-incubate the cells with various concentrations of the test compound (2-HBT derivative, Riluzole, or Resveratrol) for 2 hours.
-
Induction of Neurotoxicity: Introduce a neurotoxic agent (e.g., MPP+ for Parkinson's model, or Amyloid-β for Alzheimer's model) to the wells, with and without the test compound, and incubate for 24-48 hours.[14]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.[13]
4.2. Western Blot Analysis of Apoptotic Proteins
This technique is used to quantify the expression of proteins involved in programmed cell death.
-
Cell Lysis: Following treatment with the test compounds and/or neurotoxin, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[16]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[16]
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli buffer and separate them on a polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against apoptotic markers such as cleaved caspase-3, Bax, and Bcl-2.[16][17]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities using densitometry software.[16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Comparative Signaling Pathways of Neuroprotective Agents.
Caption: General Workflow for In Vitro Neuroprotection Studies.
Conclusion
This compound derivatives demonstrate significant potential as neuroprotective agents, primarily through their potent MAO-B inhibitory and antioxidant activities. When compared to established agents like Riluzole and Resveratrol, 2-HBTs offer a distinct mechanistic profile that could be advantageous for specific neurodegenerative conditions where oxidative stress is a major pathological driver. While Riluzole excels in mitigating excitotoxicity and Resveratrol in combating neuroinflammation, the targeted action of 2-HBTs on MAO-B presents a compelling therapeutic strategy. Further head-to-head comparative studies under standardized experimental conditions are warranted to definitively establish the relative efficacy and therapeutic niche of these promising compounds in the landscape of neuroprotective drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Resveratrol regulates neuro-inflammation and induces adaptive immunity in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Riluzole (2-amino-6-trifluoromethoxy benzothiazole) attenuates MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) neurotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 6. Evaluation of the benzothiazole aggregation inhibitors riluzole and PGL-135 as therapeutics for Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resveratrol and Neuroinflammation: Total-Scale Analysis of the Scientific Literature [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Resveratrol regulates neuro-inflammation and induces adaptive immunity in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Resveratrol suppresses neuroinflammation in the experimental paradigm of autism spectrum disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. Discovery of novel 6-hydroxybenzothiazole urea derivatives as dual Dyrk1A/α-synuclein aggregation inhibitors with neuroprotective effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced Neuroprotection by Diosgenin and Pterostilbene Combination Against Neurotoxicity Induced by Amyloid-Β 1-42 in SH-SY5Y Differentiated Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT assay [protocols.io]
- 16. benchchem.com [benchchem.com]
- 17. Apoptosis western blot guide | Abcam [abcam.com]
A Comparative Guide to the Photophysical Properties of HBT and its BF2-Complexed Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the photophysical properties of 2-(2'-hydroxyphenyl)benzothiazole (HBT) and its difluoroboron (BF2)-complexed derivatives. The complexation of HBT with a BF2 moiety has emerged as a promising strategy to modulate its fluorescence characteristics, offering significant advantages for applications in bioimaging and sensing. This document summarizes key quantitative data, details experimental methodologies, and visualizes the underlying photophysical processes.
Data Presentation: Photophysical Properties
The following table summarizes the key photophysical properties of HBT and a selection of its BF2-complexed derivatives in different solvents. The data highlights the significant red-shift in both absorption and emission wavelengths, as well as the dramatic enhancement of fluorescence quantum yields upon BF2 complexation.
| Compound | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (nm) | Quantum Yield (Φ) |
| HBT | Acetonitrile | 338 | 525 | 187 | 0.02 |
| HBT | Ethyl Acetate | 339 | 528 | 189 | 0.06 |
| HBT-BF2 | Acetonitrile | 358 | 485 | 127 | 0.85 |
| HBT-BF2 | Ethyl Acetate | 360 | 482 | 122 | 0.95 |
| 4-Methoxy-HBT | Acetonitrile | 345 | 530 | 185 | 0.03 |
| 4-Methoxy-HBT-BF2 | Acetonitrile | 375 | 510 | 135 | 0.92 |
| 4-Nitro-HBT | Acetonitrile | 350 | - | - | <0.01 |
| 4-Nitro-HBT-BF2 | Acetonitrile | 365 | 550 | 185 | 0.15 |
Data extracted from a study by Pu and colleagues, which systematically investigated the structure-property relationship of HBT-BF2 derivatives[1].
Experimental Protocols
Synthesis of 2-(2'-hydroxyphenyl)benzothiazole (HBT)
A common and effective method for the synthesis of HBT involves the condensation of 2-aminothiophenol (B119425) with salicylic (B10762653) acid[2].
Materials:
-
2-Aminothiophenol
-
Salicylic acid
-
Phosphorus tribromide (dehydrating agent)
Procedure:
-
Dissolve salicylic acid and 2-aminothiophenol in toluene in a reaction flask.
-
Slowly add phosphorus tribromide dropwise to the reaction mixture at a temperature of 40-50°C[2].
-
After the addition is complete, heat the mixture to reflux and maintain for 6 hours with stirring[2].
-
Cool the reaction mixture to room temperature, allowing a solid to precipitate.
-
Filter the precipitated solid and wash it with ethanol (B145695) and water.
-
Dry the product and recrystallize it from chloroform (B151607) to obtain colorless crystals of 2-(2-hydroxyphenyl)benzothiazole[2].
Synthesis of HBT-BF2 Derivatives
The BF2-complexed derivatives are typically synthesized by reacting the parent HBT compound with boron trifluoride etherate (BF3·Et2O)[3].
Materials:
-
2-(2'-hydroxyphenyl)benzothiazole (HBT) or its substituted derivative
-
Boron trifluoride etherate (BF3·Et2O)
-
Anhydrous solvent (e.g., dichloromethane)
Procedure:
-
Dissolve the HBT derivative in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of boron trifluoride etherate to the solution.
-
Stir the reaction mixture at room temperature for a specified period, typically several hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the solvent is typically removed under reduced pressure.
-
The resulting solid is then purified, often by column chromatography on silica (B1680970) gel, to yield the desired HBT-BF2 complex[3].
Measurement of Photophysical Properties
Absorption and Emission Spectra: Absorption spectra are recorded using a UV-Vis spectrophotometer. Fluorescence emission spectra are measured with a spectrofluorometer. The excitation wavelength is set at the absorption maximum of the compound.
Fluorescence Quantum Yield (Φ) Determination (Comparative Method): The relative fluorescence quantum yield is determined by comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield[4][5].
-
Prepare a series of dilute solutions of both the sample and a standard fluorophore (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Φ = 0.54) with absorbances less than 0.1 at the excitation wavelength to minimize re-absorption effects[5].
-
Measure the absorption and fluorescence emission spectra for each solution.
-
Integrate the area under the emission curve for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_x) is calculated using the following equation[6]:
Φ_x = Φ_st * (Grad_x / Grad_st) * (n_x^2 / n_st^2)
where Φ_st is the quantum yield of the standard, Grad_x and Grad_st are the gradients of the plots for the sample and standard, respectively, and n_x and n_st are the refractive indices of the respective solvents[6].
Mandatory Visualization
The photophysical behavior of HBT is governed by an Excited-State Intramolecular Proton Transfer (ESIPT) process. Upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole (B30560) ring, leading to a keto-tautomer that is responsible for the large Stokes shifted fluorescence. Complexation with BF2 rigidifies the molecule and enhances the contribution of a keto-like resonance form, which significantly alters the photophysical properties.
Caption: ESIPT in HBT vs. fluorescence in HBT-BF2.
References
- 1. Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Frontiers | Red-Shift (2-Hydroxyphenyl)-Benzothiazole Emission by Mimicking the Excited-State Intramolecular Proton Transfer Effect [frontiersin.org]
- 4. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 5. chem.uci.edu [chem.uci.edu]
- 6. jasco-global.com [jasco-global.com]
Unveiling the Selectivity of 2-Hydroxybenzothiazole-Based Ion Sensors: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise detection of specific ions is paramount. This guide provides a comparative analysis of the cross-reactivity of 2-hydroxybenzothiazole (HBT)-based ion sensors, offering a valuable resource for selecting the appropriate tool for your analytical needs. We delve into the experimental data, protocols, and underlying signaling pathways to present a comprehensive overview of their performance against common alternative sensors.
This compound and its derivatives have emerged as a prominent class of fluorescent chemosensors for a variety of metal ions, including Zn²⁺, Fe³⁺, Cu²⁺, and Ni²⁺, as well as some anions.[1][2][3][4][5] Their mechanism of action often relies on photophysical processes such as Excited-State Intramolecular Proton Transfer (ESIPT) and Intramolecular Charge Transfer (ICT), which result in a detectable change in fluorescence upon ion binding.[1][6] However, the utility of any ion sensor is critically dependent on its selectivity. This guide examines the cross-reactivity of HBT-based sensors, providing a clear comparison with other available sensing technologies.
Comparative Analysis of Cross-Reactivity
The performance of HBT-based ion sensors is best evaluated by examining their response to a panel of potentially interfering ions. The following table summarizes the quantitative data from various studies, showcasing the selectivity of these sensors.
| HBT-based Sensor | Target Ion | Interfering Ions Tested | Observed Interference | Alternative Sensor | Target Ion | Reference |
| Benzothiazole-based sensor 1 | Fe³⁺ | Various metal ions | Good anti-interference ability reported | Rhodamine-based sensor | Fe³⁺ | [2] |
| BIPP | Zn²⁺ | Cd²⁺, Cr³⁺, Mn²⁺, Pb²⁺, Ba²⁺, Al³⁺, Ca²⁺, Fe²⁺, Fe³⁺, Mg²⁺, K⁺, Na⁺ | Excellent selectivity for Zn²⁺ with minimal interference | Fluorescein-based sensor | Zn²⁺ | [3][4][7] |
| Benzothiazole-based compound-1 | Zn²⁺, Cu²⁺, Ni²⁺ | Cd²⁺, Cr³⁺, Mn²⁺, Pb²⁺, Ba²⁺, Al³⁺, Ca²⁺, Fe²⁺, Fe³⁺, Mg²⁺, K⁺, Na⁺ | High selectivity for Zn²⁺ (turn-on), Cu²⁺, and Ni²⁺ (turn-off) | BODIPY-based sensor | Cd²⁺ | [4][8] |
| Methoxyquinolone–Benzothiazole (B30560) Hybrids | CN⁻ | CH₃CO₂⁻, Cl⁻, CO₃²⁻, PO₄³⁻, I⁻, F⁻, NO₂⁻, NO₃⁻, HCO₃⁻, SCN⁻, SO₄²⁻ | Outstanding selectivity for CN⁻ with minimal interference from other anions | Squaraine-based sensor | CN⁻ | [9] |
Signaling Pathway and Sensing Mechanism
The ion detection mechanism of many this compound-based sensors is rooted in the process of Excited-State Intramolecular Proton Transfer (ESIPT). In the absence of the target ion, the molecule exists in an enol form. Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to a keto tautomer that emits fluorescence at a specific wavelength. When the target ion is introduced, it coordinates with the sensor, often disrupting the ESIPT process. This leads to a change in the fluorescence signal, such as quenching ("turn-off") or enhancement/shifting ("turn-on" or ratiometric), which is the basis for detection.
Signaling pathway of a typical this compound-based ion sensor.
Experimental Protocols
To ensure the reproducibility and accuracy of cross-reactivity studies, detailed experimental protocols are essential. Below is a generalized methodology for assessing the selectivity of a this compound-based ion sensor.
Materials:
-
This compound-based sensor stock solution (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).
-
Stock solutions of the target ion and various interfering metal ions (e.g., 10 mM in deionized water or an appropriate buffer).
-
Buffer solution (e.g., HEPES, Tris-HCl, pH 7.4).
-
Solvent for dilutions (e.g., acetonitrile, DMSO, or aqueous buffer).
Instrumentation:
-
Fluorometer/spectrofluorometer.
-
UV-Vis spectrophotometer.
-
pH meter.
Procedure:
-
Preparation of Sensor Solution: Prepare a working solution of the HBT-based sensor (e.g., 10 µM) in the chosen solvent system.
-
Selectivity Study:
-
To a series of cuvettes, add the sensor working solution.
-
To each cuvette, add a specific amount (e.g., 2-10 equivalents) of a different interfering ion from the stock solutions.
-
Measure the fluorescence emission spectrum of each solution.
-
In a separate cuvette, add only the sensor solution and measure its baseline fluorescence.
-
Finally, to a cuvette containing the sensor and a specific interfering ion, add the target ion and record the fluorescence spectrum to observe any competitive binding.
-
-
Competitive Study:
-
To a solution of the sensor, add the target ion at a concentration that elicits a clear fluorescence response.
-
To this solution, sequentially add increasing concentrations of each interfering ion.
-
Record the fluorescence spectrum after each addition to determine if the interfering ion can displace the target ion and alter the fluorescence signal.
-
-
Data Analysis:
-
Plot the fluorescence intensity of the sensor as a function of the added interfering ions.
-
Compare the fluorescence response in the presence of interfering ions to the response with the target ion.
-
Calculate selectivity coefficients if possible.
-
References
- 1. Review on Synthesis of 2-(2-Hydroxyaryl) Benzothiazoles (HBT) for Excited-State Intra-molecular Proton Transfer (ESIPT)-Based Detection of Ions and Biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] A highly sensitive and selective fluorescent probe for Fe3+ based on 2-(2-hydroxyphenyl)benzothiazole | Semantic Scholar [semanticscholar.org]
- 6. TDDFT Study on the ESIPT Properties of 2-(2′-Hydroxyphenyl)-Benzothiazole and Sensing Mechanism of a Derived Fluorescent Probe for Fluoride Ion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions | Semantic Scholar [semanticscholar.org]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Hydroxybenzothiazole: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 2-hydroxybenzothiazole, ensuring personnel safety and environmental compliance.
For researchers and scientists in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides detailed, step-by-step procedures for the proper disposal of this compound, a compound used in various research applications.
While some safety data sheets (SDS) indicate that this compound is not considered hazardous under OSHA's Hazard Communication Standard, other sources classify it as harmful if swallowed, inhaled, or in contact with skin.[1][2] Its toxicological properties have not been fully investigated, and it is recognized as a potential environmental contaminant with evidence of cytotoxicity and genotoxicity.[3][4] Therefore, it is imperative to treat this compound and its waste products as hazardous.
Immediate Safety and Handling
Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber.[3]
-
Body Protection: A laboratory coat, long pants, and closed-toe shoes.[3]
-
Respiratory Protection: If there is a risk of generating dust, use a NIOSH-approved respirator.[3]
Always handle the chemical in a well-ventilated area, preferably within a chemical fume hood.[3] Ensure an eyewash station and safety shower are readily accessible.
Hazard and Chemical Data Summary
The following table summarizes key data for this compound.
| Property | Data |
| Chemical Name | This compound |
| Synonyms | 2(3H)-Benzothiazolone, 2-Benzothiazolol |
| CAS Number | 934-34-9 |
| Molecular Formula | C₇H₅NOS |
| Molecular Weight | 151.19 g/mol |
| Appearance | White to light green/beige powder solid[1][5] |
| Hazard Class | Acute Toxicity 4 (Oral, Dermal, Inhalation)[2] |
| Incompatibilities | Oxidizing agents[3] |
| Environmental Hazard | Water Hazard Class 3 (high hazard to water); environmental risk[4] |
Step-by-Step Disposal Protocol
Treat all this compound waste as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[6][7]
1. Waste Collection:
-
Collect all waste forms of this compound (solid, contaminated materials, or solutions) in a designated hazardous waste container.[8]
-
For spills, sweep up the solid material and place it into a suitable, clean, dry, and closed container for disposal.[3]
2. Container Requirements:
-
The waste container must be chemically compatible with the compound, in good condition, and have a secure, leak-proof lid.[6][9]
-
Whenever possible, use the original container if it is intact and meets current standards.[9] Avoid using food-grade containers like jars.[9]
-
The container must be kept closed at all times except when adding waste.[10][11]
3. Labeling:
-
Clearly label the container with the words "Hazardous Waste."[8][12]
-
Identify the contents by writing the full chemical name, "this compound."[11]
-
If it is a solution, indicate the components and their approximate concentrations.[9]
4. Storage:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[9][10]
-
Ensure the storage area is well-ventilated and secure.
-
Segregate the waste container from incompatible materials, particularly oxidizing agents.[3][9]
5. Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[8][12]
-
Do not transport hazardous waste yourself.[12]
6. Empty Container Disposal:
-
A container that held this compound is not considered empty until all contents have been removed.
-
The first rinse of the "empty" container with a suitable solvent (e.g., water) must be collected and disposed of as hazardous waste.[11]
-
After the initial rinse is collected, the container can be triple-rinsed.[12]
-
Once thoroughly cleaned, deface or remove all chemical labels from the container before disposing of it as regular solid waste.[12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound - High purity | EN [georganics.sk]
- 3. This compound(934-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. danielshealth.com [danielshealth.com]
- 7. acs.org [acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. vumc.org [vumc.org]
Essential Safety and Logistical Information for Handling 2-Hydroxybenzothiazole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This guide provides immediate, essential safety protocols and logistical plans for 2-hydroxybenzothiazole. The following procedural information offers step-by-step guidance for operational questions related to its use, storage, and disposal.
Quantitative Data Summary
The following table summarizes key quantitative and physical data for this compound.
| Property | Value |
| Molecular Formula | C7H5NOS[1][2][3] |
| Molecular Weight | 151.19 g/mol [1] |
| Appearance | White to light brown/beige powder/solid[4][5] |
| Melting Point | 137-140 °C[1][2][6] |
| Flash Point | 171.5°C[2] |
| Vapor Pressure | 1.1E-05 mmHg at 25°C[2] |
| Solubility | Insoluble in water; Soluble in chloroform (B151607) (slightly), DMSO (slightly), alcohol, and ether.[2] |
| Storage Temperature | Room Temperature[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial to minimize exposure when handling this compound.
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles or appropriate protective eyeglasses are required.[4] A face shield should be considered where splashing or significant dust generation is likely. |
| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber).[7] A lab coat or long-sleeved clothing is necessary to prevent skin exposure.[4][5] |
| Respiratory Protection | For procedures that may generate dust, a NIOSH-approved dust mask (such as a type N95) or a respirator should be used.[1][6] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4] |
Operational Plan: Safe Handling Protocol
This section outlines the step-by-step procedure for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Ensure a calibrated and certified chemical fume hood is available for all manipulations of the solid compound.
-
Verify that an eyewash station and safety shower are readily accessible and operational.[8]
-
Keep the container tightly closed when not in use.[4]
Handling Procedures
-
Work in a well-ventilated area to minimize inhalation of dust.[4]
-
Avoid contact with skin, eyes, and clothing.[4]
-
Minimize dust generation and accumulation during handling.[4][8]
-
Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[4]
-
Remove any contaminated clothing immediately and wash it before reuse.[4]
Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[2][4]
-
Keep away from incompatible substances, such as oxidizing agents.[4]
-
Store in a dark place.[2]
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4][5]
-
Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of soap and water for at least 15 minutes. Get medical aid if irritation develops.[4]
-
Inhalation: Remove the individual from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid.[4]
Disposal Plan
Proper disposal of this compound is critical to prevent environmental contamination.
Waste Collection
-
Collect all waste material (solid residue, contaminated PPE) in a designated, clearly labeled hazardous waste container.
-
Ensure the container is compatible with the chemical, in good condition, and has a secure lid.
Labeling
-
Label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include the approximate quantity of the waste.
Storage of Waste
-
Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.
Final Disposal
-
Dispose of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[9]
-
One disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[7]
-
Do not empty into drains or dispose of with regular trash.[7]
Experimental Workflow
Caption: Workflow for Safe Handling of this compound.
References
- 1. 2-羟基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chembk.com [chembk.com]
- 3. This compound, 98% | Fisher Scientific [fishersci.ca]
- 4. This compound(934-34-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. 2-羟基苯并噻唑 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
